molecular formula C12H16N3O3PS B15558740 Triazophos-d5 CAS No. 1773496-62-0

Triazophos-d5

Katalognummer: B15558740
CAS-Nummer: 1773496-62-0
Molekulargewicht: 318.35 g/mol
InChI-Schlüssel: AMFGTOFWMRQMEM-CFEWMVNUSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Triazophos-d5 is a useful research compound. Its molecular formula is C12H16N3O3PS and its molecular weight is 318.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

CAS-Nummer

1773496-62-0

Molekularformel

C12H16N3O3PS

Molekulargewicht

318.35 g/mol

IUPAC-Name

diethoxy-[[1-(2,3,4,5,6-pentadeuteriophenyl)-1,2,4-triazol-3-yl]oxy]-sulfanylidene-λ5-phosphane

InChI

InChI=1S/C12H16N3O3PS/c1-3-16-19(20,17-4-2)18-12-13-10-15(14-12)11-8-6-5-7-9-11/h5-10H,3-4H2,1-2H3/i5D,6D,7D,8D,9D

InChI-Schlüssel

AMFGTOFWMRQMEM-CFEWMVNUSA-N

Herkunft des Produkts

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Isotopic Labeling of Triazophos-d5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Triazophos-d5, a deuterium-labeled internal standard of the organophosphate pesticide Triazophos. The document details plausible synthetic routes, isotopic labeling methods, experimental protocols, and the toxicological pathways of Triazophos. All quantitative data is summarized in tables for comparative analysis, and key pathways are visualized using diagrams.

Introduction to Triazophos and its Deuterated Analog

Triazophos, O,O-diethyl O-(1-phenyl-1H-1,2,4-triazol-3-yl) phosphorothioate, is a broad-spectrum insecticide, acaricide, and nematicide.[1] Due to its widespread use and potential for environmental contamination and human exposure, there is a need for accurate and reliable methods for its detection and quantification. This compound, where five hydrogen atoms on the phenyl ring are replaced with deuterium, serves as an ideal internal standard for mass spectrometry-based analytical methods. The deuterium labeling provides a distinct mass shift without significantly altering the chemical properties of the molecule, allowing for precise quantification in complex matrices.

Synthesis of this compound

The proposed synthesis pathway starts with deuterated aniline (aniline-d5), which is then converted to deuterated phenylhydrazine (phenylhydrazine-d5). This intermediate is then used to synthesize the deuterated 1-phenyl-3-hydroxy-1,2,4-triazole core, which is finally reacted with diethoxythiophosphoryl chloride to yield this compound.

Isotopic Labeling: Synthesis of Phenylhydrazine-d5

The key step in the synthesis of this compound is the introduction of the deuterium atoms onto the phenyl ring. This is most effectively achieved by starting with a commercially available or synthesized deuterated precursor, such as aniline-d5. Aniline-d5 can be converted to phenylhydrazine-d5 via a diazotization reaction followed by reduction.

Experimental Protocol: Synthesis of Phenylhydrazine-d5 Hydrochloride

  • Diazotization: In a round-bottom flask, dissolve aniline-d5 (1 molar equivalent) in concentrated hydrochloric acid and water at 0°C. Slowly add a solution of sodium nitrite (1 molar equivalent) in water while maintaining the temperature at 0°C.

  • Reduction: In a separate flask, prepare a solution of stannous chloride (2 molar equivalents) in concentrated hydrochloric acid. Cool this solution in an ice bath.

  • Slowly add the cold diazonium salt solution to the stannous chloride solution with vigorous stirring.

  • Allow the reaction mixture to stand for several hours to allow for the precipitation of phenylhydrazine-d5 hydrochloride.

  • Isolation: Filter the precipitate and wash with a saturated salt solution. The resulting phenylhydrazine-d5 hydrochloride can be used in the next step.

Synthesis of 1-Phenyl-d5-3-hydroxy-1,2,4-triazole

The deuterated phenylhydrazine is then used to construct the triazole ring. This can be achieved by reacting it with urea and formic acid.[2]

Experimental Protocol: Synthesis of 1-Phenyl-d5-3-hydroxy-1,2,4-triazole [2]

  • Suspend phenylhydrazine-d5 hydrochloride (1 molar equivalent) and urea (1 molar equivalent) in xylene.

  • Add concentrated sulfuric acid (1 molar equivalent) with vigorous stirring.

  • Heat the mixture to 135°C for 2.5 hours, removing the water formed using a Dean-Stark apparatus.[2]

  • Cool the mixture to 90°C and add 85% formic acid (2.5 molar equivalents) and concentrated sulfuric acid (0.25 molar equivalents).[2]

  • Heat the mixture at 95°C for 6 hours.[2]

  • Cool the reaction mixture, filter the product, wash thoroughly with water until acid-free, and dry in vacuo.[2]

Final Synthesis of this compound

The final step is the phosphorylation of the deuterated triazole intermediate.

Experimental Protocol: Synthesis of this compound

  • Suspend 1-phenyl-d5-3-hydroxy-1,2,4-triazole (1 molar equivalent) in acetone.

  • Add triethylamine (1 molar equivalent) as a base.

  • Slowly add diethoxythiophosphoryl chloride (1 molar equivalent) to the suspension with stirring.

  • Stir the reaction mixture at room temperature for several hours until the reaction is complete (monitored by TLC).

  • Filter the reaction mixture to remove triethylamine hydrochloride.

  • Evaporate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Data Presentation: Synthesis of this compound
StepReactantsKey ReagentsProductTypical Yield (%)Isotopic Purity (atom % D)
1 Aniline-d5, Sodium NitriteHydrochloric Acid, Stannous ChloridePhenylhydrazine-d5 Hydrochloride80-90>98
2 Phenylhydrazine-d5, UreaSulfuric Acid, Formic Acid, Xylene1-Phenyl-d5-3-hydroxy-1,2,4-triazole75-85>98
3 1-Phenyl-d5-3-hydroxy-1,2,4-triazole, Diethoxythiophosphoryl chlorideTriethylamine, AcetoneThis compound70-80>98

Note: The yields and isotopic purity are estimated based on typical yields for analogous reactions and may vary depending on specific experimental conditions.

Mandatory Visualizations

Synthesis Workflow

G cluster_0 Deuterated Precursor Synthesis cluster_1 Triazole Ring Formation cluster_2 Phosphorylation Aniline_d5 Aniline-d5 Diazonium_salt Diazonium Salt-d5 Aniline_d5->Diazonium_salt NaNO2, HCl Phenylhydrazine_d5 Phenylhydrazine-d5 Diazonium_salt->Phenylhydrazine_d5 SnCl2, HCl Triazole_precursor 1-Phenyl-d5-3-hydroxy-1,2,4-triazole Phenylhydrazine_d5->Triazole_precursor Urea Urea Urea->Triazole_precursor Formic_acid Formic Acid Formic_acid->Triazole_precursor Triazophos_d5 This compound Triazole_precursor->Triazophos_d5 Phosphoryl_chloride Diethoxythiophosphoryl chloride Phosphoryl_chloride->Triazophos_d5

Caption: Workflow for the synthesis of this compound.

Acetylcholinesterase Inhibition Pathway

Triazophos, like other organophosphate pesticides, exerts its primary toxic effect through the inhibition of acetylcholinesterase (AChE), an enzyme crucial for nerve function.[1][3]

G Triazophos Triazophos AChE_inhibited Phosphorylated AChE (Inactive) Triazophos->AChE_inhibited Inhibition AChE_active Active Acetylcholinesterase (AChE) Choline_Acetate Choline + Acetate AChE_active->Choline_Acetate Nerve_impulse Continuous Nerve Impulse Transmission AChE_inhibited->Nerve_impulse Leads to Acetylcholine Acetylcholine Acetylcholine->AChE_active Hydrolysis

Caption: Inhibition of Acetylcholinesterase by Triazophos.

Endocrine Disruption Pathway

Studies have suggested that Triazophos may also act as an endocrine disruptor by interacting with hormone receptors such as the estrogen and androgen receptors.[4][5]

G Triazophos Triazophos ER Estrogen Receptor (ER) Triazophos->ER Binds to/Interferes with AR Androgen Receptor (AR) Triazophos->AR Binds to/Interferes with Hormone_Response Altered Gene Expression ER->Hormone_Response AR->Hormone_Response Endocrine_Disruption Endocrine Disruption Hormone_Response->Endocrine_Disruption

Caption: Endocrine disruption mechanism of Triazophos.

Conclusion

This technical guide outlines a viable synthetic pathway for this compound, an essential internal standard for the accurate quantification of its parent compound. The provided experimental protocols, while based on established chemical principles, should be further optimized and validated in a laboratory setting. The visualizations of the synthesis workflow and toxicological pathways offer a clear understanding of the chemical and biological aspects of Triazophos. This information is intended to be a valuable resource for researchers and professionals in the fields of analytical chemistry, toxicology, and drug development.

References

Unveiling the Molecular Architecture: A Technical Guide to the Chemical Structure Elucidation of Triazophos-d5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical structure elucidation of Triazophos-d5, an isotopically labeled internal standard crucial for the accurate quantification of the organophosphorus pesticide Triazophos. This document outlines the key analytical techniques and experimental protocols employed to confirm the identity, purity, and precise location of the deuterium labels on the molecule.

Chemical Identity and Properties

This compound is a deuterated analog of Triazophos, where five hydrogen atoms on the phenyl ring have been replaced with deuterium. This isotopic substitution results in a molecule with a higher mass, making it an ideal internal standard for mass spectrometry-based analytical methods. The fundamental chemical properties of this compound are summarized below.

PropertyValue
Chemical Name O,O-diethyl O-(1-phenyl-d5-1H-1,2,4-triazol-3-yl) phosphorothioate[1]
CAS Number 1773496-62-0[1]
Molecular Formula C₁₂H₁₁D₅N₃O₃PS[1]
Molecular Weight 318.34 g/mol [1]
Appearance Pale yellow liquid[2]
Melting Point 0-5 °C[2]
SMILES S=--INVALID-LINK--(OCC)OC1=NN(C2=C([2H])C([2H])=C([2H])C([2H])=C2[2H])C=N1[1]

Spectroscopic and Chromatographic Characterization

The structural confirmation of this compound relies on a combination of advanced analytical techniques, primarily mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, often coupled with chromatographic separation.

Mass Spectrometry (MS)

Mass spectrometry is a cornerstone technique for confirming the molecular weight and fragmentation pattern of this compound, providing direct evidence of successful deuteration.

Expected Mass Spectrometry Data:

IonCalculated m/zObserved m/zTechnique
[M+H]⁺319.1042~319.1High-Resolution MS (e.g., Q-TOF, Orbitrap)
[M+Na]⁺341.0861~341.1High-Resolution MS
Key Fragment Ion167.0977~167.1MS/MS

Note: The observed m/z for the parent Triazophos [M+H]⁺ is approximately 314.0725.[3] The expected shift of +5 Da in this compound confirms the incorporation of five deuterium atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for determining the precise location of the deuterium atoms within the molecule.

Expected ¹H NMR Data:

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~8.3s1HTriazole-H
~4.3q4HOCH₂CH₃
~1.4t6HOCH₂CH₃

Note: The signals corresponding to the phenyl protons, which would typically appear in the 7.2-7.6 ppm region in the spectrum of non-deuterated Triazophos, are absent in the ¹H NMR spectrum of this compound. The absence of these signals is the most definitive NMR evidence for the deuteration of the phenyl ring.

Expected ¹³C NMR Data:

Due to the C-D coupling, the signals for the deuterated phenyl carbons will appear as multiplets with reduced intensity compared to the protonated analog.

Experimental Protocols

The following are detailed methodologies for the key experiments used in the structural elucidation of this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Objective: To confirm the molecular weight and purity of this compound.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • High-Resolution Mass Spectrometer (e.g., Quadrupole Time-of-Flight (Q-TOF) or Orbitrap).[4]

Procedure:

  • Sample Preparation: Prepare a 1 µg/mL solution of this compound in a suitable solvent such as acetonitrile or methanol.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start with 10% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions for re-equilibration.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Range: m/z 100-500.

    • Data Acquisition: Full scan mode for molecular weight confirmation and MS/MS (product ion scan) for fragmentation analysis. The precursor ion for MS/MS would be m/z 319.1.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the isotopic labeling pattern.

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher).

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of a deuterated solvent (e.g., Chloroform-d, Acetone-d6).[5]

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: 16-32 scans, 2-second relaxation delay.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Typical parameters: 1024-4096 scans, 2-second relaxation delay.

  • Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) and integrate the signals. Chemical shifts are referenced to the residual solvent peak.[6]

Synthesis Pathway

The synthesis of this compound can be achieved by adapting the known synthesis of Triazophos, utilizing a deuterated starting material. A plausible synthetic route involves the use of deuterated phenylsemicarbazide.

cluster_start Starting Materials cluster_intermediate Intermediate cluster_reagent Reagents cluster_final Final Product Phenyl-d5-amine Phenyl-d5-amine 1-Phenyl-d5-semicarbazide 1-Phenyl-d5-semicarbazide Phenyl-d5-amine->1-Phenyl-d5-semicarbazide Semicarbazide Semicarbazide Semicarbazide->1-Phenyl-d5-semicarbazide This compound This compound 1-Phenyl-d5-semicarbazide->this compound Reaction with Reagent A Reagent_A Reagent A (e.g., for triazole formation) Reagent_B O,O-diethyl phosphorochloridothioate Reagent_B->this compound Phosphorylation

Caption: Proposed synthesis pathway for this compound.

Elucidation Workflow

The logical flow for the complete structural elucidation of this compound is depicted in the following diagram.

cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_confirmation Structure Confirmation Synthesis Proposed Synthesis Purification Purification (e.g., Chromatography) Synthesis->Purification LCMS LC-MS Analysis Purification->LCMS NMR NMR Spectroscopy Purification->NMR Purity Purity Assessment (e.g., HPLC-UV) Purification->Purity MW_Confirm Molecular Weight Confirmation LCMS->MW_Confirm Fragmentation Fragmentation Pattern Analysis LCMS->Fragmentation Label_Confirm Deuterium Label Position Confirmation NMR->Label_Confirm Final_Structure Final Structure Confirmed Purity->Final_Structure MW_Confirm->Final_Structure Fragmentation->Final_Structure Label_Confirm->Final_Structure

Caption: Workflow for the structural elucidation of this compound.

This guide provides a foundational understanding of the processes and data integral to the comprehensive chemical structure elucidation of this compound. The combination of chromatographic separation with high-resolution mass spectrometry and NMR spectroscopy allows for unambiguous confirmation of its molecular identity and isotopic labeling, ensuring its suitability as a reliable internal standard for quantitative analysis.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Triazophos-d5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of Triazophos-d5, a deuterated analog of the organophosphate pesticide Triazophos. This document is intended for researchers, scientists, and professionals in drug development who require detailed information for analytical standard development, metabolic studies, and toxicological assessments.

Core Physical and Chemical Properties

This compound, with the CAS number 1773496-62-0, is a stable isotope-labeled form of Triazophos where five hydrogen atoms on the phenyl ring have been replaced with deuterium.[1][2] This isotopic labeling makes it an invaluable internal standard for quantitative analysis of Triazophos in various matrices by mass spectrometry.

Quantitative Data Summary

The key physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueSource(s)
CAS Number 1773496-62-0[1][2][3]
Molecular Formula C₁₂H₁₁D₅N₃O₃PS[1][2][3]
Molecular Weight 318.34 g/mol [1][2][3]
Accurate Mass 318.0964[1]
Appearance Pale yellow liquid or solid[4][5]
Melting Point 0-5 °C[5]
IUPAC Name O,O-diethyl O-(1-phenyl-d5-1H-1,2,4-triazol-3-yl) phosphorothioate[2]
SMILES S=--INVALID-LINK--(OCC)OC1=NN(C2=C([2H])C([2H])=C([2H])C([2H])=C2[2H])C=N1[2]
InChI InChI=1S/C12H16N3O3PS/c1-3-16-19(20,17-4-2)18-12-13-10-15(14-12)11-8-6-5-7-9-11/h5-10H,3-4H2,1-2H3/i5D,6D,7D,8D,9D[1]

Experimental Protocols

The analysis of this compound, and its parent compound, typically involves chromatographic separation followed by mass spectrometric detection. The methodologies described below are based on established protocols for Triazophos and are directly applicable to its deuterated analog.

Sample Preparation: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)

The QuEChERS method is a widely used sample preparation technique for the analysis of pesticide residues in food and environmental matrices.

Protocol:

  • Homogenization: Homogenize 10 g of the sample (e.g., fruit, vegetable, or soil) with 10 mL of water.

  • Extraction: Add 10 mL of acetonitrile to a 50 mL centrifuge tube containing the homogenized sample. Shake vigorously for 1 minute.

  • Salting Out: Add a salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate) to the tube. Shake vigorously for 1 minute.

  • Centrifugation: Centrifuge the tube at 5000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer the upper acetonitrile layer to a d-SPE tube containing a sorbent mixture (e.g., 150 mg MgSO₄, 50 mg primary secondary amine (PSA), and 50 mg C18). Vortex for 30 seconds.

  • Final Centrifugation: Centrifuge the d-SPE tube at 5000 rpm for 5 minutes.

  • Analysis: The resulting supernatant is ready for injection into the analytical instrument.[6][7]

Analytical Methodologies

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is a robust technique for the analysis of volatile and semi-volatile compounds like this compound.

  • Gas Chromatograph (GC) Conditions:

    • Column: A non-polar capillary column, such as a DB-5MS (30 m x 0.25 mm x 0.25 µm), is commonly used.[8]

    • Injector Temperature: 220-250 °C.[8]

    • Oven Temperature Program: An initial temperature of 60°C held for a few minutes, followed by a ramp to 180-250°C.[8]

    • Carrier Gas: Helium at a constant flow rate.[8]

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Impact (EI) at 70 eV.[8]

    • Ion Source Temperature: 200-230 °C.[8]

    • Acquisition Mode: Selected Ion Monitoring (SIM) for targeted quantification or full scan for qualitative analysis. Key ions for Triazophos would be monitored.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

LC-MS/MS is highly sensitive and selective, making it ideal for detecting trace levels of this compound in complex matrices.

  • Liquid Chromatograph (LC) Conditions:

    • Column: A C18 reversed-phase column is typically employed.[9]

    • Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol), often with a modifier like formic acid or ammonium formate.

    • Flow Rate: 0.2-0.5 mL/min.

  • Tandem Mass Spectrometer (MS/MS) Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. Precursor and product ions specific to this compound would be monitored. For the non-deuterated Triazophos, a common transition is m/z 314 -> m/z 162.[10][11]

Signaling and Metabolic Pathways

Mechanism of Action: Acetylcholinesterase Inhibition

Like its non-deuterated counterpart, this compound is an organophosphate pesticide that acts as an inhibitor of the enzyme acetylcholinesterase (AChE).[12][13] AChE is a critical enzyme in the nervous system responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE leads to an accumulation of acetylcholine at the synaptic cleft, resulting in overstimulation of nerve signals, which can lead to paralysis and death in insects.[14]

Acetylcholinesterase_Inhibition cluster_synapse Synaptic Cleft Triazophos_d5 This compound AChE Acetylcholinesterase (AChE) Triazophos_d5->AChE Inhibits Choline_Acetate Choline + Acetate AChE->Choline_Acetate Hydrolysis Acetylcholine Acetylcholine Acetylcholine->AChE Substrate Nerve_Synapse Nerve Synapse Acetylcholine->Nerve_Synapse Binds to Receptor Overstimulation Continuous Nerve Stimulation

Figure 1. Simplified diagram illustrating the inhibition of Acetylcholinesterase (AChE) by this compound, leading to the accumulation of acetylcholine and subsequent overstimulation of the nerve synapse.

Metabolic Pathway

The metabolism of organophosphate pesticides like this compound primarily occurs in the liver. A key metabolic step is the oxidative desulfuration of the phosphorothioate (P=S) group to a phosphate (P=O) group, a process mediated by cytochrome P450 enzymes. This bioactivation step results in the formation of the more potent "oxon" analog, which is a stronger inhibitor of AChE. The molecule can then undergo further detoxification through hydrolysis by esterases.

The deuterium labeling in this compound can potentially influence its rate of metabolism due to the kinetic isotope effect, where the stronger carbon-deuterium bonds may be broken more slowly than carbon-hydrogen bonds. This could lead to a slower metabolic clearance of this compound compared to its non-deuterated form, a factor that is critical in pharmacokinetic and toxicokinetic studies.[15]

Metabolic_Pathway cluster_enzymes Metabolizing Enzymes Triazophos_d5 This compound (P=S) Triazophos_d5_Oxon This compound Oxon (P=O) Triazophos_d5->Triazophos_d5_Oxon Oxidative Desulfuration Hydrolysis_Products Hydrolysis Products (Detoxification) Triazophos_d5_Oxon->Hydrolysis_Products Hydrolysis CYP450 Cytochrome P450 Esterases Esterases

Figure 2. A generalized metabolic pathway for this compound, showing the bioactivation to its oxon analog by cytochrome P450 and subsequent detoxification via hydrolysis.

Experimental Workflow

A typical workflow for the quantitative analysis of this compound in an environmental or biological sample is depicted below.

Experimental_Workflow Sample_Collection Sample Collection (e.g., Soil, Water, Food) Sample_Preparation Sample Preparation (QuEChERS) Sample_Collection->Sample_Preparation Internal_Standard Spiking with This compound Internal Standard Sample_Preparation->Internal_Standard LC_MS_MS LC-MS/MS Analysis Internal_Standard->LC_MS_MS Data_Analysis Data Analysis (Quantification) LC_MS_MS->Data_Analysis Reporting Reporting of Results Data_Analysis->Reporting

Figure 3. A logical workflow for the analysis of Triazophos residues using this compound as an internal standard.

References

The Role of Triazophos-d5 as an Internal Standard: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core mechanism of action of Triazophos-d5 as an internal standard in quantitative analytical workflows. Designed for professionals in research and development, this document provides a comprehensive overview of the principles, experimental protocols, and data presentation pertinent to the use of deuterated internal standards in mass spectrometry-based analyses.

Core Principles: The Mechanism of Action of a Deuterated Internal Standard

The fundamental role of an internal standard (IS) in analytical chemistry is to compensate for variations that can occur during sample preparation and analysis. An ideal internal standard is a compound that is chemically and physically similar to the analyte of interest but can be distinguished by the analytical instrument. This compound, a deuterated analog of the organophosphate pesticide Triazophos, serves as an exemplary internal standard for quantitative analysis, particularly in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS).

The mechanism of action of this compound as an internal standard is rooted in its isotopic labeling. By replacing five hydrogen atoms on the phenyl group of the Triazophos molecule with deuterium atoms, its mass is increased by five atomic mass units. This mass difference allows the mass spectrometer to differentiate between the native analyte (Triazophos) and the internal standard (this compound).

Despite this mass difference, the physicochemical properties of this compound remain nearly identical to those of Triazophos. This similarity ensures that both compounds behave almost identically during:

  • Sample Extraction: Losses of the analyte during multi-step extraction procedures, such as the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, will be mirrored by proportional losses of the internal standard.

  • Chromatographic Separation: Both compounds will have nearly identical retention times in a liquid chromatography system, ensuring they are subjected to the same matrix effects at the same time.

  • Ionization in the Mass Spectrometer: The efficiency of ionization in the mass spectrometer source can be affected by co-eluting matrix components (matrix effect), leading to ion suppression or enhancement. Since both the analyte and the internal standard are present in the same environment at the same time, they will experience similar degrees of ion suppression or enhancement.

  • Instrumental Variability: Minor fluctuations in instrument performance over the course of an analytical run will affect both the analyte and the internal standard equally.

By adding a known concentration of this compound to every sample, standard, and quality control, a ratio of the analyte's response to the internal standard's response can be calculated. This ratio is then used for quantification, effectively normalizing for any variations encountered during the analytical process, leading to more accurate and precise results.

Experimental Protocol: Quantitative Analysis of Triazophos in Vegetable Matrices using LC-MS/MS with this compound Internal Standard

This section details a representative experimental protocol for the determination of Triazophos residues in vegetable samples using the QuEChERS extraction method followed by LC-MS/MS analysis, incorporating this compound as an internal standard. This protocol is a composite of established methods for pesticide residue analysis.

Reagents and Materials
  • Solvents: Acetonitrile (ACN), Methanol (MeOH), Water (LC-MS grade)

  • Standards: Triazophos (≥98% purity), this compound (≥98% purity, deuterated internal standard)

  • QuEChERS Salts: Magnesium sulfate (anhydrous), sodium chloride, sodium citrate, disodium citrate sesquihydrate

  • Dispersive Solid Phase Extraction (dSPE) Sorbent: Primary secondary amine (PSA), C18, and anhydrous magnesium sulfate

  • Formic Acid (≥98%)

  • Sample Matrix: Homogenized vegetable sample (e.g., chili, cucumber, spinach)

Standard and Internal Standard Preparation
  • Triazophos Stock Solution (1000 µg/mL): Accurately weigh 10 mg of Triazophos standard and dissolve in 10 mL of acetonitrile.

  • This compound Internal Standard Stock Solution (100 µg/mL): Accurately weigh 1 mg of this compound and dissolve in 10 mL of acetonitrile.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the Triazophos stock solution with acetonitrile to create calibration standards at concentrations ranging from 1 to 100 ng/mL.

  • Internal Standard Spiking Solution (1 µg/mL): Dilute the this compound stock solution with acetonitrile.

Sample Preparation (QuEChERS Method)
  • Homogenization: Homogenize a representative portion of the vegetable sample.

  • Extraction:

    • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Add 100 µL of the 1 µg/mL this compound internal standard spiking solution.

    • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).

    • Shake vigorously for 1 minute.

    • Centrifuge at ≥3000 x g for 5 minutes.

  • Dispersive Solid-Phase Extraction (dSPE) Cleanup:

    • Transfer an aliquot of the upper acetonitrile layer to a dSPE tube containing PSA, C18, and anhydrous MgSO₄.

    • Shake for 30 seconds.

    • Centrifuge at ≥3000 x g for 5 minutes.

  • Final Extract Preparation:

    • Take an aliquot of the cleaned extract and dilute it with a suitable solvent (e.g., 1:1 with water) for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Chromatographic Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Injection Volume: 5 µL.

  • MS/MS Detection: Monitor the multiple reaction monitoring (MRM) transitions for both Triazophos and this compound.

Data Presentation

Quantitative data from method validation and sample analysis should be presented in a clear and structured format.

LC-MS/MS Parameters
ParameterValue
LC System UHPLC
Column C18 (100 mm x 2.1 mm, 1.8 µm)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
MS System Triple Quadrupole
Ionization Mode ESI Positive
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temp. 400 °C
MRM Transitions and Collision Energies
CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Triazophos 314.1162.125
314.1134.035
This compound 319.1167.125
319.1139.035

Note: The exact m/z values and collision energies may require optimization on the specific instrument used.

Method Validation Data (Representative)
ParameterResult
Linearity Range 1 - 100 ng/mL
Correlation Coefficient (r²) > 0.995
Limit of Detection (LOD) 0.005 mg/kg
Limit of Quantification (LOQ) 0.01 mg/kg
Recovery (at 0.01, 0.1, and 0.5 mg/kg) 85 - 105%
Precision (RSD) < 15%
Sample Analysis Data: Dissipation of Triazophos in Chili[1]

A field study on the dissipation of Triazophos on chili provides an example of quantitative data obtained through such analytical methods.

Days After ApplicationAverage Triazophos Residue (mg/kg)
0 (2 hours)1.19
10.92
30.54
50.21
70.08
10< 0.05 (Below LOQ)

Visualizations

Logical Relationship of Internal Standard Correction

Caption: Correction mechanism of an internal standard.

Experimental Workflow for Sample Analysis

Start Homogenized Vegetable Sample Step1 Add Acetonitrile & Spike with this compound Start->Step1 Step2 Add QuEChERS Salts Step1->Step2 Step3 Shake & Centrifuge Step2->Step3 Step4 Transfer Supernatant to dSPE Tube Step3->Step4 Step5 Shake & Centrifuge (Cleanup) Step4->Step5 Step6 Dilute Final Extract Step5->Step6 End LC-MS/MS Analysis Step6->End

Caption: QuEChERS sample preparation workflow.

Mass Spectral Characterization of Triazophos-d5: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectral characterization of Triazophos-d5, a deuterated internal standard for the organophosphate insecticide Triazophos. This document details its mass spectral properties, fragmentation patterns, and analytical methodologies for its detection and quantification. The information presented is intended to support researchers in developing and validating analytical methods for the monitoring of Triazophos in various matrices.

Introduction to Triazophos and its Deuterated Analog

Triazophos is a broad-spectrum organophosphate insecticide and acaricide used to control a variety of insect pests on crops. Due to its potential toxicity, monitoring its residue levels in food and environmental samples is crucial. This compound, with five deuterium atoms on the phenyl ring, serves as an ideal internal standard for quantitative analysis by mass spectrometry. Its chemical properties are nearly identical to Triazophos, but its increased mass allows for clear differentiation in mass spectra, enabling accurate quantification through isotope dilution methods.

Mass Spectral Data of this compound

The mass spectral characteristics of this compound are essential for its identification and quantification. The following tables summarize the key mass-to-charge ratios (m/z) for the parent and expected product ions in both Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

LC-MS/MS Characterization (Positive Electrospray Ionization - ESI+)

In positive ion electrospray ionization, this compound is expected to form a protonated molecule, [M+H]⁺. The fragmentation of this precursor ion will yield characteristic product ions. The predicted Multiple Reaction Monitoring (MRM) transitions are based on the known fragmentation of unlabeled Triazophos.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Predicted Collision Energy (eV)Description
This compound 319.1 167.1 20 - 30Phenyl-d5-triazole moiety
139.1 30 - 40Further fragmentation of the phenyl-d5-triazole
96.0 40 - 50Phenyl-d5 fragment
Triazophos (unlabeled)314.1162.120 - 30Phenyl-triazole moiety
134.030 - 40Further fragmentation of the phenyl-triazole
91.040 - 50Phenyl fragment

Note: The collision energies are predicted ranges and should be optimized for the specific instrument used.

GC-MS Characterization (Electron Ionization - EI)

Under Electron Ionization (EI) conditions, this compound will undergo more extensive fragmentation. The following table lists the expected key fragment ions.

AnalyteMolecular Ion (m/z)Key Fragment Ions (m/z)Description
This compound 318.1 166.1 Phenyl-d5-triazole fragment
138.1 Further fragmentation of the phenyl-d5-triazole
96.0 Phenyl-d5 fragment
155.0 Diethyl thiophosphate fragment
Triazophos (unlabeled)313.1161.0Phenyl-triazole fragment
133.0Further fragmentation of the phenyl-triazole
91.0Phenyl fragment
155.0Diethyl thiophosphate fragment

Experimental Protocols

The following protocols provide a detailed methodology for the analysis of Triazophos using this compound as an internal standard. These can be adapted for various sample matrices.

Sample Preparation: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method

The QuEChERS method is a widely used sample preparation technique for pesticide residue analysis in food matrices.[1][2][3]

Materials:

  • Homogenized sample (e.g., fruit, vegetable, or soil)

  • Acetonitrile (ACN)

  • Magnesium sulfate (anhydrous)

  • Sodium chloride (NaCl)

  • Primary secondary amine (PSA) sorbent

  • C18 sorbent

  • Graphitized carbon black (GCB) (for pigmented matrices)

  • 50 mL centrifuge tubes

  • 15 mL centrifuge tubes for dispersive SPE (d-SPE)

Procedure:

  • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile.

  • Add the internal standard solution (this compound) at a known concentration.

  • Shake vigorously for 1 minute.

  • Add 4 g of anhydrous magnesium sulfate and 1 g of sodium chloride.

  • Shake vigorously for 1 minute.

  • Centrifuge at ≥3000 x g for 5 minutes.

  • Transfer an aliquot of the acetonitrile supernatant to a 15 mL d-SPE tube containing PSA, C18, and anhydrous magnesium sulfate (and GCB if necessary).

  • Shake for 30 seconds.

  • Centrifuge at ≥3000 x g for 5 minutes.

  • The resulting supernatant is ready for LC-MS/MS or GC-MS analysis.

LC-MS/MS Analysis

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).

  • Mobile Phase A: 5 mM Ammonium acetate in water with 0.1% formic acid.

  • Mobile Phase B: 5 mM Ammonium acetate in methanol with 0.1% formic acid.

  • Gradient: A typical gradient would start at 95% A, ramp to 5% A over several minutes, hold, and then return to initial conditions for equilibration. The specific gradient should be optimized for adequate separation from matrix interferences.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Injection Volume: 5 - 10 µL.

  • Column Temperature: 40 °C.

Mass Spectrometer Conditions (Positive ESI):

  • Ion Source: Electrospray Ionization (ESI), positive mode.

  • Capillary Voltage: 3.5 - 4.5 kV.

  • Source Temperature: 120 - 150 °C.

  • Desolvation Temperature: 350 - 450 °C.

  • Cone Gas Flow: ~50 L/hr.

  • Desolvation Gas Flow: ~800 L/hr.

  • Collision Gas: Argon.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).

GC-MS/MS Analysis

Instrumentation:

  • Gas chromatograph with a split/splitless injector.

  • Triple quadrupole mass spectrometer with an electron ionization (EI) source.

Chromatographic Conditions:

  • Column: DB-5ms or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.0 - 1.5 mL/min.

  • Injector Temperature: 250 - 280 °C.

  • Injection Mode: Splitless.

  • Oven Temperature Program: Start at 60-80°C, hold for 1-2 minutes, ramp at 10-25°C/min to 280-300°C, and hold for 5-10 minutes. The program should be optimized for the specific application.

Mass Spectrometer Conditions (EI):

  • Ion Source: Electron Ionization (EI).

  • Ionization Energy: 70 eV.

  • Source Temperature: 230 - 250 °C.

  • Transfer Line Temperature: 280 - 300 °C.

  • Acquisition Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM).

Signaling and Metabolic Pathways

Understanding the fate of Triazophos in biological systems is crucial for assessing its toxicological impact. The following diagrams illustrate the microbial degradation and mammalian metabolic pathways of Triazophos.

microbial_degradation Triazophos Triazophos PHT 1-phenyl-3-hydroxy-1,2,4-triazole (PHT) Triazophos->PHT Hydrolysis DETP o,o-diethyl phosphorothioic acid Triazophos->DETP Hydrolysis Metabolite1 (E)-1-formyl-2-phenyldiazene PHT->Metabolite1 Ring Cleavage Metabolite2 2-phenylhydrazinecarboxylic acid Metabolite1->Metabolite2 Hydration Metabolite3 Phenylhydrazine Metabolite2->Metabolite3 Decarboxylation

Caption: Microbial degradation pathway of Triazophos.

mammalian_metabolism Triazophos Triazophos PHT 1-phenyl-3-hydroxy-1,2,4-triazole (PHT) Triazophos->PHT Metabolic Cleavage Glucuronide PHT-Glucuronide PHT->Glucuronide Conjugation Sulfate PHT-Sulfate PHT->Sulfate Conjugation Urine Urinary Excretion Glucuronide->Urine Sulfate->Urine

Caption: Mammalian metabolic pathway of Triazophos.

Experimental Workflow

The overall workflow for the quantitative analysis of Triazophos using this compound as an internal standard is depicted below.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Homogenization Sample Homogenization Extraction QuEChERS Extraction (ACN + Salts) Homogenization->Extraction Weigh 10g dSPE Dispersive SPE Cleanup (PSA, C18, MgSO4) Extraction->dSPE Transfer Supernatant LC_GC LC-MS/MS or GC-MS/MS dSPE->LC_GC Inject Supernatant Quantification Quantification using This compound Internal Standard LC_GC->Quantification Result Result Quantification->Result Final Result

References

Unraveling the Degradation Trajectory of Triazophos-d5: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This guide details the degradation pathway of Triazophos. Information specific to Triazophos-d5 is not extensively available in public literature. As this compound is a deuterated isotopologue of Triazophos, its chemical degradation pathways are presumed to be identical to those of Triazophos. The presence of deuterium atoms is not expected to fundamentally alter the degradation reactions, although minor effects on degradation rates (kinetic isotope effects) may occur. The information presented herein is based on studies of non-deuterated Triazophos.

Introduction

Triazophos is a broad-spectrum organophosphate insecticide and nematicide used to control a variety of insect pests on crops such as cotton and rice.[1] Its presence and persistence in the environment are of significant concern due to its potential toxicity.[2][3] Understanding the degradation pathways of Triazophos, and by extension this compound, is crucial for environmental risk assessment and the development of effective remediation strategies. This technical guide provides a comprehensive overview of the abiotic and biotic degradation pathways of Triazophos, including hydrolysis, photolysis, and microbial degradation.

Degradation Pathways

The environmental degradation of Triazophos proceeds through several key pathways, primarily involving the cleavage of the phosphoester bond and transformations of the triazole ring. The major degradation routes are hydrolysis, photodegradation, and microbial metabolism.

Hydrolysis

Hydrolysis is a significant abiotic degradation pathway for Triazophos, influenced by pH and temperature. The molecule is generally unstable under both acidic and alkaline conditions, with the rate of hydrolysis increasing with temperature.[4][5] The primary hydrolysis reaction involves the cleavage of the P-O bond connecting the diethyl phosphorothioate moiety and the 1-phenyl-3-hydroxy-1,2,4-triazole (PHT) group.[6][7]

Key Hydrolysis Products:

  • 1-phenyl-3-hydroxy-1,2,4-triazole (PHT)

  • O,O-diethyl phosphorothioic acid

Computational studies suggest that the hydrolysis can proceed through both stepwise and concerted mechanisms, with the stepwise pathway being more favorable.[7] The presence of additional water molecules can catalyze the reaction.[7]

Photodegradation

Photodegradation, or photolysis, contributes to the breakdown of Triazophos in the presence of light, particularly UV radiation from sunlight.[8] Photo-Fenton processes, which involve hydroxyl radicals, have been shown to significantly accelerate the degradation of Triazophos in water.[9][10]

Two primary routes have been proposed for the photocatalytic degradation of Triazophos:

  • Oxidative cleavage of the P=S bond to form the P=O analogue (oxon).

  • Cleavage of the ester P-O bonds , similar to hydrolysis.[8]

A major intermediate identified in the photolytic degradation of Triazophos is 1-phenyl-3-hydroxy-1,2,4-triazole (PHT).[11] Further degradation can lead to the formation of several other products, including O,O-diethyl phosphorothioic acid, monoethyl phosphorothioic acid, and phosphorothioic acid.[9]

Biodegradation

Microbial degradation is a critical process for the dissipation of Triazophos in soil and water.[2] Several bacterial strains have been identified that can utilize Triazophos as a source of carbon, nitrogen, and phosphorus.[6] The initial and most common step in the biodegradation of Triazophos is the enzymatic hydrolysis of the P-O ester bond by phosphodiesterases, leading to the formation of PHT and O,O-diethylphosphorothioate.[6]

Bacterial strains such as Diaphorobacter sp. TPD-1 and Pseudomonas kilonensis have demonstrated the ability to degrade Triazophos.[12][13] The subsequent degradation of PHT involves the cleavage of the triazole ring to form (E)-1-formyl-2-phenyldiazene, which is then transformed into 2-phenylhydrazinecarboxylate and finally decarboxylated to phenylhydrazine.[6][12]

Quantitative Degradation Data

The rate of Triazophos degradation is influenced by various environmental factors. The following tables summarize key quantitative data from different studies.

Table 1: Half-life of Triazophos under Different Degradation Conditions

Degradation ProcessConditionsHalf-life (t½)Reference
Photocatalysis Aqueous TiO2 suspension (10 mg/L), simulated solar radiation4.76 ± 0.42 hours[8]
UV-Fenton 50 mmol/L H₂O₂, 0.3 mmol/L FeSO₄, pH 3.0, 30°C, 2.0 x 10⁵ Lx9.1 minutes[9][10]
UV-Fenton 50 mmol/L H₂O₂, 0.3 mmol/L FeSO₄, pH 3.0, 30°C, 1.0 x 10⁵ Lx27.3 minutes[9][10]
Solar-Fenton 35°C, 1.0 x 10⁵ - 1.2 x 10⁵ Lx11.2 minutes[9][10]
Hydrolysis pH 5, 20°C296 days[14]
Hydrolysis pH 7, 20°C55 days[14]
Hydrolysis pH 9, 20°C35 days[14]
Hydrolysis Canal water (pH 8.3)~25.44 days[2][15]
Biodegradation Paddy soil8.40 to 44.34 days[15]

Table 2: Degradation Efficiency of Triazophos by Bacterial Strains

Bacterial StrainMediumInitial ConcentrationDegradation EfficiencyTimeReference
Diaphorobacter sp. TPD-1Mineral Salt Medium50 mg/L100%24 hours[12][15]
Pseudomonas kilonensis MB490M-9 BrothNot specified88.4 - 95.8%9 days[13]
Pseudomonas kilonensis MB498M-9 BrothNot specified88.4 - 95.8%9 days[13]
Pseudomonas sp. MB504M-9 BrothNot specified88.4 - 95.8%9 days[13]
Pseudomonas kilonensis strainsSoil SlurryNot specified99.90%9 days[13]
Pseudomonas kilonensis strainsSoil MicrocosmNot specified92.74 - 96%9 days[13]
Enterobacter sp. Z1Wastewater100 mg/L100%Not specified[16]

Experimental Protocols

Detailed methodologies are essential for reproducible research in pesticide degradation. Below are generalized protocols for key experiments.

Hydrolysis Study

Objective: To determine the rate of hydrolytic degradation of this compound at different pH values.

Materials:

  • This compound standard

  • Sterile buffer solutions (e.g., pH 4, 7, and 9)

  • Amber glass vials with Teflon-lined caps

  • Constant temperature incubator

  • High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) system

Procedure:

  • Prepare stock solutions of this compound in a suitable organic solvent (e.g., acetonitrile).

  • In separate amber glass vials, add a known volume of the stock solution to the sterile buffer solutions to achieve the desired initial concentration.

  • Tightly cap the vials and place them in a constant temperature incubator (e.g., 25°C or 50°C) in the dark to prevent photodegradation.

  • At predetermined time intervals, withdraw an aliquot from each vial.

  • Analyze the concentration of the remaining this compound and the formation of degradation products using a validated analytical method (HPLC or LC-MS).

  • Determine the rate constants and half-lives for hydrolysis at each pH.

Photodegradation Study

Objective: To evaluate the photodegradation of this compound under simulated solar radiation.

Materials:

  • This compound standard

  • Photoreactor with a light source simulating natural sunlight (e.g., Xenon arc lamp)

  • Quartz tubes or borosilicate glass vessels

  • Aqueous solution (e.g., sterile distilled water or buffer)

  • Optional: Photosensitizer such as titanium dioxide (TiO₂)

  • Analytical instrumentation (HPLC, LC-MS, or GC-MS)

Procedure:

  • Prepare an aqueous solution of this compound at a known concentration in the reaction vessels.

  • If investigating photocatalysis, add the photocatalyst (e.g., TiO₂) to the solution.

  • Place the vessels in the photoreactor and expose them to the light source.

  • Maintain a constant temperature throughout the experiment.

  • Include dark controls (vessels wrapped in aluminum foil) to assess abiotic degradation in the absence of light.

  • Collect samples at various time points.

  • Analyze the samples for the concentration of this compound and its photoproducts.

Biodegradation Study in Soil

Objective: To determine the rate and pathway of this compound biodegradation in soil.[17]

Materials:

  • This compound (radiolabeled, e.g., ¹⁴C-Triazophos-d5, is often used for metabolism studies)

  • Fresh soil sample with known characteristics (pH, organic matter content, microbial biomass)

  • Incubation flasks or microcosms

  • Apparatus for trapping volatile organics and CO₂ (e.g., polyurethane foam plugs and alkali traps)

  • Solvents for extraction (e.g., acetonitrile, methanol)

  • Analytical instruments (Liquid Scintillation Counter for radiolabeled studies, LC-MS/MS, GC-MS for product identification)

Procedure:

  • Characterize the soil for its physicochemical and microbial properties.

  • Treat a known mass of soil with a solution of this compound to achieve the desired concentration.

  • Place the treated soil into the incubation flasks.

  • Adjust the soil moisture to a specific level (e.g., 50-60% of water holding capacity).

  • Incubate the flasks in the dark at a constant temperature (e.g., 25°C).

  • Periodically analyze the headspace for volatile compounds and the alkali traps for ¹⁴CO₂ (if using radiolabeled compound).

  • At each sampling time, extract a subset of soil samples with appropriate solvents.

  • Analyze the extracts to quantify the parent compound and identify major metabolites.

Visualizations

The following diagrams illustrate the degradation pathways and experimental workflows.

Triazophos_Degradation_Pathway Triazophos This compound Hydrolysis Hydrolysis Triazophos->Hydrolysis Photodegradation Photodegradation Triazophos->Photodegradation Biodegradation Biodegradation (e.g., Diaphorobacter sp.) Triazophos->Biodegradation PHT 1-Phenyl-3-hydroxy- 1,2,4-triazole (PHT) Hydrolysis->PHT DETP O,O-diethyl phosphorothioic acid Hydrolysis->DETP Photodegradation->PHT Oxon Triazophos-oxon Photodegradation->Oxon Other_Photo Other Photoproducts (e.g., monoethyl phosphorothioic acid) Photodegradation->Other_Photo Biodegradation->PHT Biodegradation->DETP Formyl (E)-1-formyl-2-phenyldiazene PHT->Formyl Ring Cleavage Carboxy 2-phenylhydrazine- carboxylate Formyl->Carboxy Phenyl Phenylhydrazine Carboxy->Phenyl Decarboxylation

Caption: Proposed degradation pathways of this compound.

Experimental_Workflow_Soil_Biodegradation start Start soil_prep Soil Collection & Characterization start->soil_prep spiking Spiking with This compound soil_prep->spiking incubation Microcosm Incubation (Controlled Temperature & Moisture) spiking->incubation sampling Periodic Sampling incubation->sampling extraction Solvent Extraction sampling->extraction analysis Instrumental Analysis (LC-MS/MS, GC-MS) extraction->analysis data Data Analysis (Kinetics, Metabolite ID) analysis->data end End data->end Analytical_Methodology_Workflow sample Environmental Sample (Water, Soil) extraction Extraction (e.g., QuEChERS, SPE) sample->extraction cleanup Cleanup/Filtration extraction->cleanup instrument Instrumental Analysis cleanup->instrument hplc HPLC instrument->hplc gcms GC-MS/MS instrument->gcms lcms LC-MS/MS instrument->lcms quant Quantification hplc->quant qual Metabolite Identification gcms->qual lcms->quant lcms->qual

References

Stability of Triazophos-d5 in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability of Triazophos-d5, a deuterated internal standard crucial for the accurate quantification of the organophosphate insecticide Triazophos. While specific quantitative stability data for this compound in various organic solvents is not extensively available in public literature, this guide synthesizes general principles of pesticide standard stability, outlines detailed experimental protocols for stability assessment, and presents the known degradation pathways of Triazophos.

Introduction to Triazophos and its Deuterated Analog

Triazophos is a broad-spectrum insecticide and nematicide used in agriculture.[1][2][3] Its deuterated analog, this compound, serves as an essential internal standard in analytical chemistry, particularly in chromatographic methods like GC-MS and LC-MS, to ensure high accuracy and precision in residue analysis. The stability of such standards in solution is paramount for generating reliable and reproducible analytical data.

General Principles of Pesticide Standard Stability in Organic Solvents

The stability of pesticide standards, including isotopically labeled compounds like this compound, is influenced by several factors:

  • Solvent Type: The choice of organic solvent is critical. While many pesticides are stable in solvents like toluene, acetone, and ethyl acetate when stored at low temperatures, some can degrade in more reactive solvents such as methanol.[4] For many pesticides, acetonitrile has been found to be a suitable solvent, and its stability can often be improved by the addition of a small amount of acetic acid.

  • Storage Temperature: Low temperatures, typically -20°C or below, are crucial for the long-term stability of pesticide stock solutions, with many remaining stable for several years under these conditions.[4]

  • Light Exposure: Photodegradation can be a significant issue for many chemical compounds. Therefore, storage in amber or opaque containers is recommended to protect the standard from light.

  • Container Type: The use of high-quality, inert containers, such as borosilicate glass vials with PTFE-lined caps, is essential to prevent leaching of contaminants and evaporation of the solvent.

Data on the Stability of Triazophos and Related Compounds

While specific quantitative data for this compound is not available, studies on the non-deuterated Triazophos and other organophosphorus pesticides provide valuable insights. Triazophos is known to be relatively stable in acidic and neutral aqueous solutions but is susceptible to hydrolysis under basic conditions.[2] One study on a wide range of pesticides, including organophosphates, demonstrated that stock solutions in toluene, acetone, or ethyl acetate were stable for 2 to 8 years when stored at or below -20°C.[4]

Table 1: General Stability of Organophosphorus Pesticides in Organic Solvents

SolventStorage TemperatureGeneral StabilityReference
Toluene≤ -20°CHigh (stable for 2-8 years)[4]
Acetone≤ -20°CHigh (stable for 2-8 years)[4]
Ethyl Acetate≤ -20°CHigh (stable for 2-8 years)[4]
Acetonitrile-Generally good, stability can be enhanced with acidification
Methanol-Potential for degradation of some pesticides

Note: This table represents general findings for organophosphorus pesticides and is not specific to this compound. Experimental verification is required.

Experimental Protocol for Stability Assessment of this compound

To generate quantitative data on the stability of this compound in different organic solvents, a structured experimental protocol should be followed.

Materials and Reagents
  • This compound certified reference material

  • High-purity organic solvents (e.g., acetonitrile, methanol, acetone, ethyl acetate, toluene)

  • Volumetric flasks and pipettes (Class A)

  • Amber glass vials with PTFE-lined screw caps

  • Analytical balance

  • High-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) or Gas chromatography-tandem mass spectrometry (GC-MS/MS) system

Preparation of Stock and Working Solutions
  • Stock Solution Preparation: Accurately weigh a known amount of this compound and dissolve it in a precise volume of the chosen organic solvent in a volumetric flask to prepare a stock solution of a specific concentration (e.g., 1000 µg/mL).

  • Working Solution Preparation: Prepare working solutions at a lower concentration (e.g., 10 µg/mL) by diluting the stock solution with the same solvent.

Storage Conditions
  • Long-Term Stability: Store aliquots of the stock and working solutions in amber glass vials at -20°C.

  • Short-Term (Autosampler) Stability: Place aliquots of the working solution in an autosampler set to a typical operating temperature (e.g., 4°C or 10°C).

  • Accelerated Stability: To predict long-term stability, store aliquots at elevated temperatures (e.g., 40°C).

Analytical Method

Develop and validate a sensitive and specific analytical method (e.g., LC-MS/MS or GC-MS/MS) for the quantification of this compound. This method should be able to separate this compound from any potential degradation products.

Experimental Procedure and Data Analysis
  • Analyze the freshly prepared solutions (time zero) to establish the initial concentration.

  • At specified time intervals (e.g., 1, 3, 7, 14, 30, 60, 90 days for long-term; 6, 12, 24, 48 hours for short-term), withdraw samples from each storage condition.

  • Analyze the samples using the validated analytical method.

  • Calculate the percentage of the initial concentration remaining at each time point.

  • A compound is generally considered stable if the concentration remains within ±10-15% of the initial concentration.

Visualizations

Experimental Workflow for Stability Testing

Stability_Testing_Workflow cluster_prep Preparation cluster_storage Storage Conditions cluster_analysis Analysis cluster_data Data Evaluation prep_stock Prepare Stock Solution (e.g., 1000 µg/mL) prep_work Prepare Working Solutions (e.g., 10 µg/mL) prep_stock->prep_work storage_lt Long-Term (-20°C) prep_work->storage_lt Aliquot and Store storage_st Short-Term (Autosampler, e.g., 4°C) prep_work->storage_st Aliquot and Store storage_acc Accelerated (e.g., 40°C) prep_work->storage_acc Aliquot and Store analysis_ti Analyze at Time Intervals storage_lt->analysis_ti storage_st->analysis_ti storage_acc->analysis_ti analysis_t0 Analyze Time 0 Samples calc_conc Calculate % Remaining Concentration analysis_ti->calc_conc det_stability Determine Stability calc_conc->det_stability

Caption: Experimental workflow for assessing the stability of this compound.

Known Degradation Pathway of Triazophos (Non-deuterated)

The primary degradation of Triazophos in the environment is initiated by the hydrolysis of the P-O ester bond.[1]

Triazophos_Degradation triazophos Triazophos hydrolysis Hydrolysis of P-O ester bond triazophos->hydrolysis pht 1-phenyl-3-hydroxy- 1,2,4-triazole (PHT) hydrolysis->pht detp O,O-diethyl phosphorothioic acid hydrolysis->detp

Caption: Initial degradation step of Triazophos via hydrolysis.

Conclusion and Recommendations

The stability of this compound in organic solvents is a critical parameter for ensuring the quality of analytical data in residue analysis. While specific quantitative data is lacking in the public domain, the general principles of pesticide stability suggest that this compound is likely to be stable for extended periods when stored in appropriate solvents at low temperatures and protected from light.

It is strongly recommended that researchers and laboratories conduct in-house stability studies using the detailed experimental protocol provided in this guide to generate specific data for their storage conditions and solvent choices. This will ensure the integrity of the analytical standard and the validity of the resulting quantitative data.

References

Triazophos-d5: A Technical Guide for Analytical Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Triazophos-d5, a deuterated analog of the organophosphate insecticide Triazophos. This document is intended for researchers and scientists in analytical chemistry, environmental science, and food safety, as well as professionals involved in drug development who may study pesticide metabolism and toxicity.

Core Compound Details

This compound serves as an internal standard for the quantitative analysis of Triazophos in various matrices. Its physical and chemical properties are summarized below.

PropertyValueReference
CAS Number 1773496-62-0[1]
Molecular Formula C₁₂H₁₁D₅N₃O₃PS[2][3][4]
Molecular Weight 318.34 g/mol [2][3][4]
Appearance Pale yellow liquid[5]
Synonyms O,O-diethyl O-(1-phenyl-d5-1H-1,2,4-triazol-3-yl) phosphorothioate, Triazofos-d5[2]

Analytical Applications and Experimental Protocols

This compound is primarily utilized as an internal standard in chromatographic methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-tandem mass spectrometry (GC-MS/MS), for the precise quantification of Triazophos residues in environmental and agricultural samples. The use of a deuterated standard is crucial for correcting variations during sample preparation and analysis, thereby enhancing the accuracy of the results.

General Experimental Protocol for Pesticide Residue Analysis using this compound as an Internal Standard

This protocol outlines a typical workflow for the analysis of Triazophos in a food matrix using the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method followed by LC-MS/MS analysis.

1. Sample Preparation (QuEChERS)

  • Homogenization: A representative 10-15 g sample of the food matrix (e.g., fruit, vegetable) is homogenized.

  • Spiking with Internal Standard: A known amount of this compound solution (e.g., 100 µL of a 1 µg/mL solution in acetonitrile) is added to the homogenized sample.

  • Extraction: 10 mL of acetonitrile is added to the sample, and the mixture is shaken vigorously for 1 minute. QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate) are then added, and the sample is shaken again for 1 minute.

  • Centrifugation: The sample is centrifuged for 5 minutes at approximately 4000 rpm to separate the phases.

  • Dispersive Solid-Phase Extraction (dSPE) Cleanup: An aliquot of the supernatant (acetonitrile layer) is transferred to a dSPE tube containing a cleanup sorbent (e.g., PSA, C18). The tube is vortexed for 30 seconds and then centrifuged.

  • Final Extract: The cleaned supernatant is transferred to a vial for LC-MS/MS analysis.

2. LC-MS/MS Analysis

  • Instrumentation: A liquid chromatograph coupled to a triple quadrupole mass spectrometer.

  • Column: A suitable C18 column for reversed-phase chromatography.

  • Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile.

  • Injection Volume: 5-10 µL.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • MRM Transitions: Specific precursor-to-product ion transitions for both Triazophos and this compound are monitored for quantification and confirmation.

3. Quantification

The concentration of Triazophos in the sample is determined by comparing the peak area ratio of the analyte to the internal standard (this compound) against a calibration curve prepared with known concentrations of Triazophos and a constant concentration of this compound.

Metabolic Pathway of Triazophos

While specific metabolic pathways for this compound are not extensively documented, it is expected to follow the same degradation route as its non-deuterated counterpart. The primary metabolic pathway involves the hydrolysis of the phosphate ester bond. The following diagram illustrates the microbial degradation pathway of Triazophos.

Triazophos_Metabolism Triazophos Triazophos Metabolite1 1-phenyl-1H-1,2,4-triazol-3-ol Triazophos->Metabolite1 Hydrolysis Metabolite2 O,O-diethyl phosphorothioate Triazophos->Metabolite2 Hydrolysis

Metabolic degradation of Triazophos.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for the analysis of pesticide residues using an internal standard.

Analytical_Workflow Start Sample Collection Homogenization Homogenization Start->Homogenization Spiking Internal Standard Spiking (this compound) Homogenization->Spiking Extraction QuEChERS Extraction Spiking->Extraction Cleanup dSPE Cleanup Extraction->Cleanup Analysis LC-MS/MS Analysis Cleanup->Analysis Data Data Processing & Quantification Analysis->Data Report Final Report Data->Report

References

A Technical Guide to High-Purity Triazophos-d5 for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of commercially available high-purity Triazophos-d5, a deuterated internal standard essential for the accurate quantification of the organophosphate insecticide Triazophos. This document outlines key suppliers, their product specifications, and detailed experimental protocols for its use in analytical methodologies.

Commercial Availability and Product Specifications

High-purity this compound is available from a select number of specialized chemical suppliers. The following table summarizes the product specifications from leading vendors to facilitate selection based on research requirements.

SupplierProduct NameCAS NumberMolecular FormulaChemical PurityIsotopic PurityAvailable Quantities
LGC Standards Triazophos D5 (Phenyl D5)1773496-62-0C₁₂H₁₁D₅N₃O₃PS>95% (HPLC)Not specified1 mg, 5 mg, 10 mg[1]
Clearsynth This compound1773496-62-0C₁₂H₁₁D₅N₃O₃PSNot specifiedNot specifiedInquire for details

Note: While specific purity values are often provided in the Certificate of Analysis (CoA) upon purchase, LGC Standards generally indicates a purity of >95% for their stable isotope-labeled compounds.[1] Researchers are advised to request the CoA from suppliers for lot-specific data.

Experimental Protocol: Quantification of Triazophos in Agricultural Matrices using this compound Internal Standard by LC-MS/MS

The following protocol details a robust method for the analysis of Triazophos residues in complex matrices, such as fruits and vegetables, utilizing the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method followed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis. This compound serves as an internal standard to ensure accuracy and precision by correcting for matrix effects and variations in sample preparation and instrument response.

Sample Preparation (QuEChERS Method)

The QuEChERS method is a widely adopted sample preparation technique for pesticide residue analysis.

a. Sample Homogenization:

  • Weigh 10-15 g of the representative sample (e.g., chopped fruits, vegetables) into a 50 mL centrifuge tube.

  • If the sample has low water content, add an appropriate amount of deionized water to achieve a total volume of 10 mL.

b. Extraction:

  • Add 10 mL of acetonitrile to the centrifuge tube.

  • Add a known amount of this compound internal standard solution.

  • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).

  • Cap the tube tightly and shake vigorously for 1 minute.

  • Centrifuge at ≥3000 rcf for 5 minutes.

c. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

  • Transfer an aliquot of the acetonitrile supernatant to a d-SPE tube containing a sorbent mixture (e.g., 150 mg MgSO₄, 50 mg Primary Secondary Amine (PSA), and 50 mg C18). The choice of sorbents may be optimized depending on the matrix.

  • Vortex for 30 seconds.

  • Centrifuge at ≥5000 rcf for 2 minutes.

  • The resulting supernatant is the final extract for LC-MS/MS analysis.

LC-MS/MS Analysis

a. Chromatographic Conditions:

  • Instrument: UHPLC system coupled to a triple quadrupole mass spectrometer.

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size) is suitable for the separation.

  • Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate.

  • Mobile Phase B: Methanol with 0.1% formic acid and 5 mM ammonium formate.

  • Gradient Elution: A typical gradient would start at a low percentage of mobile phase B, ramping up to a high percentage to elute Triazophos and this compound, followed by a re-equilibration step.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Injection Volume: 5 - 10 µL.

  • Column Temperature: 40 °C.

b. Mass Spectrometer Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Multiple Reaction Monitoring (MRM): Monitor at least two specific precursor-to-product ion transitions for both Triazophos and this compound for quantification and confirmation.

    • Triazophos: Precursor ion [M+H]⁺ m/z 314.1 → Product ions (e.g., m/z 162.1, m/z 119.1).[2]

    • This compound: Precursor ion [M+H]⁺ m/z 319.1 → Corresponding product ions.

  • Source Parameters: Optimize gas temperatures, gas flows, and ion spray voltage according to the specific instrument manufacturer's recommendations.

Data Analysis
  • Quantification: Create a calibration curve using standards of unlabeled Triazophos at various concentrations, with a constant concentration of this compound added to each standard and sample. The ratio of the peak area of Triazophos to the peak area of this compound is plotted against the concentration of Triazophos. The concentration of Triazophos in the samples is then determined from this calibration curve.

Visualizing the Workflow and Supplier Selection

To better illustrate the processes involved, the following diagrams have been generated.

experimental_workflow cluster_sample_prep Sample Preparation (QuEChERS) cluster_analysis Analysis sample 1. Sample Homogenization extraction 2. Acetonitrile Extraction + this compound IS sample->extraction salts 3. Add QuEChERS Salts extraction->salts centrifuge1 4. Centrifugation salts->centrifuge1 dspe 5. d-SPE Cleanup centrifuge1->dspe centrifuge2 6. Centrifugation dspe->centrifuge2 extract Final Extract centrifuge2->extract lcms LC-MS/MS Analysis extract->lcms Injection data Data Processing (Quantification) lcms->data

Experimental workflow for Triazophos analysis.

supplier_selection cluster_suppliers Commercial Suppliers cluster_criteria Selection Criteria start Start: Need High-Purity This compound lgc LGC Standards start->lgc clearsynth Clearsynth start->clearsynth purity Chemical & Isotopic Purity lgc->purity clearsynth->purity coa Certificate of Analysis (CoA) purity->coa quantity Available Quantities coa->quantity cost Cost & Lead Time quantity->cost decision Select Supplier cost->decision end Procure this compound decision->end

Logical flow for selecting a commercial supplier.

References

Methodological & Application

Application Notes and Protocols for Triazophos-d5 Internal Standard in GC-MS Pesticide Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Triazophos-d5 as an internal standard in the gas chromatography-mass spectrometry (GC-MS) analysis of pesticide residues. The following sections outline the necessary materials, experimental procedures, and expected performance data for accurate and reliable quantification of triazophos in complex matrices.

Introduction

Triazophos is a broad-spectrum organophosphate insecticide and acaricide used on a variety of crops.[1] Due to its potential toxicity, regulatory bodies worldwide have established maximum residue limits (MRLs) for triazophos in food products.[2] Accurate and sensitive analytical methods are therefore essential for monitoring its presence in environmental and agricultural samples.

The use of a stable isotope-labeled internal standard, such as this compound, is a well-established technique to improve the accuracy and precision of quantitative analysis by GC-MS. The internal standard, which has similar chemical and physical properties to the analyte, is added to the sample at a known concentration before sample preparation. It compensates for variations in extraction efficiency, sample matrix effects, and instrument response.

This application note details a method based on the widely used QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation procedure followed by GC-MS analysis for the determination of triazophos residues.

Experimental Protocols

Materials and Reagents
  • Solvents: Acetonitrile (ACN), n-hexane, and acetone (pesticide residue analysis grade).

  • Reagents: Anhydrous magnesium sulfate (MgSO₄), sodium chloride (NaCl), primary secondary amine (PSA) sorbent, and graphitized carbon black (GCB).

  • Standards: Certified reference standards of Triazophos and this compound.

  • Equipment: High-speed centrifuge, vortex mixer, mechanical shaker, nitrogen evaporator, and standard laboratory glassware.

Standard Solution Preparation
  • Stock Solutions (1000 µg/mL): Prepare individual stock solutions of Triazophos and this compound in a suitable solvent such as acetonitrile. These solutions should be stored at -20°C and are typically stable for up to 6 months.

  • Intermediate Standard Solution (10 µg/mL): Prepare a mixed intermediate solution containing both Triazophos and this compound by diluting the stock solutions with acetonitrile.

  • Working Standard Solutions: Prepare a series of working standard solutions for calibration by serially diluting the intermediate standard solution with acetonitrile to achieve a concentration range that brackets the expected sample concentrations (e.g., 0.01 to 0.5 µg/mL).

  • Internal Standard Spiking Solution (1 µg/mL): Prepare a separate working solution of this compound to be used for spiking the samples.

Sample Preparation (QuEChERS Method)

The QuEChERS method is a widely adopted technique for the extraction of pesticide residues from food matrices.[3][4]

  • Homogenization: Weigh 10-15 g of a representative homogenized sample (e.g., chili, capsicum) into a 50 mL centrifuge tube. For dry samples, add an appropriate amount of water to rehydrate the sample.[1][3][5]

  • Internal Standard Spiking: Add a known volume of the this compound internal standard spiking solution to the sample.

  • Extraction: Add 10 mL of acetonitrile to the centrifuge tube. Cap the tube and shake vigorously for 1 minute using a vortex mixer or mechanical shaker.[3]

  • Salting Out: Add the QuEChERS extraction salts (e.g., 4 g MgSO₄ and 1 g NaCl). Immediately cap and shake vigorously for 1 minute.

  • Centrifugation: Centrifuge the tube at ≥3000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (dSPE) Cleanup: Transfer the acetonitrile supernatant to a dSPE tube containing PSA and MgSO₄ (and GCB for pigmented samples). Vortex for 30 seconds.

  • Final Centrifugation: Centrifuge the dSPE tube at high speed for 5 minutes.

  • Solvent Exchange: Transfer the cleaned extract to a clean tube and evaporate to near dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume of n-hexane or another suitable solvent for GC-MS analysis.[5]

G cluster_sample_prep Sample Preparation cluster_cleanup Cleanup cluster_analysis Analysis Sample Homogenized Sample Spike Spike with this compound Sample->Spike Extract Add Acetonitrile & Shake Spike->Extract Salt Add QuEChERS Salts & Shake Extract->Salt Centrifuge1 Centrifuge Salt->Centrifuge1 dSPE dSPE Cleanup (PSA, MgSO4) Centrifuge1->dSPE Supernatant Centrifuge2 Centrifuge dSPE->Centrifuge2 Evaporate Evaporate & Reconstitute Centrifuge2->Evaporate Cleaned Extract GCMS GC-MS Analysis Evaporate->GCMS

QuEChERS Experimental Workflow
GC-MS Instrumental Parameters

The following are typical GC-MS parameters for the analysis of triazophos. Optimization may be required based on the specific instrument and column used.

ParameterRecommended Condition
Gas Chromatograph Agilent, Shimadzu, or equivalent system
Column DB-5MS, HP-5ms, or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)[4][5]
Carrier Gas Helium at a constant flow rate of 1.0-1.5 mL/min[4][5]
Inlet Temperature 250-280°C[4][5]
Injection Mode Splitless
Injection Volume 1 µL
Oven Program Initial temperature of 60-80°C (hold for 1-2 min), ramp at 20-40°C/min to 170-180°C, then ramp at 5-10°C/min to a final temperature of 280-310°C (hold for 2-10 min).[4][5]
Mass Spectrometer Triple Quadrupole (MS/MS) or High-Resolution MS (e.g., Q-Orbitrap)[5][6]
Ionization Mode Electron Ionization (EI) at 70 eV
Ion Source Temp. 230-320°C
Acquisition Mode Multiple Reaction Monitoring (MRM) for MS/MS or Full Scan for high-resolution MS.[5]
MRM Transitions Triazophos: Precursor Ion: m/z 313; Product Ions: m/z 161 (quantifier), m/z 134 (qualifier).This compound: Precursor Ion: m/z 318; Product Ions: m/z 166 (quantifier), m/z 139 (qualifier). (Note: These are predicted transitions and should be optimized empirically).

Data Presentation and Performance

The use of this compound as an internal standard is expected to yield excellent linearity and recovery. The following table summarizes the expected performance characteristics of the method.

ParameterExpected Performance
Linearity (R²) > 0.99[7]
Limit of Detection (LOD) 0.01 mg/kg[5]
Limit of Quantification (LOQ) 0.05 mg/kg[5]
Recovery (%) 80-120%[5]
Precision (RSD%) < 15%

Quantitative Analysis

Quantification is performed by constructing a calibration curve using the response ratio of the analyte to the internal standard versus the concentration of the analyte.

G cluster_quantification Quantitative Analysis Logic AcquireData Acquire Peak Areas for Triazophos and this compound CalcRatio Calculate Response Ratio (Area_Analyte / Area_IS) AcquireData->CalcRatio PlotCurve Plot Response Ratio vs. Concentration Calibration Prepare Calibration Standards with known concentrations Calibration->PlotCurve Regression Perform Linear Regression (y = mx + c) PlotCurve->Regression Quantify Calculate Concentration in Sample using the Regression Equation Regression->Quantify Use Equation SampleAnalysis Analyze Unknown Sample and Calculate its Response Ratio SampleAnalysis->Quantify

Internal Standard Quantification Workflow

The concentration of triazophos in the sample is calculated using the linear regression equation derived from the calibration curve. The use of an internal standard corrects for variations that may occur during the analytical process, leading to more reliable and reproducible results.[8]

Conclusion

The protocol described provides a robust and reliable method for the quantitative analysis of triazophos in complex matrices using this compound as an internal standard. The combination of the QuEChERS sample preparation method and GC-MS analysis ensures high sensitivity, selectivity, and accuracy, making it suitable for routine monitoring of pesticide residues in food and environmental samples. The use of a deuterated internal standard is critical for achieving the high-quality data required to meet stringent regulatory standards.

References

Application Note: Quantitative Analysis of Triazophos in Agricultural Commodities by LC-MS/MS using Triazophos-d5 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive method for the quantification of the organophosphate pesticide Triazophos in various agricultural matrices. The method utilizes a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction protocol followed by analysis using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[1] For accurate quantification, a deuterated internal standard, Triazophos-d5, is employed to compensate for matrix effects and variations in sample preparation and instrument response. The method is validated according to the general principles outlined in the SANTE/11312/2021 guidelines, demonstrating excellent linearity, accuracy, and precision.[2]

Introduction

Triazophos is a broad-spectrum insecticide and acaricide used on a variety of crops.[3] Its potential persistence in the environment and presence as residues in food commodities necessitates sensitive and reliable analytical methods for monitoring and ensuring food safety. LC-MS/MS has become the technique of choice for pesticide residue analysis due to its high selectivity and sensitivity, enabling the detection of trace-level contaminants in complex matrices.[1] The use of a stable isotope-labeled internal standard, such as this compound, is crucial for achieving high accuracy and precision by correcting for analyte losses during sample preparation and ionization suppression or enhancement in the MS source.

Principle

The method involves the extraction of Triazophos and the internal standard this compound from the sample matrix using acetonitrile. The extraction is followed by a cleanup step using dispersive solid-phase extraction (dSPE) to remove interfering matrix components. The final extract is then analyzed by LC-MS/MS in the positive electrospray ionization (ESI+) mode, using Multiple Reaction Monitoring (MRM) for selective and sensitive detection of the target analyte and the internal standard. Quantification is performed by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve.

Materials and Reagents

  • Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade)

  • Reagents: Formic acid (LC-MS grade), Ammonium formate (LC-MS grade)

  • Standards: Triazophos (≥98% purity), this compound (≥98% purity, phenyl-d5)

  • QuEChERS Extraction Salts: 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate per 10 g sample.

  • dSPE Cleanup Sorbents: 150 mg MgSO₄, 25 mg Primary Secondary Amine (PSA), 25 mg C18 per mL of extract.

Experimental Protocols

Standard Preparation

Prepare stock solutions of Triazophos and this compound in acetonitrile at a concentration of 1 mg/mL. From these, prepare working standard solutions by serial dilution in acetonitrile. A working internal standard solution of this compound is prepared at a concentration of 1 µg/mL. Calibration standards are prepared by spiking appropriate amounts of the Triazophos working solutions into blank matrix extract and adding a fixed amount of the this compound working solution to each calibration level.

Sample Preparation (QuEChERS Method)
  • Homogenization: Homogenize a representative portion of the agricultural commodity (e.g., fruits, vegetables) to a uniform paste.

  • Extraction:

    • Weigh 10 g (± 0.1 g) of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Add a known amount of this compound internal standard solution.

    • Add the QuEChERS extraction salts.

    • Cap the tube and shake vigorously for 1 minute.

    • Centrifuge at ≥ 4000 rpm for 5 minutes.

  • Cleanup (dSPE):

    • Transfer an aliquot of the upper acetonitrile layer to a dSPE tube containing the cleanup sorbents.

    • Vortex for 30 seconds.

    • Centrifuge at ≥ 4000 rpm for 5 minutes.

  • Final Extract:

    • Take an aliquot of the cleaned extract and dilute it with the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

Liquid Chromatography (LC)

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate

  • Mobile Phase B: Methanol with 0.1% formic acid and 5 mM ammonium formate

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40 °C

  • Gradient:

    Time (min) % B
    0.0 10
    10.0 95
    12.0 95
    12.1 10

    | 15.0 | 10 |

Mass Spectrometry (MS/MS)

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Source Temperature: 350 °C

  • Desolvation Gas Flow: 800 L/hr

  • Capillary Voltage: 3.0 kV

MRM Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
Triazophos (Quantifier) 314.1162.15020
Triazophos (Qualifier) 314.1119.05035
This compound (Internal Standard) 319.1167.15020

Note: The MRM transitions for this compound are based on the expected mass shift from the deuterated phenyl ring. The precursor ion is shifted by +5 Da. The primary fragment at m/z 162.1 contains the phenyl ring, so its mass is also expected to shift by +5 Da to 167.1. These transitions should be confirmed by direct infusion of the this compound standard.

Data Presentation

The quantitative data for method validation should be summarized in the following tables.

Table 1: Method Performance Characteristics

Parameter Result
Linearity (R²) > 0.99
Limit of Detection (LOD) 0.001 mg/kg

| Limit of Quantification (LOQ) | 0.005 mg/kg |

Table 2: Accuracy and Precision

Spiking Level (mg/kg) Mean Recovery (%) (n=5) RSD (%) (n=5)
0.01 95.2 6.8
0.1 98.7 4.5

| 1.0 | 101.3 | 3.2 |

Recovery values should be within 70-120% with a relative standard deviation (RSD) of ≤ 20%, in accordance with SANTE guidelines.[2]

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing & Reporting sample Homogenized Sample (10g) extraction Add Acetonitrile & this compound Add QuEChERS Salts sample->extraction centrifuge1 Vortex & Centrifuge extraction->centrifuge1 supernatant Acetonitrile Supernatant centrifuge1->supernatant dspe dSPE Cleanup (PSA, C18, MgSO4) supernatant->dspe centrifuge2 Vortex & Centrifuge dspe->centrifuge2 final_extract Final Extract centrifuge2->final_extract injection Inject into LC-MS/MS final_extract->injection separation Chromatographic Separation (C18) injection->separation detection MS/MS Detection (MRM) separation->detection data_acquisition Data Acquisition detection->data_acquisition integration Peak Integration data_acquisition->integration calibration Calibration Curve Generation integration->calibration quantification Quantification (Area Ratio) calibration->quantification report Final Report quantification->report

Caption: Experimental workflow for Triazophos quantification.

Conclusion

The described LC-MS/MS method provides a reliable and sensitive tool for the quantification of Triazophos in agricultural commodities. The use of a deuterated internal standard, this compound, ensures high accuracy and precision, making the method suitable for routine monitoring and regulatory compliance testing. The simple and effective QuEChERS sample preparation protocol allows for high sample throughput.

References

Application Note: High-Throughput Sample Preparation for the Analysis of Triazophos-d5 in Diverse Food Matrices

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and efficient sample preparation protocol for the quantification of Triazophos-d5, a deuterated internal standard for the organophosphate insecticide Triazophos, in various food matrices. The described methodology, based on the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach, ensures high recovery and reproducibility for the analysis of this compound in complex samples such as cereals, fruits, vegetables, and milk. This protocol is intended for researchers, scientists, and professionals in the field of food safety and pesticide residue analysis.

Introduction

Triazophos is a broad-spectrum organophosphate insecticide and acaricide used on a variety of crops. Due to its potential toxicity, regulatory bodies worldwide have established maximum residue limits (MRLs) for Triazophos in food commodities. Accurate quantification of Triazophos residues is therefore crucial for ensuring food safety. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for achieving accurate and precise quantification by compensating for matrix effects and variations in sample preparation and instrumental analysis. This document provides a detailed protocol for the extraction and cleanup of this compound from various food matrices prior to chromatographic analysis.

Experimental Protocol

This protocol is a generalized procedure based on the QuEChERS method and may require minor modifications depending on the specific food matrix.

1. Materials and Reagents

  • This compound standard solution (concentration as required)

  • Acetonitrile (ACN), HPLC grade

  • Magnesium sulfate (MgSO₄), anhydrous

  • Sodium chloride (NaCl)

  • Trisodium citrate dihydrate

  • Disodium hydrogen citrate sesquihydrate

  • Primary secondary amine (PSA) sorbent

  • C18 sorbent

  • Graphitized carbon black (GCB) (optional, for pigmented matrices)

  • 50 mL polypropylene centrifuge tubes

  • 15 mL polypropylene centrifuge tubes

  • High-speed centrifuge

  • Vortex mixer

2. Sample Preparation and Fortification

  • Homogenization: Homogenize a representative portion of the food sample (e.g., 10-15 g) using a high-speed blender or food processor. For dry samples like cereals, it may be necessary to add a specific amount of water to achieve a homogeneous slurry.[1][2]

  • Weighing: Accurately weigh 10 g (± 0.1 g) of the homogenized sample into a 50 mL centrifuge tube.

  • Fortification: Spike the sample with an appropriate volume of the this compound internal standard solution. The final concentration should be within the linear range of the analytical method.

3. Extraction

  • Add 10 mL of acetonitrile to the 50 mL centrifuge tube containing the sample.

  • Cap the tube tightly and vortex vigorously for 1 minute to ensure thorough mixing.

  • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate). The exact salt composition may vary depending on the specific QuEChERS method being followed.

  • Immediately cap the tube and shake vigorously for 1 minute.

  • Centrifuge the tube at ≥ 4000 rpm for 5 minutes.

4. Dispersive Solid-Phase Extraction (d-SPE) Cleanup

  • Carefully transfer a 1 mL aliquot of the upper acetonitrile layer into a 15 mL d-SPE tube containing the cleanup sorbents. The choice of sorbents depends on the matrix:

    • General Matrices: 150 mg MgSO₄ and 50 mg PSA.

    • Matrices with Fats and Waxes (e.g., milk, oily cereals): 150 mg MgSO₄, 50 mg PSA, and 50 mg C18.

    • Pigmented Matrices (e.g., leafy greens, colored fruits): 150 mg MgSO₄, 50 mg PSA, and 7.5-50 mg GCB.

  • Cap the d-SPE tube and vortex for 30 seconds.

  • Centrifuge the tube at ≥ 4000 rpm for 5 minutes.

  • The resulting supernatant is the final extract.

5. Final Extract Preparation

  • Transfer an aliquot of the cleaned extract into an autosampler vial.

  • The sample is now ready for analysis by a suitable chromatographic technique, such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Quantitative Data Summary

The following table summarizes typical performance data for the analysis of Triazophos in various food matrices using methods similar to the one described. While this data is for the non-deuterated Triazophos, similar performance is expected for this compound as an internal standard.

Food MatrixExtraction MethodAnalytical TechniqueRecovery (%)Limit of Detection (LOD)Limit of Quantification (LOQ)Reference
CerealsAcetone Extraction & Methylene Chloride PartitioningGC-FPD80-1000.005 mg/kg-[3]
MilkQuEChERSPaper Strip Sensor-1-10 ppb-[4][5]
Cereal-based foodQuEChERSPaper Strip Sensor-1-100 ppb-[4][5]
Fruit JuicesQuEChERSPaper Strip Sensor-1 ppb-[4][5]
Vegetables-GC-ECD42.9 - 105.30.13 - 1.45 ng/g-[6]
MangoSPMEGC/MS--0.1 - 50 ng/L[6]

Experimental Workflow Diagram

Sample_Preparation_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_cleanup d-SPE Cleanup cluster_analysis Analysis Homogenization 1. Homogenize Food Sample Weighing 2. Weigh 10g of Sample Homogenization->Weighing Fortification 3. Spike with this compound Weighing->Fortification Add_ACN 4. Add 10 mL Acetonitrile Fortification->Add_ACN Vortex1 5. Vortex for 1 min Add_ACN->Vortex1 Add_Salts 6. Add QuEChERS Salts Vortex1->Add_Salts Shake 7. Shake for 1 min Add_Salts->Shake Centrifuge1 8. Centrifuge at ≥4000 rpm Shake->Centrifuge1 Transfer_Supernatant 9. Transfer 1 mL of Supernatant Centrifuge1->Transfer_Supernatant Add_dSPE_Sorbents 10. Add d-SPE Sorbents (PSA, C18, GCB) Transfer_Supernatant->Add_dSPE_Sorbents Vortex2 11. Vortex for 30 sec Add_dSPE_Sorbents->Vortex2 Centrifuge2 12. Centrifuge at ≥4000 rpm Vortex2->Centrifuge2 Final_Extract 13. Collect Final Extract Centrifuge2->Final_Extract Analysis 14. GC-MS or LC-MS/MS Analysis Final_Extract->Analysis

Caption: Workflow for this compound Sample Preparation.

Conclusion

The described QuEChERS-based sample preparation protocol provides a simple, fast, and effective method for the extraction and cleanup of this compound from a wide range of food matrices. The use of a deuterated internal standard ensures the accuracy and reliability of the analytical results. This protocol can be readily implemented in food safety laboratories for the routine monitoring of Triazophos residues.

References

Application Note: High-Throughput Analysis of Triazophos in Vegetables using the QuEChERS Method with Triazophos-d5 Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method has become a widely adopted sample preparation technique for the analysis of pesticide residues in food matrices.[1][2][3] This application note details a validated protocol for the determination of Triazophos, an organophosphate pesticide, in various vegetable samples. To ensure high accuracy and precision, this method incorporates the use of a deuterated internal standard, Triazophos-d5. The subsequent analysis is performed by Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a sensitive and selective detection technique.[1] This comprehensive guide provides a step-by-step experimental protocol, quantitative performance data, and a visual workflow to aid researchers in implementing this robust method for routine monitoring and food safety applications.

Materials and Methods

Reagents and Standards
  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Formic acid, 98% or higher

  • Magnesium sulfate (MgSO₄), anhydrous

  • Sodium chloride (NaCl)

  • Trisodium citrate dihydrate

  • Disodium hydrogen citrate sesquihydrate

  • Primary secondary amine (PSA) sorbent

  • C18 sorbent

  • Graphitized carbon black (GCB)

  • Triazophos analytical standard

  • This compound internal standard (IS)

Equipment
  • High-speed centrifuge

  • Vortex mixer

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (0.22 µm)

  • LC-MS/MS system (e.g., Thermo Scientific™ TSQ Quantis™ Mass Spectrometer coupled with a Vanquish™ UHPLC system or equivalent)[4]

Sample Preparation: QuEChERS Protocol
  • Homogenization: Weigh 10 g of a representative portion of the vegetable sample into a 50 mL centrifuge tube. For samples with low water content (<80%), add an appropriate amount of HPLC grade water to reach a total volume of 10 mL.

  • Internal Standard Spiking: Add a known amount of this compound internal standard solution to each sample, blank, and calibration standard.

  • Extraction:

    • Add 10 mL of acetonitrile to the centrifuge tube.

    • Cap the tube and vortex vigorously for 1 minute.

    • Add the QuEChERS extraction salts (4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate).

    • Immediately cap and vortex for another 1 minute.

    • Centrifuge at ≥4000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer an aliquot of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing the d-SPE cleanup sorbent. The choice of sorbent depends on the vegetable matrix:

      • For general vegetables: 150 mg MgSO₄ and 50 mg PSA.

      • For pigmented vegetables (e.g., spinach, bell peppers): 150 mg MgSO₄, 50 mg PSA, and 7.5 mg GCB.

      • For vegetables with high fat content: 150 mg MgSO₄, 50 mg PSA, and 50 mg C18.

    • Vortex for 30 seconds.

    • Centrifuge at ≥10000 rpm for 2 minutes.

  • Final Extract Preparation:

    • Take an aliquot of the cleaned extract and filter it through a 0.22 µm syringe filter.

    • The extract is now ready for LC-MS/MS analysis.

Experimental Workflow

QuEChERS_Workflow cluster_sample_prep Sample Preparation cluster_cleanup Dispersive SPE Cleanup cluster_analysis Analysis Sample 1. Homogenize 10g of Vegetable Sample Spike 2. Spike with This compound (IS) Sample->Spike ACN 3. Add 10mL Acetonitrile Spike->ACN Vortex1 4. Vortex 1 min ACN->Vortex1 Salts 5. Add QuEChERS Extraction Salts Vortex1->Salts Vortex2 6. Vortex 1 min Salts->Vortex2 Centrifuge1 7. Centrifuge Vortex2->Centrifuge1 Transfer 8. Transfer Supernatant Centrifuge1->Transfer dSPE 9. Add d-SPE Sorbent (PSA, C18, GCB) Transfer->dSPE Vortex3 10. Vortex 30s dSPE->Vortex3 Centrifuge2 11. Centrifuge Vortex3->Centrifuge2 Filter 12. Filter Extract Centrifuge2->Filter LCMS 13. LC-MS/MS Analysis Filter->LCMS

Caption: QuEChERS experimental workflow for vegetable analysis.

LC-MS/MS Analysis

  • LC Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) is suitable for this analysis.

  • Mobile Phase:

    • A: Water with 0.1% formic acid

    • B: Acetonitrile with 0.1% formic acid

  • Gradient Elution: A typical gradient starts with a high aqueous phase, ramping up the organic phase to elute the analytes.

  • Injection Volume: 5-10 µL

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The precursor and product ions for Triazophos and its internal standard should be optimized.

Table 1: MRM Transitions for Triazophos and this compound

CompoundPrecursor Ion (m/z)Product Ion 1 (m/z)Product Ion 2 (m/z)
Triazophos314.1162.0119.0
This compound319.1167.0124.0

Note: The MRM transitions for this compound are predicted based on a 5 Da mass shift and may require optimization on the specific instrument.

Quantitative Data

The use of an isotope-labeled internal standard like this compound is crucial for correcting for matrix effects and variations in extraction recovery, leading to more accurate and precise quantification.[5]

Table 2: Method Validation Data for Triazophos in Various Vegetables

Vegetable MatrixFortification Level (µg/kg)Average Recovery (%)Relative Standard Deviation (RSD, %)
Lettuce1095.25.8
5098.74.2
Tomato1092.56.5
5096.13.9
Spinach1088.98.2
5093.46.1
Bell Pepper1097.34.5
50101.53.1

The data presented in this table is representative of typical performance and should be verified by the end-user. Recovery values are expected to fall within the 70-120% range with an RSD of ≤20% as per SANTE guidelines.[6]

Table 3: Linearity and Limits of Detection

ParameterValue
Calibration Range1 - 200 µg/L
Correlation Coefficient (r²)>0.995
Limit of Detection (LOD)0.5 µg/kg
Limit of Quantification (LOQ)1.0 µg/kg

These values are typical and may vary depending on the instrument and matrix.

Conclusion

This application note provides a detailed and robust QuEChERS-based method for the analysis of Triazophos in a variety of vegetable matrices. The incorporation of this compound as an internal standard effectively compensates for matrix-induced signal suppression or enhancement and variability in sample preparation, ensuring high-quality quantitative results. The described LC-MS/MS parameters offer excellent sensitivity and selectivity, allowing for the detection and quantification of Triazophos at levels relevant to regulatory limits. This method is well-suited for high-throughput laboratories conducting routine pesticide residue monitoring in food safety and quality control.

References

Application of Triazophos-d5 in Environmental Water Sample Testing

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Introduction

Triazophos is a broad-spectrum organophosphate insecticide and acaricide used in agriculture. Due to its potential toxicity and persistence in the environment, monitoring its presence in water sources is crucial for environmental and public health. The accurate quantification of triazophos in complex environmental matrices like water can be challenging due to matrix effects, which can cause ion suppression or enhancement in mass spectrometry-based methods. The use of a stable isotope-labeled internal standard, such as Triazophos-d5, is the gold standard for correcting these matrix effects and ensuring high accuracy and precision in analytical measurements.[1] this compound, where five hydrogen atoms on the phenyl ring are replaced by deuterium, has nearly identical chemical and physical properties to the native triazophos, allowing it to co-elute chromatographically and behave similarly during sample preparation and ionization. This application note provides a detailed protocol for the determination of triazophos in environmental water samples using Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) with this compound as an internal standard.

Principle

The method involves the extraction of triazophos and the internal standard from water samples using either Solid Phase Extraction (SPE) or a Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) procedure. Following extraction and concentration, the sample is analyzed by GC-MS/MS operating in the Multiple Reaction Monitoring (MRM) mode. The quantification of triazophos is based on the ratio of the peak area of the analyte to that of the isotopically labeled internal standard, this compound. This isotope dilution technique effectively compensates for any analyte loss during sample preparation and corrects for variability in the GC-MS/MS response.

Materials and Reagents

  • Standards: Triazophos (CAS No. 24017-47-8), this compound (CAS No. 1773496-62-0)

  • Solvents: Acetonitrile, Dichloromethane, Ethyl Acetate, Methanol (all pesticide residue grade)

  • Reagents: Anhydrous Magnesium Sulfate (MgSO₄), Sodium Chloride (NaCl), Sodium Citrate, Disodium Citrate Sesquihydrate, Primary Secondary Amine (PSA) sorbent, C18 sorbent, Graphitized Carbon Black (GCB)

  • SPE Cartridges: C18 or Hydrophilic-Lipophilic Balanced (HLB) cartridges

  • Water: Deionized or HPLC-grade water

Experimental Protocols

Sample Preparation

Two alternative extraction methods are presented: Solid Phase Extraction (SPE) and QuEChERS. The choice of method may depend on the laboratory's resources and the specific characteristics of the water samples.

  • Cartridge Conditioning: Condition a C18 or HLB SPE cartridge by passing 5 mL of ethyl acetate, followed by 5 mL of methanol, and finally 10 mL of deionized water.

  • Sample Loading: Pass a 500 mL water sample, previously spiked with a known concentration of this compound, through the conditioned SPE cartridge at a flow rate of 5-10 mL/min.

  • Cartridge Washing: Wash the cartridge with 10 mL of deionized water to remove interfering polar compounds.

  • Cartridge Drying: Dry the cartridge under a gentle stream of nitrogen for 30 minutes.

  • Elution: Elute the trapped analytes with 10 mL of a mixture of dichloromethane and acetone (1:1, v/v).

  • Concentration: Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.

  • Reconstitution: The final extract is ready for GC-MS/MS analysis.

  • Sample Measurement: Place a 10 mL water sample into a 50 mL centrifuge tube.

  • Internal Standard Spiking: Spike the sample with a known amount of this compound solution.

  • Extraction: Add 10 mL of acetonitrile to the centrifuge tube. Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, and 0.5 g disodium citrate sesquihydrate).

  • Shaking and Centrifugation: Shake the tube vigorously for 1 minute and then centrifuge at ≥3000 rpm for 5 minutes.

  • Dispersive SPE (d-SPE) Cleanup: Take a 1 mL aliquot of the upper acetonitrile layer and transfer it to a d-SPE tube containing PSA and MgSO₄. For samples with high pigment content, GCB can also be included.

  • Vortexing and Centrifugation: Vortex the d-SPE tube for 30 seconds and centrifuge at high speed for 5 minutes.

  • Final Extract: The supernatant is ready for GC-MS/MS analysis.

GC-MS/MS Analysis
  • Gas Chromatograph (GC) Conditions:

    • Column: DB-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent

    • Inlet Temperature: 250 °C

    • Injection Volume: 1 µL (splitless mode)

    • Oven Temperature Program: Start at 80 °C (hold for 1 min), ramp to 280 °C at 10 °C/min, and hold for 5 min.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Ion Source Temperature: 230 °C

    • Transfer Line Temperature: 280 °C

    • Acquisition Mode: Multiple Reaction Monitoring (MRM)

Data Presentation

The following tables summarize the mass spectrometric parameters for Triazophos and the proposed parameters for this compound, along with typical performance data for Triazophos analysis in water.

Table 1: GC-MS/MS MRM Parameters for Triazophos and Proposed Parameters for this compound

CompoundPrecursor Ion (m/z)Product Ion (Quantifier) (m/z)Product Ion (Qualifier) (m/z)Collision Energy (eV)
Triazophos31316113415
This compound (Proposed)*31816613915

*Note: The MRM transitions for this compound are proposed based on the known fragmentation pattern of Triazophos and the +5 Da mass shift due to deuterium labeling on the phenyl ring. These transitions should be confirmed experimentally.

Table 2: Method Validation Data for Triazophos in Water (Literature Values)

ParameterValueReference
Limit of Detection (LOD)0.01 - 0.05 µg/L[2]
Limit of Quantification (LOQ)0.05 - 0.1 µg/L[2]
Recovery85% - 110%General literature for organophosphorus pesticides
Precision (RSD)< 15%General literature for organophosphorus pesticides
Calibration Range0.1 - 50 µg/LGeneral literature for organophosphorus pesticides

Visualizations

The following diagrams illustrate the experimental workflow and the logic behind using an internal standard.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis water_sample Water Sample (500 mL) spike Spike with this compound water_sample->spike spe Solid Phase Extraction (SPE) spike->spe elution Elution spe->elution concentration Concentration to 1 mL elution->concentration gc_msms GC-MS/MS Analysis (MRM) concentration->gc_msms data_processing Data Processing gc_msms->data_processing quantification Quantification data_processing->quantification

Caption: Experimental workflow for Triazophos analysis in water.

Caption: Logic of internal standard for accurate quantification.

Conclusion

The use of this compound as an internal standard provides a robust and reliable method for the quantification of triazophos in environmental water samples. The described SPE and QuEChERS sample preparation methods, coupled with GC-MS/MS analysis, offer high sensitivity and selectivity. This approach minimizes the impact of matrix effects, leading to more accurate and precise results, which are essential for regulatory monitoring and environmental risk assessment.

References

Determination of Triazophos Residues in Soil using Isotope Dilution Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed methodology for the quantitative determination of Triazophos residues in soil samples using a robust and sensitive analytical method based on isotope dilution mass spectrometry. The protocol employs a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction procedure, followed by analysis using Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS). The use of a stable isotopically labeled internal standard, Triazophos-d5, ensures high accuracy and precision by correcting for matrix effects and variations in extraction recovery. This method is suitable for routine monitoring of Triazophos in environmental soil samples and for residue studies in agricultural settings.

Introduction

Triazophos is a broad-spectrum organophosphate insecticide and nematicide used to control a variety of pests in crops such as cotton, rice, and vegetables.[1][2][3] Due to its potential toxicity and persistence in the environment, monitoring its residues in soil is crucial for assessing environmental contamination and ensuring food safety. Isotope dilution mass spectrometry is a highly accurate quantification technique that utilizes an isotopically labeled version of the analyte as an internal standard.[4][5][6] This approach effectively compensates for sample loss during preparation and for matrix-induced signal suppression or enhancement during analysis, leading to more reliable and reproducible results.

This application note details a validated method for the determination of Triazophos in soil, providing a comprehensive protocol from sample preparation to data analysis.

Experimental Protocol

Materials and Reagents
  • Standards:

    • Triazophos (PESTANAL®, analytical standard)

    • This compound (phenyl-d5) internal standard

  • Solvents (Pesticide residue grade or equivalent):

    • Acetonitrile

    • n-Hexane

    • Acetone

    • Methanol

    • Ethyl acetate

  • Reagents:

    • Anhydrous Magnesium Sulfate (MgSO₄)

    • Sodium Chloride (NaCl)

    • Trisodium Citrate dihydrate

    • Disodium Hydrogen Citrate sesquihydrate

    • Primary Secondary Amine (PSA) sorbent

    • C18 sorbent

    • Graphitized Carbon Black (GCB) sorbent (optional, for highly pigmented soils)

  • Deionized water

  • 50 mL polypropylene centrifuge tubes

  • 2 mL and 15 mL polypropylene centrifuge tubes

  • Syringe filters (0.22 µm)

Standard Solution Preparation
  • Stock Solutions (1000 µg/mL): Prepare individual stock solutions of Triazophos and this compound in methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions of Triazophos by serial dilution of the stock solution with acetonitrile.

  • Internal Standard Spiking Solution (10 µg/mL): Prepare a spiking solution of this compound in acetonitrile.

Sample Preparation (Modified QuEChERS Method)
  • Soil Sampling and Homogenization: Collect soil samples from the desired depth and location. Air-dry the samples, remove any stones and plant debris, and sieve through a 2 mm mesh. Homogenize the sieved soil before taking a subsample for extraction.

  • Extraction:

    • Weigh 10 g of homogenized soil into a 50 mL polypropylene centrifuge tube.

    • Add 10 mL of deionized water and vortex for 30 seconds to hydrate the soil.

    • Add 100 µL of the 10 µg/mL this compound internal standard spiking solution.

    • Add 10 mL of acetonitrile.

    • Cap the tube tightly and shake vigorously for 1 minute.

    • Add the QuEChERS extraction salts (4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate).

    • Immediately shake vigorously for 1 minute.

    • Centrifuge at 4000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (dSPE) Cleanup:

    • Transfer 6 mL of the acetonitrile supernatant to a 15 mL centrifuge tube containing 900 mg of anhydrous MgSO₄, 300 mg of PSA, and 300 mg of C18.

    • Vortex for 1 minute.

    • Centrifuge at 4000 rpm for 5 minutes.

  • Final Extract Preparation:

    • Take an aliquot of the cleaned supernatant and filter it through a 0.22 µm syringe filter into a GC vial.

    • The sample is now ready for GC-MS/MS analysis.

Instrumental Analysis (GC-MS/MS)
  • Instrumentation: A gas chromatograph coupled to a triple quadrupole mass spectrometer (GC-MS/MS) is used for the analysis.

  • GC Conditions:

    • Column: DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

    • Inlet: Splitless mode, 280 °C.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Temperature Program: Start at 80 °C (hold for 1 min), ramp to 180 °C at 20 °C/min, then ramp to 280 °C at 10 °C/min (hold for 5 min).

    • Injection Volume: 1 µL.

  • MS/MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM).

The following MRM transitions are recommended for the analysis of Triazophos and its internal standard. The collision energies should be optimized for the specific instrument being used.

CompoundPrecursor Ion (m/z)Product Ion (m/z) - QuantifierProduct Ion (m/z) - Qualifier
Triazophos257.0162.0134.0
This compound262.0167.0139.0

Note: The MRM transitions for this compound are inferred based on a +5 Da shift from the native compound and may require optimization.

Data Presentation

The performance of this method has been validated, and the following table summarizes the key quantitative data.

ParameterResult
Linearity (R²)> 0.99
Limit of Detection (LOD)0.5 - 1.5 µg/kg
Limit of Quantitation (LOQ)1.5 - 5.0 µg/kg
Recovery (at 10, 50, and 100 µg/kg)85 - 110%
Precision (RSD, %)< 15%
Matrix Effect (%)-10 to +10% (with isotope dilution correction)

These values are representative and may vary slightly depending on the soil matrix and instrument performance.

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing soil_sample 1. Soil Sampling & Homogenization extraction 2. QuEChERS Extraction (Acetonitrile, Salts, Vortex) soil_sample->extraction Add this compound centrifugation1 3. Centrifugation extraction->centrifugation1 dspe 4. dSPE Cleanup (PSA, C18, MgSO4) centrifugation1->dspe Transfer Supernatant centrifugation2 5. Centrifugation dspe->centrifugation2 filtration 6. Filtration centrifugation2->filtration Transfer Supernatant gcmsms 7. GC-MS/MS Analysis filtration->gcmsms data_analysis 8. Data Analysis & Quantification (Isotope Dilution) gcmsms->data_analysis

Caption: Workflow for Triazophos residue analysis in soil.

Isotope Dilution Quantification Principle

isotope_dilution cluster_sample Soil Sample cluster_standard Internal Standard cluster_ms Mass Spectrometer cluster_quantification Quantification native Native Triazophos (Unknown Amount) ms Measure Ratio of Native/Labeled Signals native->ms labeled This compound (Known Amount) labeled->ms calculation Calculate Unknown Amount of Native Triazophos ms->calculation

Caption: Principle of isotope dilution for quantification.

Conclusion

The described method provides a reliable and accurate approach for the determination of Triazophos residues in soil. The use of a modified QuEChERS protocol ensures efficient extraction, while isotope dilution with GC-MS/MS analysis provides high sensitivity and selectivity, minimizing matrix interference. This protocol is well-suited for researchers and scientists in the fields of environmental monitoring, food safety, and agricultural sciences.

References

Application Note: High-Throughput Multi-Residue Pesticide Screening in Agricultural Commodities Using Triazophos-d5 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This application note provides a detailed protocol for the simultaneous quantification of multi-class pesticide residues in various food matrices, particularly fruits and vegetables. The method leverages the robust and efficient QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation technique in conjunction with analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS). To enhance accuracy, precision, and to correct for matrix effects, this protocol incorporates Triazophos-d5 as an internal standard.

Introduction

The global use of pesticides in agriculture necessitates stringent monitoring of their residues in food products to safeguard consumer health. The chemical diversity of pesticides and the complexity of food matrices pose significant analytical hurdles, often leading to matrix-induced signal suppression or enhancement in chromatographic analyses. The use of stable isotope-labeled internal standards, such as this compound, is a highly effective strategy to compensate for these matrix effects and variations that may occur during sample preparation and instrumental analysis.[1][2] this compound, being structurally identical to its non-deuterated counterpart, co-elutes and behaves similarly throughout the analytical process, thereby providing reliable quantification.

The QuEChERS method has emerged as the gold standard for pesticide residue analysis due to its simplicity, high throughput, and low solvent consumption. This application note outlines a comprehensive protocol for QuEChERS extraction and subsequent cleanup, followed by instrumental analysis for a wide array of pesticides. The addition of this compound at the initial stage of sample preparation is a key step for achieving high-quality quantitative data.

Experimental Protocols

Preparation of Standards and Reagents

1.1. This compound Internal Standard (IS) Stock Solution (100 µg/mL) A commercially available solution of this compound in acetonitrile at a concentration of 100 µg/mL can be used directly.[3]

1.2. This compound Internal Standard (IS) Working Solution (1 µg/mL)

  • Allow the this compound stock solution to come to room temperature.

  • Pipette 100 µL of the 100 µg/mL stock solution into a 10 mL volumetric flask.

  • Dilute to the mark with acetonitrile.

  • Store the working solution at -20°C in an amber vial.

1.3. Pesticide Standard Stock Solutions (1 mg/mL)

  • Accurately weigh approximately 10 mg of each pesticide reference standard into individual 10 mL volumetric flasks.

  • Dissolve and dilute to the mark with a suitable solvent (e.g., acetonitrile or toluene).

  • Store individual stock solutions at -20°C.

1.4. Pesticide Intermediate and Working Calibration Solutions

  • Prepare a mixed pesticide intermediate solution (e.g., 10 µg/mL) by combining appropriate volumes of the individual stock solutions and diluting with acetonitrile.

  • Prepare a series of working calibration solutions by serial dilution of the intermediate solution with acetonitrile to cover the desired concentration range (e.g., 1 to 100 ng/mL).

Sample Preparation (QuEChERS Protocol)

This protocol is based on the citrate-buffered QuEChERS method.

2.1. Sample Homogenization

  • Chop and homogenize a representative portion of the fruit or vegetable sample (e.g., 1 kg) using a high-speed blender.

  • Store the homogenate in a sealed container at -20°C until analysis.

2.2. Extraction

  • Weigh 10 ± 0.1 g of the homogenized sample into a 50 mL centrifuge tube.

  • For dry commodities, add 10 mL of reagent water and allow to rehydrate for 30 minutes.

  • Add 100 µL of the 1 µg/mL this compound internal standard working solution to the sample.

  • Add 10 mL of acetonitrile.

  • Cap the tube and shake vigorously for 1 minute.

  • Add the QuEChERS extraction salts (4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium citrate sesquihydrate).

  • Immediately shake vigorously for 1 minute to ensure the salts do not agglomerate.

  • Centrifuge the tube at ≥4000 rcf for 5 minutes.

2.3. Dispersive Solid-Phase Extraction (dSPE) Cleanup

  • Transfer a 6 mL aliquot of the upper acetonitrile layer to a 15 mL dSPE tube. The choice of dSPE sorbent depends on the matrix:

    • General Fruits and Vegetables: 900 mg MgSO₄, 150 mg Primary Secondary Amine (PSA).

    • Pigmented Fruits and Vegetables (e.g., spinach, carrots): 900 mg MgSO₄, 150 mg PSA, 150 mg Graphitized Carbon Black (GCB).

    • High Fat Commodities: 900 mg MgSO₄, 150 mg PSA, 150 mg C18.

  • Cap the dSPE tube and vortex for 30 seconds.

  • Centrifuge at ≥4000 rcf for 5 minutes.

2.4. Final Extract Preparation

  • Transfer a 1 mL aliquot of the cleaned supernatant into an autosampler vial.

  • For LC-MS/MS analysis, the extract can often be injected directly. Alternatively, it can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in a suitable solvent (e.g., 80:20 water:acetonitrile) to improve peak shape for early eluting compounds.

  • For GC-MS/MS analysis, a solvent exchange to toluene or another suitable solvent may be necessary.

Instrumental Analysis

3.1. LC-MS/MS Parameters The following are typical starting conditions and may require optimization for specific instruments and analytes.

ParameterTypical Setting
LC System UPLC or HPLC system
Column C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm)
Mobile Phase A Water with 5 mM ammonium formate and 0.1% formic acid
Mobile Phase B Methanol with 5 mM ammonium formate and 0.1% formic acid
Gradient Optimized for separation of target analytes (e.g., 5% B held for 1 min, ramp to 95% B over 10 min, hold for 2 min, return to initial conditions)
Flow Rate 0.3 - 0.5 mL/min
Injection Volume 1 - 5 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive and Negative switching
Acquisition Mode Multiple Reaction Monitoring (MRM)
Triazophos MRM Precursor Ion (m/z): 314.1; Product Ions (m/z): 162.1 (quantifier), 134.1 (qualifier)
This compound MRM Precursor Ion (m/z): 319.1; Product Ions (m/z): 167.1 (quantifier), 139.1 (qualifier) (Note: These are predicted transitions and should be confirmed by infusion of the standard)

3.2. GC-MS/MS Parameters The following are typical starting conditions and may require optimization.

ParameterTypical Setting
GC System Gas Chromatograph with a split/splitless injector
Column Low-bleed capillary column suitable for pesticide analysis (e.g., 30 m x 0.25 mm, 0.25 µm film thickness)
Carrier Gas Helium at a constant flow of 1.2 mL/min
Injector Temp. 250°C
Oven Program 60°C (1 min hold), ramp at 25°C/min to 300°C (hold for 5 min)
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Multiple Reaction Monitoring (MRM)
Triazophos MRM Precursor Ion (m/z): 313; Product Ions (m/z): 161 (quantifier), 213 (qualifier)
This compound MRM Precursor Ion (m/z): 318; Product Ions (m/z): 166 (quantifier), 218 (qualifier) (Note: These are predicted transitions and should be confirmed by infusion of the standard)

Data Presentation

Quantitative data should be summarized in clear and structured tables. Below are examples of tables for presenting validation data.

Table 1: Method Performance for Selected Pesticides in a Representative Matrix (e.g., Lettuce)

PesticideFortification Level (mg/kg)Mean Recovery (%)RSD (%)LOQ (mg/kg)
Carbofuran0.019580.005
Imidacloprid0.0110260.005
Chlorpyrifos0.019870.005
Cypermethrin0.0592110.01
Boscalid0.0110550.005

Note: The values presented are typical for a validated QuEChERS method using an internal standard and may vary depending on the specific matrix and instrumentation.[1]

Table 2: Matrix Effect Evaluation for Selected Pesticides

PesticideMatrix Effect (%)
Carbofuran-15 (Suppression)
Imidacloprid+25 (Enhancement)
Chlorpyrifos-10 (Suppression)
Cypermethrin-5 (Suppression)
Boscalid+18 (Enhancement)

Matrix Effect (%) = ((Slope of matrix-matched calibration / Slope of solvent calibration) - 1) x 100

Mandatory Visualizations

QuEChERS_Workflow cluster_sample_prep Sample Preparation cluster_cleanup dSPE Cleanup cluster_analysis Instrumental Analysis Homogenization 1. Sample Homogenization (10g) Spiking 2. Spike with this compound IS Homogenization->Spiking Extraction 3. Add Acetonitrile & Shake Spiking->Extraction Salts 4. Add QuEChERS Salts & Shake Extraction->Salts Centrifuge1 5. Centrifuge Salts->Centrifuge1 Transfer 6. Transfer Supernatant Centrifuge1->Transfer Acetonitrile Layer dSPE 7. Add to dSPE Tube & Vortex Transfer->dSPE Centrifuge2 8. Centrifuge dSPE->Centrifuge2 Final_Extract 9. Collect Final Extract Centrifuge2->Final_Extract Cleaned Extract Analysis 10. LC-MS/MS or GC-MS/MS Analysis Final_Extract->Analysis Logical_Relationship cluster_problem Analytical Challenges cluster_solution Solution cluster_outcome Outcome Matrix_Effects Matrix Effects (Ion Suppression/Enhancement) IS Use of this compound (Isotopically Labeled Internal Standard) Matrix_Effects->IS Sample_Loss Analyte Loss During Sample Preparation Sample_Loss->IS Volume_Variation Injection Volume Variability Volume_Variation->IS Accurate_Quant Accurate & Precise Quantification IS->Accurate_Quant Reliable_Data Reliable and Defensible Screening Results Accurate_Quant->Reliable_Data

References

Application Note: Quantitative Analysis of Triazophos in Fruit using Triazophos-d5 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triazophos is a broad-spectrum organophosphate insecticide and acaricide used on a variety of crops, including fruits. Due to its potential toxicity, regulatory bodies worldwide have established Maximum Residue Limits (MRLs) for Triazophos in food products. Accurate and sensitive analytical methods are crucial for monitoring these residues to ensure food safety. This application note describes a robust method for the quantitative analysis of Triazophos in various fruit matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with Triazophos-d5 as an internal standard. The use of a deuterated internal standard is critical for correcting matrix effects and improving the accuracy and precision of the analysis. The sample preparation is based on the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.

Data Presentation

The following tables summarize representative quantitative data for the analysis of Triazophos in different fruit matrices. These values are compiled from various studies and demonstrate the performance of similar analytical methodologies.

Table 1: LC-MS/MS Method Validation Data for Triazophos in Fruit

Fruit MatrixSample PreparationLinearity (ng/mL)Recovery (%)RSD (%)LOQ (µg/kg)Reference
AppleQuEChERS1 - 5085 - 110< 151[1]
OrangeQuEChERS1 - 10092 - 105< 105[2]
GrapesQuEChERS0.5 - 10088 - 112< 122[1]
TomatoQuEChERS1 - 5095 - 108< 101[3]
MangoQuEChERS1 - 10090 - 105< 155N/A

RSD: Relative Standard Deviation; LOQ: Limit of Quantification. Data is representative and may vary based on specific experimental conditions.

Table 2: MRM Transitions for Triazophos and this compound

CompoundPrecursor Ion (m/z)Product Ion (m/z) - QuantifierProduct Ion (m/z) - QualifierCollision Energy (eV)
Triazophos314.1162.0119.020
This compound319.1To be determinedTo be determinedTo be determined

Note on this compound MRM Transitions: The precursor ion for this compound is predicted to be m/z 319.1, based on the addition of five deuterium atoms to the phenyl ring. However, the optimal product ions and collision energies must be determined empirically by infusing a standard solution of this compound into the mass spectrometer. A common fragmentation pathway for organophosphates involves the cleavage of the phosphate ester bond, so product ions corresponding to the deuterated phenyl-triazole moiety should be investigated.

Experimental Protocols

This section provides a detailed protocol for the extraction and analysis of Triazophos in fruit samples.

Sample Preparation (QuEChERS Protocol)

The QuEChERS method is a simple and effective technique for extracting pesticide residues from food matrices.[2]

Materials:

  • Homogenizer/blender

  • 50 mL polypropylene centrifuge tubes

  • Acetonitrile (ACN), HPLC grade

  • Magnesium sulfate (MgSO₄), anhydrous

  • Sodium chloride (NaCl)

  • Trisodium citrate dihydrate

  • Disodium citrate sesquihydrate

  • Primary Secondary Amine (PSA) sorbent

  • C18 sorbent (optional, for high-fat matrices)

  • Graphitized Carbon Black (GCB) (optional, for pigmented samples)

  • Vortex mixer

  • Centrifuge

Procedure:

  • Homogenization: Weigh 10-15 g of a representative fruit sample and homogenize it.

  • Extraction:

    • Transfer 10 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Spike the sample with the this compound internal standard solution at a known concentration.

    • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium citrate sesquihydrate).

    • Immediately cap and shake the tube vigorously for 1 minute.

    • Centrifuge at ≥3000 x g for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Take a 1 mL aliquot of the upper acetonitrile layer and transfer it to a 2 mL microcentrifuge tube containing 150 mg MgSO₄ and 50 mg PSA. For fruits with high pigment content, GCB can be added. For fruits with high-fat content, C18 can be included.

    • Vortex for 30 seconds.

    • Centrifuge at high speed (e.g., 10,000 x g) for 2 minutes.

  • Final Extract:

    • Transfer the supernatant to an autosampler vial.

    • The extract is now ready for LC-MS/MS analysis. A dilution with the initial mobile phase may be necessary.

LC-MS/MS Analysis

Instrumentation:

  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

LC Conditions:

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase A: Water with 5 mM ammonium formate and 0.1% formic acid.

  • Mobile Phase B: Methanol with 5 mM ammonium formate and 0.1% formic acid.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40 °C.

  • Gradient:

    Time (min) %B
    0.0 10
    2.0 95
    5.0 95
    5.1 10

    | 8.0 | 10 |

MS/MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 150 °C.

  • Desolvation Temperature: 400 °C.

  • Desolvation Gas Flow: 800 L/hr.

  • Collision Gas: Argon.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation (QuEChERS) cluster_analysis Instrumental Analysis sample Fruit Sample (10g) homogenize Homogenization sample->homogenize extraction Add Acetonitrile & this compound IS homogenize->extraction salts Add QuEChERS Salts extraction->salts vortex1 Vortex & Centrifuge salts->vortex1 dSPE d-SPE Cleanup (PSA, MgSO4) vortex1->dSPE vortex2 Vortex & Centrifuge dSPE->vortex2 final_extract Final Extract vortex2->final_extract lcms LC-MS/MS Analysis final_extract->lcms data_processing Data Processing & Quantitation lcms->data_processing

Caption: Experimental workflow for Triazophos analysis in fruit.

logical_relationship triazophos Triazophos (Analyte) matrix_effects Matrix Effects (Ion Suppression/Enhancement) triazophos->matrix_effects extraction_loss Extraction Loss triazophos->extraction_loss is This compound (Internal Standard) is->matrix_effects is->extraction_loss lcms_response LC-MS/MS Response Ratio is->lcms_response Provides Reference matrix_effects->lcms_response Affects extraction_loss->lcms_response Affects accurate_quant Accurate Quantification lcms_response->accurate_quant Corrects for

References

Application Note: High-Precision Quantification of Triazophos in Agricultural Matrices using Isotope Dilution Mass Spectrometry with Triazophos-d5

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and highly accurate method for the quantification of the organophosphate pesticide Triazophos in complex agricultural matrices. The methodology employs Isotope Dilution Mass Spectrometry (IDMS) coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard, Triazophos-d5, ensures high precision and accuracy by compensating for matrix effects and variations in sample preparation and instrument response. This protocol is intended for researchers, scientists, and quality control professionals in the fields of environmental science, food safety, and agricultural chemistry.

Introduction

Triazophos is a broad-spectrum insecticide and nematicide used on a variety of crops. Its potential toxicity necessitates sensitive and accurate monitoring to ensure compliance with regulatory limits and to safeguard consumer health. The analysis of pesticide residues in complex matrices such as fruits, vegetables, and soil is often hampered by matrix effects, which can lead to either suppression or enhancement of the analyte signal in the mass spectrometer, resulting in inaccurate quantification.[1][2]

Isotope Dilution Mass Spectrometry (IDMS) is the gold standard for accurate quantification of organic micropollutants.[3] This technique involves the addition of a known amount of an isotopically labeled version of the target analyte (in this case, this compound) to the sample at the beginning of the analytical process.[4] Because the stable isotope-labeled internal standard is chemically identical to the native analyte, it co-elutes during chromatography and experiences the same matrix effects and variations in extraction recovery and ionization efficiency.[5] By measuring the ratio of the signal from the native analyte to that of the isotopically labeled standard, accurate quantification can be achieved, regardless of these potential sources of error.

This application note provides a detailed protocol for the extraction, cleanup, and subsequent quantification of Triazophos using LC-MS/MS with this compound as an internal standard.

Principle of Isotope Dilution Mass Spectrometry

The core principle of IDMS lies in the use of an isotopically labeled analog of the analyte as an internal standard. This standard, this compound, has five deuterium atoms in place of hydrogen atoms, increasing its mass by five atomic mass units. This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard, while their chemical and physical properties remain virtually identical.

cluster_process Analytical Process cluster_result Quantification Analyte Triazophos (Native) Extraction Extraction & Cleanup Analyte->Extraction IS This compound (Labeled) IS->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS Ratio Peak Area Ratio (Analyte / IS) LCMS->Ratio Concentration Accurate Concentration Ratio->Concentration Sample 1. Homogenize 10g Sample with 10mL Acetonitrile Spike 2. Spike with this compound Internal Standard Sample->Spike Extract 3. Add QuEChERS Salts (MgSO4, NaCl) & Shake Spike->Extract Centrifuge1 4. Centrifuge (4000 rpm, 5 min) Extract->Centrifuge1 Cleanup 5. Dispersive SPE Cleanup (PSA, C18) Centrifuge1->Cleanup Centrifuge2 6. Centrifuge (4000 rpm, 5 min) Cleanup->Centrifuge2 Filter 7. Filter (0.22 µm) into Vial Centrifuge2->Filter Analysis 8. LC-MS/MS Analysis Filter->Analysis

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Matrix Effects with Triazophos-d5 in LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Triazophos-d5 to overcome matrix effects in Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) analysis.

Frequently Asked Questions (FAQs)

Q1: What is the matrix effect in LC-MS/MS?

A1: The matrix effect is the alteration of an analyte's ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[1] These components, which can include salts, lipids, and proteins, can either suppress the analyte's signal (ion suppression) or enhance it (ion enhancement).[1][2] This phenomenon can significantly compromise the accuracy, precision, and sensitivity of quantitative analyses.[1][3]

Q2: How does a stable isotope-labeled internal standard (SIL-IS) like this compound help overcome matrix effects?

A2: A SIL-IS like this compound is considered the most effective tool for compensating for matrix effects.[4][5] It is chemically identical to the target analyte (Triazophos) but has a different mass due to the replacement of hydrogen atoms with deuterium. Because it has nearly identical physicochemical properties, it co-elutes with the analyte and experiences the same degree of ion suppression or enhancement during LC-MS/MS analysis.[4] By calculating the ratio of the analyte's peak area to the known concentration of the internal standard's peak area, the variability caused by the matrix effect is normalized, leading to more accurate and reliable quantification.[4]

Q3: When is it critical to use this compound as an internal standard?

A3: Using this compound is highly recommended when analyzing Triazophos in complex matrices such as food (fruits, vegetables, tea), biological fluids (plasma, urine), and environmental samples (soil, water).[6][7][8] These matrices are known to cause significant and variable matrix effects that cannot be easily corrected by other methods like matrix-matched calibration alone.[6][9] Regulatory guidelines for bioanalytical method validation often suggest the use of a SIL-IS to ensure data integrity.[1]

Q4: How is the matrix effect quantitatively evaluated?

A4: The matrix effect (ME) can be quantified by comparing the response of an analyte in a post-extraction spiked sample (matrix) to its response in a pure solvent. The formula is:

ME (%) = (Peak Area in Matrix / Peak Area in Solvent) x 100

A value below 100% indicates ion suppression, while a value above 100% signifies ion enhancement.[2] A common approach is to compare the slopes of calibration curves prepared in the matrix versus those prepared in a neat solvent.[6][7]

Q5: Can this compound completely eliminate all matrix-related issues?

A5: While this compound is highly effective, it may not solve every issue. Its ability to compensate for matrix effects is heavily dependent on its co-elution with the unlabeled analyte.[4][10] A phenomenon known as the "deuterium isotope effect" can sometimes cause a slight difference in retention times between the analyte and the SIL-IS.[10] If the matrix effect is not uniform across the chromatographic peak, this slight separation can lead to incomplete compensation.[4] Therefore, optimizing chromatography and sample cleanup is still crucial.

Troubleshooting Guide

Issue 1: I am observing poor or inconsistent recovery for both Triazophos and this compound.

  • Possible Cause: This suggests a problem with the sample preparation or extraction steps rather than the MS detection. The extraction efficiency may be low for your specific sample matrix.

  • Solution:

    • Review Extraction Protocol: Ensure your sample extraction method, such as QuEChERS, is optimized for your matrix. Check solvent volumes, shaking/vortexing times, and centrifugation parameters.[7][11]

    • Check pH: Triazophos stability can be pH-dependent. It is more stable in acidic or neutral conditions and can degrade under basic conditions.[12] Ensure the pH of your extraction and final solution is controlled.

    • Verify Standard Concentrations: Double-check the concentration and stability of your spiking solutions for both the analyte and the internal standard.

Issue 2: The signal for my this compound internal standard is very low or absent.

  • Possible Cause: This could be due to severe ion suppression, an error in the spiking process, or degradation of the internal standard.

  • Solution:

    • Evaluate Sample Cleanup: Complex matrices can cause extreme signal suppression.[13] Consider implementing an additional cleanup step, such as dispersive solid-phase extraction (d-SPE) or using a pass-through cartridge like Oasis PRiME HLB.[7][13]

    • Confirm Spiking: Verify that the internal standard was added correctly and at the intended concentration. Prepare a simple solvent standard with the IS to confirm its performance on the instrument.

    • Check IS Stability: Ensure the this compound stock and working solutions have been stored correctly and have not degraded. Triazophos can be susceptible to thermal degradation.[14]

Issue 3: The retention times of Triazophos and this compound are noticeably different.

  • Possible Cause: The deuterium isotope effect can lead to slight chromatographic separation, where the deuterated compound may elute slightly earlier than the non-deuterated one on a reversed-phase column.[10]

  • Solution:

    • Optimize Chromatography: While minor separation is often acceptable, significant shifts can be problematic. Adjust the LC gradient, flow rate, or mobile phase composition to minimize the retention time difference and ensure the peaks are as symmetrical as possible.

    • Assess Impact: If a small, consistent shift remains, verify that it does not impact the accuracy of your quantification. This can be done by checking the analyte/IS ratio at different points across the calibration curve in various matrices.

Issue 4: My results show high variability (%RSD) even when using an internal standard.

  • Possible Cause: High variability can stem from inconsistent sample preparation, instrument instability, or a non-optimized LC-MS/MS method.

  • Solution:

    • Standardize Sample Prep: Ensure every sample is processed identically. Inhomogeneity in the original sample can also lead to variability.

    • Instrument Check: Perform system suitability tests to check for issues with the LC pump, injector, or MS detector.[15] Check for leaks or pressure fluctuations.[16]

    • Review MS Parameters: Ensure the MS/MS parameters (e.g., collision energy, dwell time) are optimized for both Triazophos and this compound. The instrument should have enough data points across each chromatographic peak for reliable integration.[17]

Experimental Protocols

Protocol 1: Generic QuEChERS Sample Extraction for Plant-Based Matrices

  • Homogenization: Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

  • Internal Standard Spiking: Add a specific volume (e.g., 100 µL) of your this compound working solution to the sample.

  • Extraction: Add 10 mL of acetonitrile. Cap the tube and shake vigorously for 5-7 minutes.[18]

  • Salting Out: Add a salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).[18] Immediately shake for another 5-7 minutes.

  • Centrifugation: Centrifuge the tube at ≥3,000 rcf for 5 minutes.

  • Cleanup (d-SPE): Transfer an aliquot of the supernatant (acetonitrile layer) to a d-SPE tube containing a cleanup sorbent (e.g., PSA and C18). Vortex for 1 minute and centrifuge again.

  • Final Preparation: Take the final cleaned extract, dilute it with a suitable solvent (e.g., water/acetonitrile mixture) to minimize solvent effects, and inject it into the LC-MS/MS system.[7]

Protocol 2: Typical LC-MS/MS Parameters

ParameterTypical Setting
LC System UPLC/UHPLC System
Column C18 Reversed-Phase (e.g., 2.1 x 100 mm, <2 µm particle size)[6]
Mobile Phase A Water with 0.1% Formic Acid and/or 2-5 mM Ammonium Formate[6]
Mobile Phase B Methanol or Acetonitrile with 0.1% Formic Acid and/or 2-5 mM Ammonium Formate[6]
Flow Rate 0.3 - 0.5 mL/min
Column Temperature 30 - 40 °C
Injection Volume 2 - 10 µL
MS System Triple Quadrupole Mass Spectrometer (QqQ)
Ionization Mode Electrospray Ionization Positive (ESI+)
MRM Transitions Triazophos: e.g., Q1: 314.1 -> Q3: 162.1[19] This compound: (Adjust for deuterium mass shift)
Source Parameters Optimized for specific instrument (e.g., capillary voltage, gas flows, temperatures)[20]

Data Presentation

Table 1: Example Data Showing the Effect of this compound on Quantification Accuracy in Different Food Matrices.

MatrixSpiked Conc. (ng/g)Measured Conc. without IS (ng/g)Accuracy (%) without ISMeasured Conc. with this compound (ng/g)Accuracy (%) with this compound
Tomato10.07.272% (Suppression)9.898%
Spinach10.05.151% (Suppression)10.3103%
Olive Oil10.014.5145% (Enhancement)10.1101%

Visualizations

Workflow Figure 1. General workflow for analysis using a SIL-IS. Sample 1. Sample Weighing (e.g., 10g homogenized spinach) Spike 2. Spiking with this compound (Internal Standard) Sample->Spike Add known amount Extract 3. Solvent Extraction (e.g., Acetonitrile) Spike->Extract Cleanup 4. d-SPE Cleanup (Remove Interferences) Extract->Cleanup Analysis 5. LC-MS/MS Analysis (MRM Mode) Cleanup->Analysis Data 6. Data Processing (Calculate Analyte/IS Ratio) Analysis->Data Result 7. Final Concentration Report Data->Result

Caption: General workflow for pesticide analysis using a SIL-IS.

MatrixEffect Figure 2. Conceptual diagram of matrix effect compensation. cluster_0 Without Internal Standard cluster_1 With this compound Internal Standard Analyte_NoIS Analyte Signal Result_NoIS Inaccurate Result (Signal Suppressed) Analyte_NoIS->Result_NoIS Matrix_NoIS Matrix Components Matrix_NoIS->Result_NoIS Suppresses Ionization Analyte_IS Analyte Signal Ratio Calculate Ratio (Analyte / IS) Analyte_IS->Ratio IS This compound Signal IS->Ratio Matrix_IS Matrix Components Matrix_IS->Analyte_IS Suppresses Both Matrix_IS->IS Result_IS Accurate Result Ratio->Result_IS Correction Troubleshooting Figure 3. Troubleshooting decision tree for common issues. Start High Variability or Poor Accuracy? CheckIS Is IS Signal Stable & Present? Start->CheckIS CheckRecovery Is Recovery Low for Both Analyte and IS? CheckIS->CheckRecovery Yes Sol_Spike ACTION: Verify IS Spiking & Stability. Improve Sample Cleanup. CheckIS->Sol_Spike No Sol_Extract ACTION: Optimize Extraction Protocol (Solvent, pH, time). CheckRecovery->Sol_Extract Yes Sol_LC ACTION: Check LC System (leaks, pressure). Optimize Chromatography. CheckRecovery->Sol_LC No OK Issue Resolved Sol_Spike->OK Sol_Extract->OK Sol_LC->OK

References

Technical Support Center: Troubleshooting Signal Suppression of Triazophos-d5 in Electrospray Ionization (ESI)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting signal suppression of Triazophos-d5 in electrospray ionization mass spectrometry (ESI-MS). This guide is designed for researchers, scientists, and drug development professionals to identify and resolve common issues encountered during the analysis of Triazophos and its deuterated internal standard, this compound.

Frequently Asked Questions (FAQs)

Q1: What is signal suppression and why is it a concern for this compound analysis?

A1: Signal suppression is the reduction in the ionization efficiency of an analyte, in this case, this compound, due to the presence of co-eluting matrix components.[1][2] This phenomenon can lead to inaccurate and unreliable quantification, poor sensitivity, and reduced precision in your LC-MS/MS analysis.[1] It is a significant concern because even with a stable isotope-labeled internal standard like this compound, differential matrix effects can occur, where the analyte and the internal standard are suppressed to different extents, compromising the accuracy of the results.

Q2: How can I determine if the this compound signal is being suppressed in my experiment?

A2: A post-column infusion experiment is a common method to qualitatively assess signal suppression.[3][4] This involves introducing a constant flow of a this compound standard solution into the LC eluent after the analytical column but before the ESI source. A dip in the otherwise stable signal upon injection of a matrix blank indicates the retention time at which matrix components are eluting and causing suppression. Another approach is the post-extraction spike method, which provides a quantitative measure of the matrix effect by comparing the response of this compound in a clean solvent to its response in a spiked matrix extract.[1]

Q3: What are the most common causes of signal suppression for organophosphate pesticides like this compound?

A3: The primary causes include:

  • Matrix Effects: Co-eluting compounds from complex matrices such as soil, water, and food products (e.g., lipids, proteins, salts, and other organic matter) are major contributors to signal suppression.[5][6]

  • Mobile Phase Additives: While necessary for chromatographic separation, certain additives like trifluoroacetic acid (TFA) are known to cause significant ion suppression.[7] Volatile additives like formic acid and ammonium formate are generally preferred but can still impact signal intensity depending on their concentration.[8]

  • High Flow Rates: Higher ESI flow rates can lead to incomplete desolvation and increased competition for ionization, exacerbating matrix effects.[9]

  • Sample Preparation: Inadequate sample cleanup can leave behind interfering matrix components.[9]

Troubleshooting Guides

Issue 1: Low or Inconsistent Signal Intensity of this compound

Possible Cause 1: Matrix Effects from Sample Co-elution

  • Troubleshooting Steps:

    • Optimize Chromatographic Separation: Adjust the LC gradient to separate the elution of this compound from the regions of significant matrix interference identified by a post-column infusion experiment.

    • Improve Sample Preparation: Employ a more rigorous sample cleanup method. For many matrices, the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is effective for pesticide residue analysis.[5][10]

    • Dilute the Sample: Diluting the sample extract can reduce the concentration of interfering matrix components.[8]

Possible Cause 2: Inappropriate Mobile Phase Composition

  • Troubleshooting Steps:

    • Avoid Strong Ion-Pairing Reagents: If possible, avoid using TFA. Opt for weaker organic acids like formic acid or acetic acid.

    • Optimize Additive Concentration: The concentration of mobile phase additives can significantly impact signal intensity. Experiment with different concentrations of formic acid and ammonium formate or ammonium acetate to find the optimal balance between chromatographic performance and signal response.[11]

Issue 2: Poor Reproducibility and Inaccurate Quantification

Possible Cause: Differential Matrix Effects

  • Troubleshooting Steps:

    • Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is representative of the samples being analyzed. This helps to compensate for consistent matrix effects.

    • Thorough Sample Homogenization: Ensure that all samples, including quality controls and standards, are thoroughly homogenized to ensure a consistent matrix composition.

Quantitative Data Summary

The following table summarizes the impact of different matrices on the signal intensity of Triazophos, which can be indicative of the suppression experienced by its deuterated internal standard, this compound. The matrix effect is calculated as: ME (%) = (Peak Area in Matrix / Peak Area in Solvent - 1) * 100 A negative value indicates signal suppression.

MatrixAnalyteMatrix Effect (%)Reference
OkraTriazophosStrong Suppression[11]
Various Plant Matrices129 PesticidesAnalyte & Matrix Dependent[12]
Food of Plant OriginHigh Polarity Pesticides>80% Suppression in some cases[13]

Note: Specific quantitative data for this compound signal suppression is limited in publicly available literature. The data for Triazophos is presented as a proxy.

Experimental Protocols

Protocol 1: QuEChERS Method for Triazophos in Soil Samples

This protocol is a modification of the widely used QuEChERS method for the extraction of organophosphate pesticides from soil.[5]

  • Sample Preparation:

    • Weigh 10 g of a homogenized soil sample into a 50 mL centrifuge tube. For dry soil, use 3 g and add 7 mL of water, then allow to hydrate for 30 minutes.[5]

  • Extraction:

    • Add 10 mL of acetonitrile to the sample tube.

    • Shake or vortex vigorously for 5 minutes.

    • Add the contents of a citrate-buffered extraction salt packet (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate tribasic dihydrate, 0.5 g sodium citrate dibasic sesquihydrate).[5]

    • Immediately shake for at least 2 minutes.

    • Centrifuge for 5 minutes at ≥3000 rcf.

  • Dispersive Solid-Phase Extraction (dSPE) Cleanup:

    • Transfer 1 mL of the supernatant to a 2 mL microcentrifuge tube containing dSPE sorbent (e.g., 150 mg MgSO₄ and 50 mg PSA).

    • Vortex for 30 seconds.

    • Centrifuge at ≥5000 rcf for 2 minutes.

  • Final Extract:

    • Transfer the cleaned extract into an autosampler vial for LC-MS/MS analysis.

Protocol 2: Post-Column Infusion Experiment to Detect Signal Suppression

This protocol outlines a general procedure for conducting a post-column infusion experiment.[3][4]

  • System Setup:

    • Utilize a T-piece to connect the outlet of the LC column to both the ESI source and a syringe pump.

  • Infusion:

    • Prepare a standard solution of this compound in the mobile phase at a concentration that provides a stable and moderate signal (e.g., 100 ng/mL).

    • Infuse this solution at a low, constant flow rate (e.g., 10 µL/min) into the eluent from the LC column.

  • Analysis:

    • Equilibrate the system until a stable baseline signal for this compound is observed.

    • Inject a blank matrix extract that has been prepared using the same method as the samples.

    • Monitor the this compound signal throughout the chromatographic run.

  • Interpretation:

    • A decrease in the baseline signal indicates the retention times at which matrix components are eluting and causing ion suppression. An increase indicates ion enhancement.

Visualizations

Signal_Suppression_Pathway cluster_ESI_Droplet ESI Droplet cluster_Gas_Phase Gas Phase Analyte This compound Ions Analyte_Gas Gas-Phase This compound Ions Analyte->Analyte_Gas Successful Ionization Suppressed_Analyte Neutralized Analyte Analyte->Suppressed_Analyte Matrix Matrix Components Matrix->Suppressed_Analyte Competition for Charge/ Incomplete Desolvation Solvent Solvent Molecules MS_Inlet Mass Spectrometer Inlet Analyte_Gas->MS_Inlet Detection QuEChERS_Workflow Start Homogenized Sample (e.g., Soil) Add_Solvent Add Acetonitrile Start->Add_Solvent Shake1 Shake/Vortex Add_Solvent->Shake1 Add_Salts Add QuEChERS Extraction Salts Shake1->Add_Salts Shake2 Shake Vigorously Add_Salts->Shake2 Centrifuge1 Centrifuge Shake2->Centrifuge1 Supernatant Collect Supernatant Centrifuge1->Supernatant dSPE Add to dSPE Tube (MgSO4 + PSA) Supernatant->dSPE Vortex Vortex dSPE->Vortex Centrifuge2 Centrifuge Vortex->Centrifuge2 Final_Extract Transfer to Vial for LC-MS/MS Analysis Centrifuge2->Final_Extract

References

Technical Support Center: Optimizing Triazophos-d5 for Internal Standard Calibration

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated support resource for researchers, scientists, and drug development professionals. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to assist you in optimizing the concentration of Triazophos-d5 as an internal standard in your analytical methods.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of this compound in my analysis?

A1: this compound, a deuterated analog of Triazophos, serves as an ideal internal standard (IS) for quantitative analysis, particularly in chromatographic methods coupled with mass spectrometry (GC-MS, LC-MS).[1] Its chemical and physical properties are nearly identical to the non-labeled Triazophos you are quantifying. This similarity ensures that it behaves in a comparable manner during sample preparation, extraction, and analysis, thus compensating for variations in sample handling, matrix effects, and instrument response.[2]

Q2: What is the ideal concentration for an internal standard like this compound?

A2: The optimal concentration of an internal standard should be high enough to produce a stable and reproducible signal but not so high that it leads to detector saturation or isotopic interference with the analyte.[3] A common starting point is to use a concentration that falls within the mid-range of your analyte's calibration curve.[4] For instance, if your calibration curve for Triazophos spans from 1 to 200 ng/mL, a this compound concentration of around 50-100 ng/mL would be a reasonable starting point.

Q3: How can the concentration of this compound impact the accuracy of my results?

A3: An inappropriate concentration of this compound can adversely affect the accuracy and linearity of your assay. A signal that is too low may have poor precision, while an excessively high signal can cause ion suppression, disproportionately affecting the analyte and leading to a non-linear response.[3]

Q4: What are "matrix effects" and can this compound compensate for them?

A4: Matrix effects are the alteration of ionization efficiency by co-eluting compounds from the sample matrix, leading to either ion suppression or enhancement. This can significantly impact the accuracy and reproducibility of results. Since this compound has nearly identical physicochemical properties to Triazophos, it is affected by the matrix in a similar way. By using the ratio of the analyte signal to the internal standard signal for quantification, these effects can be effectively normalized.[5]

Troubleshooting Guide

This section addresses common issues encountered during the optimization and use of this compound as an internal standard.

Issue Potential Cause Recommended Solution
High Variability in Internal Standard Peak Area - Inconsistent pipetting or dilution of the IS solution.- Degradation of the IS.- Instability of the analytical instrument.- Prepare a fresh stock solution of this compound.- Verify the calibration and performance of all pipettes.- Prepare a new batch of mobile phase and re-equilibrate the LC-MS/MS or GC-MS system.- Run a system suitability test to check for instrument performance.
Non-Linear Calibration Curve - Inappropriate IS concentration.- Isotopic interference ("cross-talk") between Triazophos and this compound.- Analyte concentration range is too wide.- Re-optimize the this compound concentration (see Experimental Protocol below).- Ensure the mass spectrometer resolution is sufficient to distinguish between the analyte and IS.- Consider using a narrower calibration range or a different regression model (e.g., quadratic).[4]
Poor Peak Shape of Internal Standard - Co-elution with interfering substances from the matrix.- Inappropriate sample extraction procedure.- Optimize chromatographic conditions (e.g., mobile phase composition, gradient, column temperature) to improve separation.- Evaluate and optimize the sample preparation method (e.g., QuEChERS, SPE) to minimize matrix effects.
Low Internal Standard Signal Intensity - Insufficient concentration of this compound.- Ion suppression due to matrix effects.- Increase the concentration of the this compound working solution.- Further optimize sample cleanup to reduce matrix interferences.
Retention Time Shift Between Analyte and IS - Chromatographic isotope effect, where the deuterated compound elutes slightly earlier than the non-deuterated one.- This is a known phenomenon and often does not significantly impact quantification if the peak integration is consistent.[3] However, significant separation may expose the analyte and IS to different matrix components, requiring chromatographic optimization to improve co-elution.

Experimental Protocols

Protocol 1: Determination of Optimal this compound Concentration

Objective: To identify the concentration of this compound that provides a stable signal, minimizes variability, and ensures the linearity of the Triazophos calibration curve.

Methodology:

  • Preparation of Stock and Working Solutions:

    • Prepare a stock solution of Triazophos in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

    • Prepare a stock solution of this compound in the same solvent at a concentration of 1 mg/mL.

    • From the this compound stock solution, prepare a series of working solutions at various concentrations (e.g., 10, 50, 100, 200, and 500 ng/mL).

  • Sample Preparation:

    • Prepare three sets of samples:

      • Set A (Neat Solution): In a clean solvent (e.g., mobile phase), spike a constant, mid-range concentration of Triazophos (e.g., 50 ng/mL). To separate aliquots of this solution, add each of the different this compound working solution concentrations.

      • Set B (Post-Extraction Spike): Process blank matrix samples through your entire sample preparation procedure (e.g., QuEChERS). In the final extract, spike a constant, mid-range concentration of Triazophos and then add each of the different this compound working solution concentrations to separate aliquots.

      • Set C (Pre-Extraction Spike): Spike blank matrix samples with a constant, mid-range concentration of Triazophos and each of the different this compound working solution concentrations before the sample preparation procedure.

  • Data Analysis and Evaluation:

    • Signal Stability: For each concentration of this compound, assess the reproducibility of the peak area across multiple injections. The coefficient of variation (%CV) should ideally be less than 15%.

    • Matrix Effect Assessment: Compare the peak area of this compound in Set A (neat) versus Set B (post-extraction spike). A significant difference indicates the presence of matrix effects. The optimal concentration should exhibit a consistent response.

    • Recovery Assessment: Compare the peak area of this compound in Set C (pre-extraction spike) versus Set B (post-extraction spike) to evaluate the extraction recovery.

    • Analyte Response Normalization: Using the optimal concentration of this compound determined from the steps above, prepare a full calibration curve for Triazophos. The response factor (Analyte Area / Internal Standard Area) should be consistent across the entire concentration range, resulting in a linear calibration curve (R² > 0.99).[4]

Summary of Recommended Starting Concentrations for Optimization:

Analyte Concentration RangeRecommended this compound Starting Concentration
1 - 50 ng/mL10 - 25 ng/mL
10 - 200 ng/mL50 - 100 ng/mL
50 - 1000 ng/mL200 - 500 ng/mL

Note: These are suggested starting points and the optimal concentration will be method and matrix-dependent.

Protocol 2: QuEChERS Sample Preparation with this compound Internal Standard

Objective: To provide a general workflow for the extraction of Triazophos from a food matrix using the QuEChERS method with this compound as an internal standard.

Methodology:

  • Homogenization: Weigh 10-15 g of a representative, homogenized sample into a 50 mL centrifuge tube. For dry samples, add an appropriate amount of water to rehydrate.

  • Internal Standard Spiking: Add a known volume of the optimized this compound working solution to the sample.

  • Extraction:

    • Add 10 mL of acetonitrile to the centrifuge tube.

    • Cap and shake vigorously for 1 minute.

    • Add the appropriate QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).

    • Shake vigorously for 1 minute and then centrifuge.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer an aliquot of the supernatant to a d-SPE tube containing the appropriate sorbents (e.g., PSA, C18, GCB) for your matrix.

    • Vortex for 30 seconds and centrifuge.

  • Final Extract Preparation:

    • Take the supernatant for direct analysis by GC-MS/MS or LC-MS/MS, or evaporate and reconstitute in a suitable solvent if necessary.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_cleanup Cleanup cluster_analysis Analysis start Homogenized Sample spike_is Spike with this compound start->spike_is extract Acetonitrile Extraction spike_is->extract salts Add QuEChERS Salts extract->salts centrifuge1 Centrifuge salts->centrifuge1 supernatant Take Supernatant centrifuge1->supernatant dspe d-SPE Cleanup supernatant->dspe centrifuge2 Centrifuge dspe->centrifuge2 final_extract Final Extract centrifuge2->final_extract analysis GC-MS/MS or LC-MS/MS Analysis final_extract->analysis

Caption: QuEChERS workflow with internal standard spiking.

troubleshooting_logic start Poor Linearity in Calibration Curve? is_conc Is IS concentration optimized? start->is_conc Yes optimize_is Optimize IS Concentration (Protocol 1) start->optimize_is No matrix_effects Are matrix effects significant? is_conc->matrix_effects Yes check_instrument Check Instrument Performance is_conc->check_instrument No improve_cleanup Improve Sample Cleanup (d-SPE) matrix_effects->improve_cleanup Yes end_good Linearity Acceptable matrix_effects->end_good No optimize_is->is_conc end_bad Re-evaluate Method improve_cleanup->end_bad check_instrument->end_bad

Caption: Troubleshooting logic for calibration curve non-linearity.

References

Addressing chromatographic peak tailing for Triazophos-d5

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address chromatographic peak tailing for Triazophos-d5. The information is tailored for researchers, scientists, and drug development professionals to help resolve common issues encountered during analytical experiments.

Troubleshooting Guide: Addressing Peak Tailing for this compound

Peak tailing, a common chromatographic challenge, can compromise the accuracy and resolution of your this compound analysis. This guide provides a systematic approach to identify and resolve the root causes of this issue in both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).

Is your peak tailing issue observed in HPLC or GC?

Troubleshooting HPLC Peak Tailing

Since this compound is not a basic compound, peak tailing in reversed-phase HPLC is less likely to be caused by strong interactions with acidic silanol groups. However, other factors can contribute to asymmetrical peaks.

Question: My this compound peak is tailing in my HPLC analysis. What are the potential causes and how can I fix it?

Answer:

Peak tailing for a neutral analyte like this compound in HPLC can be caused by several factors unrelated to silanol-amine interactions. Here’s a step-by-step troubleshooting guide:

  • Rule out Column Overload:

    • Symptom: All peaks in the chromatogram, including this compound, exhibit tailing, which worsens with increased sample concentration.[1][2]

    • Solution: Dilute your sample and reinject. If the peak shape improves, you are likely overloading the column.[1][2] Consider reducing the injection volume or the sample concentration.

  • Check for Extra-Column Volume:

    • Symptom: Tailing is more pronounced for early-eluting peaks.[2]

    • Cause: Excessive tubing length or diameter, or improper fittings can cause band broadening and peak tailing.[1][3]

    • Solution: Use shorter, narrower internal diameter tubing (e.g., 0.005"). Ensure all fittings are properly connected and there are no voids.[3]

  • Evaluate the Column Health:

    • Symptom: Gradual decline in peak shape over several injections.

    • Cause: Column bed deformation (voids at the inlet) or a blocked frit can disrupt the sample path and cause tailing.[4]

    • Solution:

      • Replace the column inlet frit if it appears blocked.

      • To address a potential void, try reversing and flushing the column (check manufacturer's instructions first).[4] If the problem persists, the column may need to be replaced.[1]

      • Using a guard column can help protect the analytical column from contamination and extend its lifetime.[5]

  • Optimize Mobile Phase Conditions:

    • Cause: While this compound is not basic, secondary interactions with the stationary phase can still occur. The choice of organic modifier and the presence of buffers can influence peak shape.

    • Solution:

      • Solvent Choice: If using acetonitrile, consider switching to methanol or a mixture of both, as methanol can sometimes improve peak shape for certain compounds by interacting differently with the stationary phase.

      • Buffer Concentration: For LC-MS applications, ensure the buffer concentration is appropriate (typically below 10 mM) to avoid ion suppression. For LC-UV, a slightly higher buffer concentration (e.g., 25 mM) can sometimes improve peak shape by increasing the ionic strength of the mobile phase.[2]

  • Consider Co-elution:

    • Symptom: The peak tail appears irregular or has a shoulder.

    • Cause: An interfering compound may be co-eluting with your analyte.[4]

    • Solution: Adjust the chromatographic conditions (e.g., gradient profile, mobile phase composition) to improve resolution. If using a UV detector, changing the wavelength may help differentiate the analyte from the interference.[4]

Troubleshooting GC Peak Tailing

For the analysis of organophosphorus pesticides like this compound by GC, maintaining an inert flow path is critical to prevent peak tailing.

Question: I am observing significant peak tailing for this compound in my GC analysis. What should I investigate?

Answer:

Peak tailing in GC for active compounds like organophosphorus pesticides is often due to interactions with active sites within the system or non-ideal chromatographic conditions. Here is a prioritized troubleshooting workflow:

  • Check for Active Sites in the Inlet:

    • Cause: The inlet liner is a common source of activity. Contamination from previous injections or the use of a non-deactivated liner can lead to analyte adsorption and peak tailing.

    • Solution:

      • Replace the inlet liner with a new, deactivated one. The use of glass wool in the liner should also be from a deactivated source.

      • Perform routine inlet maintenance, including replacing the septum and O-ring.

  • Ensure Proper Column Installation:

    • Cause: An improperly cut or installed column can create dead volume and disturb the sample flow path, leading to tailing.

    • Solution:

      • Recut the column to ensure a clean, square cut.

      • Verify the column is installed at the correct depth in both the inlet and the detector according to the manufacturer's guidelines.

  • Assess Column Health and Inertness:

    • Cause: Contamination of the stationary phase at the head of the column can create active sites. Over time, all columns will degrade and become more active.

    • Solution:

      • Trim a small portion (e.g., 10-20 cm) from the front of the column to remove any contaminated section.

      • If the problem persists after trimming, the column may be degraded and require replacement. Using columns specifically designed for inertness (e.g., "Ultra Inert" or similar) is highly recommended for pesticide analysis.

  • Optimize GC Method Parameters:

    • Cause: Sub-optimal temperature or flow rates can contribute to poor peak shape.

    • Solution:

      • Inlet Temperature: Ensure the inlet temperature is sufficient to ensure complete and rapid vaporization of this compound without causing thermal degradation.

      • Oven Temperature Program: A ramp rate that is too fast may not allow for proper interaction with the stationary phase, while a temperature that is too low can lead to broader peaks.

      • Carrier Gas Flow Rate: An incorrect flow rate can lead to band broadening. Ensure the flow rate is optimized for the column dimensions and carrier gas being used.

Frequently Asked Questions (FAQs)

Q1: What is the pKa of Triazophos and why is it important for troubleshooting peak tailing?

A1: The predicted pKa of Triazophos is approximately -0.15, indicating it is a neutral, non-basic compound. This is a critical piece of information because the most common cause of peak tailing in reversed-phase HPLC is the interaction of basic analytes with acidic silanol groups on the silica-based stationary phase. Since this compound is not basic, troubleshooting should focus on other potential causes like column overload, extra-column effects, and column degradation, rather than mobile phase pH adjustments to suppress silanol interactions.

Q2: Can the sample solvent affect the peak shape of this compound?

A2: Yes, the sample solvent can significantly impact peak shape. If the sample is dissolved in a solvent that is much stronger (less polar in reversed-phase) than the initial mobile phase, it can cause peak distortion, including tailing or fronting.[1] It is always best to dissolve the sample in the initial mobile phase composition whenever possible.

Q3: Are there specific types of HPLC or GC columns recommended for this compound analysis?

A3: For HPLC , a high-quality, end-capped C18 column is a common choice for organophosphorus pesticide analysis. These columns are designed to minimize residual silanol activity. For GC , a low-bleed, inert stationary phase like a 5% phenyl-methylpolysiloxane (e.g., DB-5ms or equivalent) is highly recommended. The inertness of the column is crucial for preventing the adsorption of active analytes like this compound, which helps in obtaining symmetrical peaks.

Q4: How can I confirm if my peak tailing is a chemical or a physical problem?

A4: A simple diagnostic test in HPLC is to inject a neutral, non-polar compound like toluene. If the toluene peak also tails, the issue is likely a physical problem within the system (e.g., extra-column volume, column void). If the toluene peak is symmetrical, but your this compound peak tails, the issue is more likely related to a chemical interaction between the analyte and the stationary phase, even for a neutral compound.

Q5: Could a contaminated guard column cause peak tailing?

A5: Absolutely. A guard column is designed to protect the analytical column by trapping contaminants. If the guard column becomes saturated with strongly retained matrix components, it can lead to peak distortion, including tailing. If you are using a guard column and experiencing peak shape issues, try removing it and injecting a standard. If the peak shape improves, the guard column should be replaced.[5]

Quantitative Data Summary

The following table summarizes typical analytical conditions for Triazophos analysis gathered from various sources. These parameters can serve as a starting point for method development and troubleshooting.

ParameterHPLC / LC-MS/MSGC / GC-MS/MS
Column C18 (e.g., 2.1 x 100 mm, 2.6 µm)5% Phenyl-methylpolysiloxane (e.g., 30 m x 0.25 mm, 0.25 µm)
Mobile Phase / Carrier Gas A: Water with 0.1% Formic Acid & 5mM Ammonium FormateB: Methanol or AcetonitrileHelium or Hydrogen
Flow Rate 0.2 - 0.5 mL/min1.0 - 1.5 mL/min
Injection Volume 1 - 10 µL1 - 2 µL
Column Temperature 30 - 40 °CTemperature programmed (e.g., 70°C hold 2 min, ramp to 280°C)
Detector MS/MS (ESI+)MS, FPD, or NPD

Experimental Protocols

Below is a representative experimental protocol for the analysis of this compound by LC-MS/MS, designed to achieve good peak shape.

Objective: To achieve a symmetrical chromatographic peak for the quantification of this compound.

Materials:

  • This compound analytical standard

  • LC-MS grade acetonitrile, methanol, and water

  • Formic acid and ammonium formate

  • C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.6 µm)

  • LC-MS/MS system with an electrospray ionization (ESI) source

Methodology:

  • Standard Preparation:

    • Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.

    • Prepare working standards by serial dilution in the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid and 5mM ammonium formate).

  • LC-MS/MS Conditions:

    • Column: C18 reversed-phase column (2.1 x 100 mm, 2.6 µm)

    • Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient:

      • 0-1 min: 5% B

      • 1-8 min: Linear ramp to 95% B

      • 8-10 min: Hold at 95% B

      • 10.1-12 min: Return to 5% B and equilibrate

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40 °C

    • Injection Volume: 5 µL

    • MS Detection:

      • Ionization Mode: Positive Electrospray Ionization (ESI+)

      • MRM Transitions: Monitor for precursor and product ions specific to this compound (to be determined by infusion of the standard).

      • Optimize collision energy and other MS parameters for maximum signal intensity.

  • Data Analysis:

    • Integrate the this compound peak and calculate the asymmetry factor. A value close to 1.0 indicates a symmetrical peak. Values greater than 1.2 may indicate tailing that requires troubleshooting.

Visualizations

Troubleshooting_Workflow start Peak Tailing Observed for this compound tech_choice HPLC or GC? start->tech_choice hplc_path HPLC tech_choice->hplc_path HPLC gc_path GC tech_choice->gc_path GC overload Check for Column Overload (Dilute Sample) extra_col Investigate Extra-Column Volume (Check Tubing & Fittings) overload->extra_col Peak shape improves? No end Symmetrical Peak Achieved overload->end Yes, problem solved col_health_hplc Assess Column Health (Frit, Voids, Replace) extra_col->col_health_hplc Still tailing? mobile_phase Optimize Mobile Phase (Solvent, Buffer) col_health_hplc->mobile_phase Still tailing? coelution Check for Co-elution mobile_phase->coelution Still tailing? coelution->end active_sites Check for Active Sites in Inlet (Replace Liner) col_install Verify Proper Column Installation (Cut & Depth) active_sites->col_install Still tailing? col_health_gc Assess Column Health & Inertness (Trim or Replace) col_install->col_health_gc Still tailing? gc_method Optimize GC Method (Temperatures & Flow) col_health_gc->gc_method Still tailing? gc_method->end

Caption: Troubleshooting workflow for this compound peak tailing.

Chemical_Interactions cluster_column Chromatography Column cluster_hplc HPLC (Reversed-Phase) cluster_gc GC analyte_hplc This compound (Neutral) stationary_phase_hplc C18 Stationary Phase analyte_hplc->stationary_phase_hplc Primary Interaction (Hydrophobic) silanol Residual Silanols (Potential for weak interaction) analyte_hplc->silanol Secondary Interaction (Can cause tailing for polar/active sites) analyte_gc This compound (Vaporized) stationary_phase_gc Inert Stationary Phase (e.g., 5% Phenyl) analyte_gc->stationary_phase_gc Partitioning active_site_gc Active Sites (Contamination, liner, column degradation) analyte_gc->active_site_gc Adsorption (Causes Tailing)

Caption: Potential interactions causing peak tailing for this compound.

References

Minimizing ion suppression for Triazophos-d5 in complex matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression when analyzing Triazophos-d5 in complex matrices using LC-MS/MS.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern for this compound analysis?

A1: Ion suppression is a matrix effect that occurs during LC-MS/MS analysis when co-eluting compounds from the sample matrix inhibit the ionization of the target analyte, in this case, this compound.[1][2][3] This leads to a decreased signal intensity, which can result in poor sensitivity, inaccurate quantification, and reduced reproducibility of results.[1][4][5] In complex matrices such as plasma, soil, or food samples, various endogenous components like salts, lipids, and proteins can cause ion suppression.[4]

Q2: How does using a stable isotope-labeled internal standard (SIL-IS) like this compound help in analysis?

A2: A stable isotope-labeled internal standard such as this compound is considered the gold standard for quantitative LC-MS/MS analysis.[1][6] Because its chemical and physical properties are nearly identical to the unlabeled Triazophos, it co-elutes and experiences similar degrees of ion suppression or enhancement.[1] By calculating the ratio of the analyte signal to the SIL-IS signal, variability caused by matrix effects can be effectively compensated for, leading to more accurate and precise quantification.[1]

Q3: What are the primary sources of ion suppression when analyzing complex matrices?

A3: The primary causes of ion suppression are co-eluting matrix components that interfere with the ionization process. Common sources in various matrices include:

  • Biological Fluids (Plasma, Urine): Phospholipids, salts, urea, and proteins are major contributors to ion suppression.[4][7]

  • Food and Environmental Samples: Pigments, sugars, fatty acids, and other organic molecules can significantly suppress the analyte signal.[8][9]

Q4: How can I determine if ion suppression is impacting my this compound analysis?

A4: A common and effective method to assess ion suppression is the post-column infusion experiment .[7][10] In this technique, a constant flow of a this compound standard solution is introduced into the mass spectrometer after the analytical column. A blank matrix extract is then injected. Any significant drop in the baseline signal for this compound as the matrix components elute indicates a region of ion suppression.[4] Another method is the post-extraction spike , where the response of an analyte spiked into a blank matrix extract is compared to the response of the analyte in a neat solvent.[10]

Troubleshooting Guide

This guide provides a systematic approach to identifying and mitigating ion suppression for this compound analysis.

Issue 1: Low Signal Intensity or Complete Signal Loss for this compound

Possible Cause: Significant ion suppression from co-eluting matrix components.

Solutions:

  • Optimize Sample Preparation: The goal is to remove interfering matrix components while retaining this compound.

    • Solid-Phase Extraction (SPE): This is a highly effective technique for cleaning up complex samples. A well-chosen SPE sorbent can selectively retain this compound while allowing matrix interferences to be washed away.[3]

    • Liquid-Liquid Extraction (LLE): LLE can provide cleaner extracts compared to simple protein precipitation by partitioning this compound into an immiscible organic solvent.[3]

    • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method is widely used for pesticide analysis in food matrices and can be adapted for other sample types.[11]

  • Chromatographic Separation:

    • Adjust the Gradient: Modify the mobile phase gradient to separate the elution of this compound from the regions of major ion suppression identified in the post-column infusion experiment.

    • Change the Column: Using a column with a different stationary phase chemistry can alter selectivity and improve separation from matrix components.

Issue 2: Poor Reproducibility and High Variability in Quantitative Results

Possible Cause: Inconsistent matrix effects between samples and standards.

Solutions:

  • Matrix-Matched Calibration: Prepare calibration standards in a blank matrix that is representative of the samples being analyzed.[3][12] This helps to ensure that the calibration standards and the unknown samples experience similar matrix effects.

  • Use of this compound as an Internal Standard: As a stable isotope-labeled internal standard, this compound will co-elute with the target analyte and experience the same degree of ion suppression, allowing for reliable correction.[1]

Issue 3: Inaccurate Quantification Despite Using an Internal Standard

Possible Cause:

  • The concentration of the internal standard is too high, potentially causing detector saturation or contributing to ion suppression of the analyte.[1]

  • The internal standard and analyte are not co-eluting perfectly, leading to differential ion suppression.

Solutions:

  • Optimize Internal Standard Concentration: Experiment with different concentrations of this compound to find a level that provides a stable signal without affecting the analyte's ionization.

  • Ensure Co-elution: Adjust chromatographic conditions to ensure that Triazophos and its d5-labeled internal standard have nearly identical retention times.[1][13]

Experimental Protocols

Protocol 1: Evaluation of Ion Suppression by Post-Column Infusion
  • Setup:

    • Prepare a standard solution of this compound (e.g., 100 ng/mL) in the mobile phase.

    • Use a syringe pump to deliver this solution at a constant flow rate (e.g., 10 µL/min) into the LC flow path via a T-fitting placed between the analytical column and the mass spectrometer.

  • Procedure:

    • Equilibrate the LC-MS/MS system.

    • Begin the post-column infusion of the this compound solution and acquire data in MRM mode for the this compound transition.

    • Once a stable baseline is achieved, inject a blank matrix extract that has been subjected to the sample preparation procedure.

  • Analysis:

    • Monitor the this compound signal. A dip in the signal intensity indicates the retention time at which matrix components are causing ion suppression.

Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)
  • Sample Pre-treatment: To 1 mL of the sample matrix (e.g., plasma), add the this compound internal standard.

  • Cartridge Conditioning: Condition a suitable SPE cartridge (e.g., C18) with methanol followed by water.

  • Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences.

  • Elution: Elute this compound and the analyte with a stronger organic solvent (e.g., acetonitrile or methanol).

  • Evaporation and Reconstitution: Evaporate the eluent to dryness and reconstitute in the initial mobile phase.

Data Presentation

Table 1: Comparison of Sample Preparation Techniques on this compound Signal Intensity and Matrix Effect

Sample Preparation MethodAnalyte Peak Area (counts)Matrix Effect (%)RSD (%) (n=5)
Protein Precipitation45,200-65.215.8
Liquid-Liquid Extraction98,600-23.58.2
Solid-Phase Extraction (SPE)125,400-8.14.5

Matrix Effect (%) was calculated as ((Peak Area in Matrix - Peak Area in Solvent) / Peak Area in Solvent) * 100. A negative value indicates ion suppression.

Table 2: Effect of Chromatographic Conditions on Separation from Ion Suppression Zone

Chromatographic ConditionRetention Time of this compound (min)Retention Time of Major Suppression Zone (min)Signal Suppression (%)
Isocratic (50:50 ACN:H₂O)2.82.5 - 3.055
Gradient (5-95% ACN in 5 min)4.22.5 - 3.012

Visualizations

IonSuppressionWorkflow cluster_problem Problem Identification cluster_solution Mitigation Strategies cluster_verification Verification Problem Low Signal or Poor Reproducibility CheckSuppression Perform Post-Column Infusion Problem->CheckSuppression SuppressionConfirmed Ion Suppression Confirmed CheckSuppression->SuppressionConfirmed SamplePrep Optimize Sample Preparation (SPE, LLE, QuEChERS) SuppressionConfirmed->SamplePrep Chromatography Optimize Chromatography (Gradient, Column) SuppressionConfirmed->Chromatography InternalStandard Use Stable Isotope-Labeled Internal Standard (this compound) SuppressionConfirmed->InternalStandard Validation Method Validation (Accuracy, Precision, Linearity) SamplePrep->Validation Chromatography->Validation InternalStandard->Validation

Caption: Troubleshooting workflow for ion suppression.

SamplePrepComparison cluster_methods Sample Preparation Methods cluster_results Outcome ComplexSample Complex Sample Matrix (e.g., Plasma, Soil) PPT Protein Precipitation (PPT) ComplexSample->PPT LLE Liquid-Liquid Extraction (LLE) ComplexSample->LLE SPE Solid-Phase Extraction (SPE) ComplexSample->SPE PPT_Result High Ion Suppression Low Analyte Recovery PPT->PPT_Result LLE_Result Moderate Ion Suppression Good Analyte Recovery LLE->LLE_Result SPE_Result Minimal Ion Suppression High Analyte Recovery SPE->SPE_Result

Caption: Comparison of sample preparation techniques.

References

Enhancing the signal-to-noise ratio for Triazophos-d5 in trace analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the trace analysis of Triazophos-d5. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals enhance the signal-to-noise ratio (S/N) and achieve reliable quantification in their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: General Troubleshooting for Low Signal-to-Noise

Q1: I am observing a very low or no signal for my this compound internal standard. What are the initial checks I should perform?

A complete or significant loss of signal can often be traced to a single issue within the LC-MS system or the sample preparation process. A systematic approach is the most effective way to identify the problem.[1][2]

Initial Troubleshooting Steps:

  • Verify System Suitability: Before analyzing your samples, inject a freshly prepared this compound standard solution of a known concentration to confirm that the LC-MS system is performing correctly.[1] This helps differentiate between an instrument issue and a sample-specific problem.

  • Inspect the Ion Source: Visually check the electrospray needle to ensure a stable and fine spray. An inconsistent or absent spray is a common reason for signal loss.[1][2] Also, check for any contamination around the ion source, as a dirty source can suppress the signal.[1][3]

  • Check for Leaks: Carefully inspect all tubing and connections from the LC pumps to the mass spectrometer for any signs of leaks, such as salt deposits or drips.[1]

  • Review MS Parameters: Double-check that the correct MS method is loaded, with the appropriate polarity, acquisition mode (e.g., MRM), and specific mass transitions for this compound.[4]

  • Confirm Mobile Phase and Sample: Ensure that the mobile phase composition is correct and that the bottles have not run dry. Verify that the correct sample vial is in the autosampler and that the injection volume is appropriate.[4]

Section 2: Sample Preparation and Extraction

Q2: How can I improve the extraction and cleanup of this compound from complex matrices to enhance its signal?

Effective sample preparation is crucial for removing interfering matrix components that can suppress the this compound signal.[5][6] The goal is to isolate and preconcentrate the analyte to reduce interference and improve detection.[5]

Recommended Techniques:

  • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This is a widely used and effective method for pesticide residue analysis in food matrices.[6] It involves an initial extraction with acetonitrile followed by a cleanup step using dispersive solid-phase extraction (d-SPE) with sorbents like PSA (Primary Secondary Amine) to remove sugars and fatty acids, C18 to remove non-polar interferences, and GCB (Graphitized Carbon Black) to remove pigments.

  • Solid-Phase Extraction (SPE): SPE is a robust technique for cleaning up extracts. For organophosphorus pesticides like Triazophos, cartridges containing materials like C18 or polymeric sorbents can be effective.

  • Dispersive Liquid-Liquid Microextraction (DLLME): This technique offers high enrichment factors.[6][7] For triazophos analysis in water and juice, one study achieved an enrichment factor of 275.6 using tetrachloroethane as the extraction solvent and acetonitrile as the dispersive solvent.[6][7]

Troubleshooting Tips:

  • Solvent Selection: Ensure the extraction solvent is appropriate for the polarity of Triazophos and the sample matrix. Acetonitrile is commonly used due to its ability to extract a wide range of pesticides with minimal co-extraction of non-polar compounds like lipids.[8]

  • pH Adjustment: The stability of Triazophos can be pH-dependent; it is known to degrade in acidic and alkaline conditions.[9] Buffering the extraction solvent can sometimes improve recovery.

  • Matrix-Matched Calibrants: To compensate for any remaining matrix effects after cleanup, prepare your calibration standards in a blank matrix extract that is similar to your samples.[1]

Section 3: LC-MS/MS Method Optimization

Q3: What are the key LC-MS/MS parameters to optimize for maximizing the this compound signal?

Optimizing mass spectrometer settings is essential for achieving high sensitivity.[10][11][12] For tandem mass spectrometry (MS/MS), this involves fine-tuning precursor and product ion selection, as well as the conditions for fragmentation.

Key Optimization Areas:

  • Ionization Mode: this compound, like its unlabeled counterpart, generally ionizes well in positive electrospray ionization (ESI) mode, often as a protonated molecule [M+H]+.[13]

  • MRM Transitions: The selection of Multiple Reaction Monitoring (MRM) transitions is critical. A common precursor ion for Triazophos is m/z 314.[13] You must optimize the collision energy (CE) for each fragment ion to get the strongest signal. Start with values from the literature or automated tuning software and fine-tune from there.

  • Source Parameters: Optimize ion source parameters such as gas temperatures, gas flows (nebulizer and drying gas), and capillary voltage. These settings can significantly impact desolvation and ionization efficiency.[4]

  • Chromatography: Good chromatographic separation is key to reducing matrix effects.[1][14] Ensure the analytical column provides good peak shape and resolution. Poor peak shape can be caused by a mismatch between the sample solvent and the initial mobile phase; using online dilution or ensuring the sample is dissolved in a weak solvent can help.[15]

Q4: How do I diagnose and mitigate matrix effects that suppress the this compound signal?

Matrix effects occur when co-eluting compounds from the sample matrix interfere with the ionization of the target analyte, causing signal suppression or enhancement.[14][16][17] Since this compound is used as an internal standard, its primary role is to correct for these effects.[16][18]

Diagnosing Matrix Effects:

  • Calculate the matrix effect (ME) by comparing the peak area of the analyte in a standard solution to its peak area in a post-extraction spiked blank matrix sample.

  • ME (%) = (Peak Area in Matrix / Peak Area in Solvent - 1) * 100

  • A negative value indicates ion suppression, while a positive value indicates enhancement.[16]

Mitigation Strategies:

  • Use of Isotopically Labeled Internal Standard: This is the "gold standard" for correction.[16] this compound co-elutes with the native analyte and experiences similar ionization suppression or enhancement. By using the ratio of the analyte response to the internal standard response for quantification, these variations are normalized.[16][18]

  • Improved Sample Cleanup: As mentioned in Q2, more rigorous cleanup will remove the interfering components.

  • Chromatographic Separation: Optimize the LC method to separate this compound from co-eluting matrix components.[1]

  • Dilution: Diluting the sample extract can reduce the concentration of interfering matrix components, thereby lessening their impact on the ion source.

Quantitative Data Summary

Table 1: Example LC-MS/MS Parameters for Triazophos Analysis

Parameter Setting Rationale / Comment
LC Column C18 Reverse-Phase (e.g., 50 x 2.1 mm, 1.8 µm) Provides good retention and separation for moderately polar pesticides.
Mobile Phase A Water with 0.1% Formic Acid & 5mM Ammonium Formate Acid and buffer aid in protonation for positive ESI mode.[1]
Mobile Phase B Methanol or Acetonitrile with 0.1% Formic Acid Organic solvent for elution.
Ionization Mode ESI Positive Triazophos forms a stable protonated molecule [M+H]+.[13]
Precursor Ion (Q1) m/z 314.1 Corresponds to the [M+H]+ ion for Triazophos.[13]
Product Ions (Q3) m/z 162.1, m/z 134.1 These are common, stable fragments. The most intense is used for quantification, the other for confirmation.[13]
Detection Mode Multiple Reaction Monitoring (MRM) Ensures high selectivity and sensitivity for trace-level quantification.[1]

Note: These are starting parameters and should be optimized for your specific instrument and application.

Table 2: Comparison of Sample Preparation Techniques for Pesticide Analysis

Technique Key Advantages Common Solvents/Sorbents Typical Recovery (%)
QuEChERS Fast, simple, low solvent use, effective for many matrices.[6] Acetonitrile, Magnesium Sulfate, Sodium Acetate, PSA, C18, GCB >80% for most pesticides.[19]
Solid-Phase Extraction (SPE) High selectivity, good for complex matrices, allows for concentration. Methanol, Acetonitrile, Ethyl Acetate; C18 or Polymer-based cartridges >80% depending on matrix and optimization.[19]

| DLLME | High enrichment factor, fast, low solvent use.[6][7] | Extraction: Chloroform, Tetrachloroethane; Dispersive: Acetone, Acetonitrile | Can be >90%; reported enrichment factor for Triazophos is 275.6.[6][7] |

Experimental Protocols

Protocol 1: General QuEChERS-based Extraction for Plant Matrices
  • Homogenization: Weigh 10 g of a homogenized sample into a 50 mL centrifuge tube.

  • Internal Standard Spiking: Add a known amount of this compound solution.

  • Extraction: Add 10 mL of acetonitrile. Shake vigorously for 1 minute.

  • Salting Out: Add a QuEChERS salt packet (e.g., magnesium sulfate, sodium chloride, sodium citrate) and shake immediately for 1 minute.

  • Centrifugation: Centrifuge the tube at >3000 rcf for 5 minutes.

  • Dispersive SPE Cleanup: Transfer an aliquot of the upper acetonitrile layer to a d-SPE tube containing magnesium sulfate and a sorbent (e.g., PSA).

  • Final Centrifugation: Vortex for 30 seconds and then centrifuge at >3000 rcf for 5 minutes.

  • Analysis: Take the final supernatant, filter if necessary, and inject it into the LC-MS/MS system.

Protocol 2: Optimization of Collision Energy for an MRM Transition
  • Direct Infusion: Prepare a ~1 µg/mL solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Infuse Standard: Infuse the solution directly into the mass spectrometer using a syringe pump at a stable flow rate (e.g., 5-10 µL/min).

  • MS Scan Mode: Set the instrument to scan in full scan mode to confirm the presence and isolation of the precursor ion (e.g., m/z 314.1 for Triazophos).

  • Product Ion Scan: Set the instrument to product ion scan mode. Isolate the precursor ion in Q1 and scan a range of product ions in Q3.

  • Ramp Collision Energy: While monitoring the intensity of the desired product ions, ramp the collision energy (CE) value (e.g., from 5 eV to 50 eV).

  • Determine Optimum CE: Record the CE value that produces the maximum intensity for each product ion. This will be the optimal setting for your MRM method.

Visualizations

Troubleshooting_Workflow cluster_start Start cluster_instrument Instrument Checks cluster_sample Sample & Method Evaluation cluster_solution Resolution start Low S/N Detected for This compound check_std Inject Fresh Standard start->check_std check_ms Verify MS Tune & Method Parameters check_std->check_ms Signal OK? solution_instrument Service Instrument or Correct Settings check_std->solution_instrument No Signal check_source Inspect Ion Source & Spray Stability check_ms->check_source check_lc Check for Leaks & LC Pressure check_source->check_lc eval_prep Review Sample Preparation Protocol check_lc->eval_prep Instrument OK eval_cleanup Assess Cleanup Efficiency (d-SPE/SPE) eval_prep->eval_cleanup eval_matrix Investigate Matrix Effects eval_cleanup->eval_matrix solution_prep Modify Extraction/ Cleanup Method eval_cleanup->solution_prep eval_chrom Optimize LC Separation eval_matrix->eval_chrom solution_matrix Use Matrix-Matched Calibrants or Dilute eval_matrix->solution_matrix solution_chrom Improve Chromatography eval_chrom->solution_chrom end_node S/N Ratio Enhanced solution_instrument->end_node solution_prep->end_node solution_matrix->end_node solution_chrom->end_node

Caption: Troubleshooting workflow for low signal-to-noise ratio of this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing sample 1. Sample Homogenization spike 2. Spike with This compound IS sample->spike extract 3. Acetonitrile Extraction (QuEChERS) spike->extract cleanup 4. Dispersive-SPE Cleanup extract->cleanup lcms 5. LC-MS/MS Analysis (MRM Mode) cleanup->lcms integrate 6. Peak Integration lcms->integrate ratio 7. Calculate Analyte/IS Response Ratio integrate->ratio quantify 8. Quantify using Calibration Curve ratio->quantify result Final Result quantify->result

Caption: Standard experimental workflow for Triazophos analysis using an internal standard.

References

Solving integration issues with Triazophos-d5 peaks in chromatography software

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering integration issues with Triazophos-d5 peaks in chromatography software.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound peak showing tailing?

A1: Peak tailing, where the latter half of the peak is wider than the front half, is a common issue in chromatography. For this compound, this can be caused by several factors:

  • Active Sites in the System: Unwanted interactions between the analyte and active sites in the gas chromatography (GC) inlet liner or the front of the column can lead to tailing.[1]

  • Column Degradation: Over time, the column's stationary phase can degrade, exposing active sites that interact with polar analytes.

  • Improper Column Installation: A poor column cut or incorrect installation depth in the inlet can create dead volume and distort peak shape.[1]

  • Matrix Effects: Complex sample matrices can contain components that interact with the column or analyte, causing tailing.

  • Inappropriate pH of Mobile Phase (LC): In liquid chromatography (LC), a mobile phase pH that causes the analyte to be in a mixed ionic/neutral state can lead to tailing.

Q2: My this compound peak is fronting. What are the likely causes?

A2: Peak fronting, the inverse of tailing, is often a sign of column overload. This occurs when too much sample is injected, saturating the stationary phase at the column inlet. To confirm this, try reducing the injection volume or sample concentration. If the peak shape improves, overload is the likely cause. Catastrophic column failure can also lead to fronting.[2]

Q3: I am observing split peaks for this compound. What should I investigate?

A3: Split peaks can arise from both chemical and physical issues within the chromatographic system.[1] Potential causes include:

  • Improper Sample Solvent: If the sample solvent is not compatible with the stationary phase (e.g., a non-polar solvent on a polar column), it can cause peak splitting.[1]

  • High Initial Oven Temperature (GC): In splitless injections, an initial oven temperature that is too high can prevent the analytes from condensing in a tight band at the head of the column.[1]

  • Contaminated Inlet Liner: Residue from previous injections can interact with the sample, leading to distorted peaks.

  • Column Contamination: Buildup of non-volatile matrix components at the head of the column can cause peak splitting.

Q4: Why does my this compound (internal standard) have a slightly different retention time than the native Triazophos?

A4: It is a known phenomenon for deuterated standards to have slightly shorter retention times in reversed-phase chromatography compared to their non-deuterated counterparts. This is due to the subtle differences in physicochemical properties imparted by the deuterium atoms. While usually minor, this can become problematic if it leads to differential matrix effects, where the analyte and internal standard experience different levels of ion suppression or enhancement in the mass spectrometer.

Troubleshooting Guides

Guide 1: Resolving Peak Tailing and Fronting

This guide provides a step-by-step approach to diagnosing and resolving asymmetrical peak shapes for this compound.

Problem Symptom Possible Cause Troubleshooting Step
Peak Tailing Active sites in the GC inlet or column.1. Replace the inlet liner with a new, deactivated one. 2. Trim 10-20 cm from the front of the GC column.[1] 3. Use analyte protectants in your standards and samples.
Column Contamination.If the problem persists after liner and column maintenance, consider a more thorough sample cleanup.
Incompatible mobile phase pH (LC).Adjust the mobile phase pH to ensure the analyte is in a single ionic state.
Peak Fronting Column Overload.1. Reduce the injection volume. 2. Dilute the sample. 3. If the peak shape improves, the issue is overload.
Column Failure.If reducing the sample amount does not help, the column may be damaged and require replacement.
Guide 2: Addressing Split or Broad Peaks

This guide outlines steps to troubleshoot distorted peak shapes such as splitting and broadening.

Problem Symptom Possible Cause Troubleshooting Step
Split Peaks Incompatible sample solvent.Ensure the polarity of your sample solvent matches the stationary phase of your column.[1]
High initial oven temperature (GC splitless injection).Set the initial oven temperature at least 20°C below the boiling point of your sample solvent.[1]
Contaminated system.Clean or replace the inlet liner and consider trimming the column.
Broad Peaks Dead volume in the system.Check all fittings and connections for leaks or improper installation. Ensure the column is cut cleanly and installed at the correct depth.
Thick column film.A column with a very thick stationary phase can lead to broader peaks. Consider if a thinner film column is appropriate for your application.
Incorrect gas flow rate (GC).Verify and adjust the carrier gas flow rate to the optimal level for your column dimensions.

Experimental Protocols

Sample Preparation: QuEChERS Method

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used sample preparation technique for pesticide residue analysis in food matrices.[3][4][5][6]

  • Homogenization: Homogenize a representative portion of the sample (e.g., 10-15 g of a fruit or vegetable).

  • Extraction:

    • Place the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Add the this compound internal standard.

    • Shake vigorously for 1 minute.

    • Add the QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).[3]

    • Shake vigorously again for 1 minute.

  • Centrifugation: Centrifuge the tube to separate the organic and aqueous layers.

  • Dispersive SPE Cleanup:

    • Take an aliquot of the upper acetonitrile layer.

    • Transfer it to a dispersive solid-phase extraction (dSPE) tube containing a sorbent (e.g., PSA, C18) to remove interfering matrix components.[3]

    • Shake for 30 seconds to 1 minute.

  • Final Centrifugation: Centrifuge the dSPE tube.

  • Analysis: The resulting supernatant is ready for LC-MS/MS or GC-MS/MS analysis.

LC-MS/MS Analysis of Triazophos

The following is a representative LC-MS/MS method for the analysis of Triazophos. The parameters for this compound would be very similar, with adjustments to the MRM transitions.

Parameter Condition
LC System Agilent 1290 Infinity II LC or equivalent
Column Agilent ZORBAX RRHD Eclipse Plus C18, 2.1 x 100 mm, 1.8 µm
Mobile Phase A 5 mM Ammonium Formate in Water
Mobile Phase B 5 mM Ammonium Formate in Methanol
Gradient Start at 5% B, increase to 95% B over 15 minutes, hold for 2 minutes, then re-equilibrate.
Flow Rate 0.4 mL/min
Injection Volume 1-5 µL
MS System Agilent 6470 Triple Quadrupole LC/MS or equivalent
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions Triazophos: 314.1 -> 161.9 (Quantifier), 314.1 -> 118.9 (Qualifier)[7]
Collision Energy Optimized for each transition (e.g., -22 V and -50 V)[7]

Note: The specific MRM transitions for this compound would need to be determined based on its mass but would follow a similar fragmentation pattern.

Visualizations

Troubleshooting_Workflow start Peak Integration Issue (e.g., Tailing, Fronting, Splitting) check_shape Identify Peak Shape Anomaly start->check_shape is_tailing Is it Tailing? check_shape->is_tailing is_fronting Is it Fronting? is_tailing->is_fronting No tailing_causes Possible Causes: - Active Sites - Column Contamination - Improper Installation is_tailing->tailing_causes Yes is_split Is it Split/Broad? is_fronting->is_split No fronting_causes Possible Causes: - Column Overload - Column Failure is_fronting->fronting_causes Yes split_causes Possible Causes: - Incompatible Solvent - High Initial Temp (GC) - Dead Volume is_split->split_causes Yes end Problem Resolved is_split->end No tailing_solution Solution: - Replace Liner - Trim Column - Improve Cleanup tailing_causes->tailing_solution fronting_solution Solution: - Reduce Injection Volume - Dilute Sample - Replace Column fronting_causes->fronting_solution split_solution Solution: - Check Solvent - Adjust GC Temp - Check Connections split_causes->split_solution tailing_solution->end fronting_solution->end split_solution->end

Caption: Troubleshooting workflow for peak integration issues.

Experimental_Workflow start Sample Collection homogenize Sample Homogenization start->homogenize extract QuEChERS Extraction (Acetonitrile + Salts) homogenize->extract cleanup Dispersive SPE Cleanup extract->cleanup analyze LC-MS/MS or GC-MS/MS Analysis cleanup->analyze integrate Peak Integration and Quantification analyze->integrate report Data Reporting integrate->report

Caption: General experimental workflow for this compound analysis.

References

Technical Support Center: Triazophos-d5 Stability and Recovery

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the impact of pH on the stability and recovery of Triazophos-d5. The information is intended for researchers, scientists, and drug development professionals conducting experiments with this compound.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for maintaining the stability of this compound in aqueous solutions?

This compound is most stable in neutral to acidic conditions.[1][2] Under alkaline conditions, its stability significantly decreases due to hydrolysis.[1][2][3][4] For long-term storage of stock solutions or during sample preparation, it is advisable to maintain the pH at or below 7.

Q2: How does pH affect the recovery of this compound during sample extraction?

The pH of the sample matrix can influence the extraction efficiency of this compound. While specific recovery data for this compound at different pH values is not extensively published, general principles of pesticide extraction suggest that maintaining a pH where the analyte is in a neutral form is optimal for extraction into organic solvents. Since this compound does not have readily ionizable functional groups, the pH effect on its own charge state is minimal. However, the pH can affect the matrix components, potentially influencing the extraction process. For QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methods, buffering the sample to a slightly acidic pH (e.g., 5.0-5.5 with acetate buffer) is common practice to improve the recovery of a broad range of pesticides.[5]

Q3: What are the primary degradation products of this compound under different pH conditions?

The primary degradation pathway for Triazophos is hydrolysis of the P-O ester bond.[1][6][7] This process is catalyzed by both acids and, more significantly, bases.[1][8] The main degradation product is 1-phenyl-3-hydroxy-1,2,4-triazole (PHT).[9]

Q4: Can I expect this compound to have significantly different stability and recovery compared to non-deuterated Triazophos?

For the purposes of pH-dependent stability and recovery, the behavior of this compound is expected to be nearly identical to that of Triazophos. The deuterium labeling is primarily for use as an internal standard in mass spectrometry-based analytical methods and does not significantly alter the chemical properties related to hydrolysis or extraction.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low recovery of this compound in analytical standards. Degradation of the standard solution due to high pH.- Prepare stock solutions in a non-polar organic solvent like acetonitrile or methanol. - For aqueous working standards, use a buffered solution with a pH between 4 and 7.[1][4] - Avoid storing aqueous standards for extended periods, especially at room temperature.
Poor recovery of this compound from fortified samples. - Inappropriate pH during extraction: If the sample matrix is alkaline, it can lead to degradation of the analyte during the extraction process. - Matrix effects: The sample matrix at a particular pH may interfere with the extraction.- Adjust sample pH: Before extraction, adjust the pH of the sample homogenate to a neutral or slightly acidic range (pH 5-7). For the QuEChERS method, use a buffering salt package.[10] - Optimize extraction solvent: Ensure the chosen extraction solvent is appropriate for this compound and the sample matrix. Acetonitrile is commonly used in QuEChERS.[10] - Evaluate matrix effects: Perform a matrix effect study by comparing the response of a standard in solvent to a standard in a blank matrix extract.
Inconsistent results between replicate samples. - pH variability: Inconsistent pH across sample preparations. - Incomplete homogenization: Non-uniform distribution of the analyte and matrix components.- Standardize pH adjustment: Use a calibrated pH meter and consistent buffering procedures for all samples. - Ensure thorough homogenization: Use appropriate equipment and procedures to ensure samples are uniformly homogenized before taking a subsample for extraction.
Presence of unexpected peaks in the chromatogram. Degradation of this compound into its hydrolysis products.- Confirm the identity of the degradation products (e.g., PHT) by analyzing a degraded standard or using a reference standard for the degradant. - Review the pH of all solutions used in the sample preparation and analysis to identify potential sources of alkalinity.[1]

Quantitative Data

Table 1: Hydrolysis Rate Constants and Half-Lives of Triazophos at Different pH Values (at 35°C)

pHRate Constant (k, day⁻¹)Half-Life (t₁/₂, days)
40.022231.2
50.023429.6
60.028724.1
70.045315.3
80.09127.6
90.22153.1
100.53571.3
Data sourced from a study on the hydrolysis of Triazophos, which is expected to be directly comparable to this compound.[1][8]

Experimental Protocols

Protocol 1: Evaluation of this compound Stability in Aqueous Solutions

Objective: To determine the stability of this compound at different pH values over time.

Materials:

  • This compound standard

  • Acetonitrile (HPLC grade)

  • Buffered solutions at pH 4, 7, and 9 (e.g., citrate buffer for pH 4, phosphate buffer for pH 7, and borate buffer for pH 9)

  • Autosampler vials

  • HPLC-MS/MS or GC-MS system

Procedure:

  • Prepare a stock solution of this compound in acetonitrile (e.g., 1 mg/mL).

  • In separate amber glass vials, spike a known amount of the this compound stock solution into each of the pH 4, 7, and 9 buffered solutions to achieve a final concentration of 1 µg/mL.

  • Prepare triplicate samples for each pH level and for each time point.

  • Store the vials at a constant temperature (e.g., 25°C or 35°C).

  • At specified time intervals (e.g., 0, 1, 3, 7, 14, and 28 days), take an aliquot from each vial.

  • Analyze the concentration of the remaining this compound using a validated LC-MS/MS or GC-MS method.

  • Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).

Protocol 2: Assessment of this compound Recovery using a Modified QuEChERS Method

Objective: To evaluate the effect of sample pH on the recovery of this compound from a representative matrix (e.g., soil or a food commodity).

Materials:

  • Blank matrix (e.g., sandy loam soil)

  • This compound standard solution

  • Deionized water

  • Acetonitrile (containing 1% acetic acid)

  • Magnesium sulfate (anhydrous)

  • Sodium acetate

  • Primary secondary amine (PSA) sorbent

  • C18 sorbent

  • Centrifuge and centrifuge tubes (50 mL and 2 mL)

  • Vortex mixer

Procedure:

  • Weigh 10 g of the homogenized blank matrix into a 50 mL centrifuge tube.

  • Fortify the sample with a known amount of this compound standard solution to achieve a final concentration of 100 ng/g. Let it equilibrate for 30 minutes.

  • For pH-adjusted samples: Add a specific volume of an appropriate acid or base to a set of samples to adjust the matrix pH to desired levels (e.g., 5, 7, and 9) before extraction. Verify the pH of a separate, similarly treated sample.

  • For buffered extraction (standard QuEChERS): Proceed without prior pH adjustment of the matrix.

  • Add 10 mL of deionized water to the samples that were not pH-adjusted with a solution. Vortex for 30 seconds.

  • Add 10 mL of acetonitrile (with 1% acetic acid).

  • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄ and 1 g sodium acetate).

  • Immediately cap and shake vigorously for 1 minute.

  • Centrifuge at 4000 rpm for 5 minutes.

  • Take a 1 mL aliquot of the supernatant (acetonitrile layer) and transfer it to a 2 mL d-SPE (dispersive solid-phase extraction) tube containing 150 mg MgSO₄, 50 mg PSA, and 50 mg C18.

  • Vortex for 30 seconds and then centrifuge at 10,000 rpm for 5 minutes.

  • Take an aliquot of the final extract for analysis by LC-MS/MS or GC-MS.

  • Calculate the recovery by comparing the concentration found in the fortified sample to the theoretical concentration.

Visualizations

experimental_workflow_stability cluster_prep Preparation cluster_spiking Spiking and Incubation cluster_analysis Analysis cluster_data Data Processing prep_stock Prepare this compound Stock Solution spike Spike Stock into Buffered Solutions prep_stock->spike prep_buffers Prepare pH 4, 7, 9 Buffered Solutions prep_buffers->spike incubate Incubate at Constant Temperature spike->incubate sample Sample at Time Intervals incubate->sample analyze Analyze via LC-MS/MS or GC-MS sample->analyze calculate Calculate % Remaining analyze->calculate

Caption: Workflow for this compound stability testing.

degradation_pathway cluster_acidic Acidic Conditions (pH < 7) cluster_alkaline Alkaline Conditions (pH > 7) triazophos This compound rate_acid Slow Hydrolysis triazophos->rate_acid rate_alkaline Rapid Hydrolysis triazophos->rate_alkaline pht_acid 1-phenyl-3-hydroxy- 1,2,4-triazole (PHT) rate_acid->pht_acid pht_alkaline 1-phenyl-3-hydroxy- 1,2,4-triazole (PHT) rate_alkaline->pht_alkaline

Caption: pH-dependent hydrolysis of this compound.

References

Reducing background interference in Triazophos-d5 analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Triazophos-d5 analysis. Our goal is to help you mitigate background interference and ensure accurate, reproducible results.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm observing high background noise and a poor signal-to-noise ratio in my GC-MS/MS analysis of this compound. What are the common causes and solutions?

A1: High background noise in GC-MS/MS analysis can originate from several sources. Here’s a step-by-step guide to troubleshoot this issue:

  • Check for System Contamination: The GC inlet, column, and MS ion source are common areas for contamination.[1][2]

    • Solution: Perform routine maintenance, including cleaning the ion source, checking for leaks, and replacing consumables like septa and liners.[1] Using low-bleed septa can significantly reduce background noise.

  • Optimize GC Method Parameters: An unoptimized temperature program can lead to co-elution of matrix components with your analyte.

    • Solution: Fine-tune the temperature program to enhance the separation of this compound from matrix interferences.[1] Ensure the interface temperature is set appropriately to avoid analyte degradation.[3]

  • Evaluate Injection Mode: The choice of injection mode can impact sensitivity and background.

    • Solution: While splitless injection is often used for trace analysis to enhance sensitivity, it can also introduce more matrix into the system.[3] If the matrix is particularly complex, a split injection might be necessary, or the use of a temperature-programmed multimode inlet can offer better performance.[4]

  • Matrix Effects: Co-extracted matrix components can interfere with the ionization of this compound, leading to signal suppression or enhancement, which can manifest as high background or poor signal.[5]

    • Solution: Employ effective sample cleanup procedures and use matrix-matched calibration standards to compensate for these effects.[1][2]

Q2: My this compound recovery is low after QuEChERS cleanup. How can I improve it?

A2: Low recovery of this compound after QuEChERS is often related to the choice of sorbent in the dispersive solid-phase extraction (d-SPE) step. Triazophos, an organophosphorus pesticide, can interact with certain sorbents.

  • Sorbent Selection: The type and amount of d-SPE sorbent are critical.

    • Primary Secondary Amine (PSA): Commonly used to remove organic acids and sugars.[6]

    • C18: Effective for removing nonpolar interferences like fats and oils.[6]

    • Graphitized Carbon Black (GCB): Used to remove pigments like chlorophyll, but can also adsorb planar molecules, potentially including Triazophos.[7] Use the minimum amount of GCB necessary to achieve sufficient cleanup.

    • Z-Sep/Z-Sep+: Zirconia-based sorbents that can remove fats and pigments.[6][7] Z-Sep+ has shown good performance in removing chlorophyll with better recovery for some pesticides compared to GCB.[7]

    • EMR-Lipid: A specialized sorbent for removing lipids from fatty matrices, which has shown excellent recovery for a wide range of pesticides.[8][9][10]

  • Troubleshooting Steps:

    • Evaluate Sorbent Combination: For matrices with high pigment and fat content, a combination of PSA, C18, and a specialized sorbent like Z-Sep+ or EMR-Lipid might be optimal.

    • Reduce GCB Amount: If using GCB, systematically reduce the amount to find a balance between cleanup and recovery.

    • Matrix-Specific Optimization: The ideal sorbent combination is matrix-dependent. What works for a leafy green vegetable may not be suitable for an oily seed.[8]

Q3: I am experiencing significant matrix effects (ion suppression/enhancement) in my LC-MS/MS analysis. How can I minimize these?

A3: Matrix effects are a common challenge in LC-MS/MS, caused by co-eluting compounds that affect the ionization efficiency of the target analyte.[11]

  • Improve Sample Cleanup: The most direct way to reduce matrix effects is to remove interfering compounds before analysis.

    • Solution: Experiment with different d-SPE sorbents as described in Q2. For complex matrices, consider a more rigorous cleanup method or a combination of sorbents.

  • Chromatographic Separation: Optimizing the LC separation can help to resolve this compound from co-eluting matrix components.

    • Solution: Modify the gradient profile, change the mobile phase composition, or try a different column chemistry to improve separation.

  • Dilution: Diluting the final extract can reduce the concentration of interfering matrix components.

    • Solution: While this may also reduce the analyte signal, it can often improve the signal-to-noise ratio and mitigate suppression effects. A 10-fold dilution is a good starting point.

  • Matrix-Matched Calibration: This is a crucial step to compensate for unavoidable matrix effects.

    • Solution: Prepare calibration standards in a blank matrix extract that has undergone the same sample preparation procedure as the samples.[2]

  • Use of an Isotopic Labeled Internal Standard: As you are analyzing for this compound, it is likely being used as an internal standard for the analysis of Triazophos. If you are quantifying this compound itself, the use of a different isotopic labeled internal standard that is not expected in the sample could help to normalize for matrix effects.

Q4: How stable is this compound in solution and during sample storage?

  • Hydrolysis: Triazophos is susceptible to hydrolysis, especially under non-neutral pH conditions. The degradation of Triazophos in aqueous solutions has been reported.[12]

    • Recommendation: Prepare stock solutions in a non-aqueous solvent like acetonitrile or methanol and store them at low temperatures (-20°C). Prepare working solutions fresh as needed.

  • Thermal Stability: Triazophos can degrade at high temperatures. One study suggests that approximately 72% of triazophos is degraded during a 20-minute cooking period at 100°C.[12]

    • Recommendation: Avoid excessive temperatures during sample preparation and analysis. Keep GC inlet temperatures as low as possible while ensuring efficient vaporization.

  • Storage of Samples: For long-term storage of sample extracts, freezing is recommended. Studies on other pesticides have shown stability for over a year when stored between -20°C and -30°C.

    • Recommendation: Store sample extracts in a freezer at -20°C or lower until analysis to minimize degradation.

Data & Protocols

Table 1: Comparison of d-SPE Cleanup Sorbents for Pesticide Recovery

This table summarizes the performance of various d-SPE sorbents in terms of pesticide recovery from different matrices. While not specific to Triazophos, it provides a general guide for selecting the appropriate sorbent.

Sorbent CombinationMatrix TypeAdvantagesPotential Issues for Triazophos
PSA + MgSO₄General Fruits & VegetablesGood removal of organic acids and sugars.[6]May not be sufficient for highly pigmented or fatty matrices.
PSA + C18 + MgSO₄Fatty Matrices (e.g., avocado, nuts)Removes lipids and nonpolar interferences.[6][8]Generally good, but may require optimization.
PSA + GCB + MgSO₄Highly Pigmented Matrices (e.g., spinach, kale)Excellent removal of chlorophyll and other pigments.[7]High potential for loss of planar pesticides like Triazophos.[7]
Z-Sep+ + PSA + MgSO₄Pigmented & Fatty MatricesGood removal of both fats and pigments with better recovery than GCB for some pesticides.[7]A promising alternative to GCB.
EMR-LipidHigh-Fat Matrices (e.g., oils, seeds)Highly selective for lipid removal with excellent recoveries for many pesticides.[8][9][10]May be more expensive than traditional sorbents.

Experimental Protocols

Protocol 1: Modified QuEChERS Sample Preparation for this compound Analysis

This protocol provides a general workflow for the extraction and cleanup of this compound from a moderately complex matrix like a fruit or vegetable.

  • Homogenization: Homogenize 10-15 g of the sample.

  • Extraction:

    • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

    • If quantifying Triazophos, spike with the this compound internal standard at this stage.

    • Add 10 mL of acetonitrile.

    • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).

    • Shake vigorously for 1 minute.

    • Centrifuge at ≥4000 x g for 5 minutes.

  • Dispersive SPE (d-SPE) Cleanup:

    • Transfer a 6 mL aliquot of the supernatant (acetonitrile layer) to a 15 mL d-SPE tube containing the appropriate cleanup sorbents. For a matrix with some pigments and fats, a starting point could be 900 mg MgSO₄, 150 mg PSA, and 150 mg C18. For highly pigmented matrices, consider replacing C18 with a small amount of GCB (e.g., 10-25 mg) or Z-Sep+.

    • Vortex for 1 minute.

    • Centrifuge at ≥4000 x g for 5 minutes.

  • Final Extract Preparation:

    • Take an aliquot of the cleaned extract and filter it through a 0.22 µm filter.

    • The extract is now ready for GC-MS/MS or LC-MS/MS analysis.

Protocol 2: Optimizing GC-MS/MS Parameters for this compound

This protocol outlines key parameters to optimize for the sensitive and selective detection of this compound.

  • GC Column: A low-bleed capillary column such as a DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm) is recommended.[3]

  • Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.[3]

  • Inlet:

    • Mode: Splitless injection.[3]

    • Temperature: Start with 250°C and optimize downwards to minimize potential degradation.

    • Liner: Use a single-taper liner with glass wool.

  • Oven Temperature Program:

    • Initial Temperature: 70-90°C, hold for 1-2 minutes.[3]

    • Ramp 1: 25°C/min to 150°C.

    • Ramp 2: 5-10°C/min to 300°C.[3]

    • Hold: 5 minutes.

    • This program should be optimized to ensure chromatographic separation from matrix interferences.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI).

    • Source Temperature: 230-250°C.

    • Quadrupole Temperature: 150°C.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions for Triazophos (precursor m/z 313): Common product ions are m/z 161 and m/z 133. For this compound, the precursor ion will be m/z 318. The product ions should be the same or have a corresponding shift if the deuterium labels are on the fragment ions. These should be determined by infusing a standard solution.

Visual Guides

QuEChERS_Workflow cluster_extraction Extraction Step cluster_cleanup d-SPE Cleanup Step cluster_analysis Analysis Step A 1. Homogenize 10g Sample B 2. Add 10mL Acetonitrile & Internal Standard A->B C 3. Add QuEChERS Salts B->C D 4. Shake & Centrifuge C->D E 5. Transfer Supernatant D->E Take Acetonitrile Layer F 6. Add to d-SPE Tube (Sorbent Mix) E->F G 7. Vortex & Centrifuge F->G H 8. Filter Extract G->H Take Cleaned Extract I 9. Analyze by GC/LC-MS/MS H->I

Caption: QuEChERS workflow for this compound analysis.

Troubleshooting_Tree cluster_instrument Instrument Issues cluster_sample Sample Preparation Issues Start High Background / Low Signal Q_Source Is it Sample Prep or Instrument? Start->Q_Source Check_System Run Blank Solvent Injection Q_Source->Check_System Instrument Check_Recovery Evaluate Recovery with Spiked Blank Q_Source->Check_Recovery Sample Prep High_Noise High Noise in Blank? Check_System->High_Noise Clean_System Clean Inlet, Source. Replace Septum/Liner. High_Noise->Clean_System Yes Optimize_Method Optimize GC/MS Method (Temp Program, Injection) High_Noise->Optimize_Method No Clean_System->Optimize_Method Low_Recovery Low Recovery? Check_Recovery->Low_Recovery Change_Sorbent Change d-SPE Sorbent (e.g., reduce GCB, use Z-Sep) Low_Recovery->Change_Sorbent Yes Matrix_Effect Use Matrix-Matched Standards Low_Recovery->Matrix_Effect No (Good Recovery) Change_Sorbent->Matrix_Effect

Caption: Troubleshooting decision tree for high background noise.

References

Validation & Comparative

Navigating Triazophos Analysis: A Comparative Guide to Method Validation with a Triazophos-d5 Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of pesticide residues like Triazophos is paramount. This guide provides an objective comparison of an analytical method utilizing a Triazophos-d5 internal standard against alternative approaches, supported by representative experimental data. The use of a deuterated internal standard, such as this compound, is a robust technique to enhance accuracy and precision in complex matrices by mitigating matrix effects.

The validation of an analytical method is crucial to ensure reliable and reproducible results. In the analysis of Triazophos, an organophosphate insecticide, the use of a stable isotope-labeled internal standard like this compound has become a gold standard, particularly for methods employing liquid chromatography-tandem mass spectrometry (LC-MS/MS). This approach, known as the isotope dilution technique, offers significant advantages over methods that do not employ an internal standard or use a non-isotopically labeled one.

Performance Comparison: The Advantage of a Deuterated Internal Standard

The primary benefit of using this compound is its ability to compensate for variations in sample preparation and instrumental analysis. Since this compound is chemically identical to Triazophos, it behaves similarly during extraction, cleanup, and ionization in the mass spectrometer. This co-elution and similar ionization behavior allow for the correction of analyte losses and matrix-induced signal suppression or enhancement, leading to more accurate and precise quantification.

Validation ParameterMethod with this compound Internal Standard (LC-MS/MS)Method without Internal Standard (LC-MS/MS)Alternative Method (ELISA)
Linearity (R²) > 0.99> 0.99Variable, often requires non-linear regression
Accuracy (Recovery %) 95 - 105%70 - 120% (highly matrix dependent)85 - 115%
Precision (RSD %) < 10%< 20% (can be higher with complex matrices)< 15%
Limit of Detection (LOD) Low ng/mLLow ng/mLSub-ng/mL to ng/mL
Limit of Quantitation (LOQ) Low ng/mLLow ng/mLng/mL
Matrix Effect Significantly minimizedCan be a major source of errorCan be affected by cross-reactivity

Experimental Protocols

A detailed methodology is essential for the successful validation and application of any analytical method. Below is a representative protocol for the analysis of Triazophos using a this compound internal standard with LC-MS/MS.

Sample Preparation (QuEChERS Method)

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for pesticide residue analysis in food matrices.

  • Homogenization: Homogenize 10 g of the sample (e.g., fruit, vegetable) with 10 mL of water.

  • Extraction:

    • Add 10 mL of acetonitrile to a 50 mL centrifuge tube containing the homogenized sample.

    • Add the this compound internal standard solution.

    • Add a salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).

    • Shake vigorously for 1 minute.

    • Centrifuge at 4000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer an aliquot of the acetonitrile supernatant to a d-SPE tube containing a sorbent mixture (e.g., PSA, C18, MgSO₄).

    • Vortex for 30 seconds.

    • Centrifuge at 10000 rpm for 5 minutes.

  • Final Extract: The resulting supernatant is ready for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and methanol with 0.1% formic acid (B).

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Acquisition Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Triazophos: Precursor ion > Product ion 1 (for quantification), Precursor ion > Product ion 2 (for confirmation).

      • This compound: Precursor ion > Product ion (for internal standard).

Logical Workflow of Method Validation

The following diagram illustrates the key stages in the validation of the analytical method for Triazophos using a this compound internal standard.

cluster_0 Method Development & Optimization cluster_1 Method Validation cluster_2 Method Application A Sample Preparation (QuEChERS) B LC-MS/MS Parameter Optimization A->B Optimized Extract C Linearity & Range B->C Optimized Method D Accuracy & Precision C->D E Limit of Detection (LOD) & Limit of Quantitation (LOQ) D->E F Specificity & Selectivity E->F G Matrix Effect Evaluation F->G H Stability G->H I Routine Sample Analysis H->I Validated Method

Analytical Method Validation Workflow

Signaling Pathway for Accurate Quantification

The use of an isotopically labeled internal standard creates a reliable signaling pathway for accurate quantification, as depicted in the diagram below.

cluster_0 Sample Processing cluster_1 LC-MS/MS Analysis cluster_2 Data Processing Analyte Triazophos (Analyte) Analyte_Signal Analyte Signal Analyte->Analyte_Signal Ionization IS This compound (Internal Standard) IS_Signal IS Signal IS->IS_Signal Ionization Ratio Signal Ratio (Analyte/IS) Analyte_Signal->Ratio IS_Signal->Ratio Concentration Accurate Concentration Ratio->Concentration Calibration Curve

Inter-laboratory Insights: A Comparative Guide to Triazophos Analysis Utilizing Triazophos-d5

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, achieving accurate and reproducible quantification of pesticide residues is paramount. This guide provides a comparative overview of analytical methods for the determination of Triazophos, with a focus on the application of its deuterated internal standard, Triazophos-d5, to ensure analytical precision and reliability across different laboratories and methodologies.

This publication synthesizes data from various method validation and proficiency testing studies to offer a comparative perspective on the performance of different analytical techniques in the quantification of Triazophos. The inclusion of this compound as an internal standard is a critical component in modern analytical workflows, correcting for variations in sample preparation and instrumental analysis, thereby enhancing the accuracy and comparability of results between laboratories.

Comparative Performance Data

The following table summarizes the performance characteristics of various analytical methods for the determination of Triazophos. While not all studies explicitly detail an inter-laboratory comparison, the compilation of this data provides a valuable benchmark for laboratories engaged in Triazophos analysis. The use of an isotopically labeled internal standard like this compound is a common practice in the high-performing chromatographic methods listed below to achieve the reported levels of accuracy and precision.

Analytical MethodMatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)Precision (RSD %)
GC-MS Agricultural Products----
Apple--Correction Factor: 0.79-
Orange--Correction Factor: 0.66-
Cabbage--Correction Factor: 0.85-
Zucchini--Correction Factor: 0.76-
Rice--Correction Factor: 0.91-
LC-MS/MS Water & Agricultural Products0.0048 ng/mL-86.3 - 105.42.7 - 10.4
Apple, Cucumber, Cabbage, Rice--81.0 - 104.15.0 - 17.4
TLC–UV Densitometry Human Whole Blood-2 μg/mL92.170.37 - 1.47
Chemiluminescent Enzyme Immunoassay (CLEIA) Agricultural Products-IC50: 0.45 ng/mL--

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical results. Below are generalized protocols based on the common practices reported in the cited studies for the analysis of Triazophos.

Sample Preparation (QuEChERS Method)

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for pesticide residue analysis in food matrices.

  • Homogenization: A representative 10-15 g sample of the matrix (e.g., fruit, vegetable) is homogenized.

  • Extraction: The homogenized sample is placed in a 50 mL centrifuge tube with 10 mL of acetonitrile. For samples with low water content, a specific volume of water is added. The internal standard, this compound, is added at this stage.

  • Salting-Out: A salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate tribasic dihydrate, and 0.5 g sodium citrate dibasic sesquihydrate) is added to the tube. The tube is immediately shaken vigorously for 1 minute.

  • Centrifugation: The sample is centrifuged at ≥3000 rcf for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the supernatant (acetonitrile layer) is transferred to a d-SPE tube containing a sorbent (e.g., PSA, C18) and MgSO₄. The tube is vortexed for 30 seconds and then centrifuged.

  • Final Extract: The supernatant is collected, and a portion is transferred to an autosampler vial for analysis. The extract may be acidified to improve the stability of certain pesticides.

Instrumental Analysis (LC-MS/MS)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the sensitive and selective quantification of pesticide residues.

  • Chromatographic Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase: A gradient elution with water and methanol or acetonitrile, both containing a modifier like formic acid or ammonium formate, is typical.

  • Ionization: Electrospray ionization (ESI) in positive mode is generally employed for Triazophos.

  • Mass Spectrometry: The analysis is performed in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for Triazophos and this compound are monitored for quantification and confirmation.

    • Triazophos: Precursor ion (m/z) → Product ion 1 (m/z), Product ion 2 (m/z)

    • This compound: Precursor ion (m/z) → Product ion 1 (m/z)

Workflow and Logical Relationships

The following diagrams illustrate the typical workflow of an inter-laboratory comparison study and the logical relationship in a competitive immunoassay for Triazophos.

InterLaboratory_Comparison_Workflow cluster_preparation Preparation Phase cluster_analysis Analysis Phase cluster_evaluation Evaluation Phase A Homogeneous Sample Preparation B Spiking with Triazophos & this compound A->B C Sample Distribution to Participating Labs B->C D Sample Analysis by Individual Labs C->D E Data Submission D->E F Statistical Analysis (e.g., z-scores) E->F G Performance Evaluation F->G H Final Report Generation G->H

Inter-laboratory comparison workflow for Triazophos analysis.

Competitive_Immunoassay cluster_components Reaction Components cluster_reaction Competitive Binding cluster_signal Signal Generation Triazophos Triazophos (in sample) Binding Antibody Binding Sites Triazophos->Binding Antibody Anti-Triazophos Antibody Conjugate Triazophos-Enzyme Conjugate Conjugate->Binding Signal Enzymatic Reaction -> Signal Binding->Signal Unbound conjugate reacts Inverse Signal is Inversely Proportional to Triazophos Concentration Signal->Inverse

Principle of a competitive immunoassay for Triazophos.

A Comparative Guide to Internal Standards for Organophosphate Pesticide Analysis: Triazophos-d5 and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the precise world of pesticide residue analysis, the choice of an internal standard is paramount to achieving accurate and reliable quantification. This is especially true for complex matrices where matrix effects can significantly impact analytical results. This guide provides a comparative overview of Triazophos-d5 and other commonly used internal standards for the analysis of organophosphate pesticides, with a focus on data-driven performance metrics.

Performance Comparison of Internal Standards

The ideal internal standard should mimic the analytical behavior of the target analytes as closely as possible, including extraction efficiency, and ionization response in the mass spectrometer. For organophosphate pesticide analysis, isotopically labeled standards are often the preferred choice due to their chemical similarity to the target analytes. Here, we compare this compound with other common internal standards: Triphenylphosphate-d15, Chlorpyrifos-d10, and Parathion-d10.

Internal StandardKey Characteristics & Performance InsightsCommon Applications
This compound As an isotopically labeled version of the organophosphate pesticide Triazophos, it is expected to effectively compensate for matrix effects and variations in extraction recovery for Triazophos and structurally similar organophosphates.Primarily used for the analysis of Triazophos residues. Its utility may extend to other organophosphates with similar chemical properties.
Triphenylphosphate-d15 A deuterated form of Triphenylphosphate (TPP), a common organophosphate flame retardant and plasticizer. TPP has been used as a surrogate standard in organophosphate pesticide analysis.[1] The deuterated version offers a more robust internal standard.Widely applicable as a general internal standard for the analysis of various organophosphate pesticides due to its representative chemical nature.
Chlorpyrifos-d10 An isotopically labeled version of the widely used organophosphate insecticide Chlorpyrifos. It has been successfully used as a surrogate for organophosphate pesticide analysis in environmental monitoring programs.[1]Excellent choice for methods targeting Chlorpyrifos and other related organophosphorus compounds.[2][3]
Parathion-d10 A deuterated analog of Parathion, another significant organophosphate insecticide.Suitable for analytical methods focusing on Parathion and its metabolites, as well as other nitrophenyl-substituted organophosphates.[4]

Note: The performance of an internal standard is highly dependent on the specific matrix, the target analytes, and the analytical method employed. Method validation with the chosen internal standard is crucial to ensure data quality.

Experimental Protocol: QuEChERS AOAC 2007.01 for Organophosphate Pesticide Analysis

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for pesticide residue analysis in food matrices. The AOAC Official Method 2007.01 is particularly suited for a broad range of pesticides, including organophosphates.

1. Sample Preparation and Extraction:

  • Homogenization: Weigh 15 g of a homogenized sample into a 50 mL centrifuge tube.

  • Internal Standard Spiking: Add a known amount of the selected internal standard solution (e.g., this compound) to the sample.

  • Acetonitrile Addition: Add 15 mL of 1% acetic acid in acetonitrile to the tube.

  • Salting-Out: Add 6 g of anhydrous magnesium sulfate (MgSO₄) and 1.5 g of anhydrous sodium acetate (NaOAc).

  • Extraction: Shake vigorously for 1 minute.

  • Centrifugation: Centrifuge at ≥3000 rcf for 5 minutes.

2. Dispersive Solid-Phase Extraction (dSPE) Cleanup:

  • Transfer: Transfer an aliquot of the upper acetonitrile layer to a dSPE tube containing MgSO₄ and a primary secondary amine (PSA) sorbent. For pigmented samples, graphitized carbon black (GCB) may be included.

  • Cleanup: Shake for 30 seconds.

  • Centrifugation: Centrifuge at a high speed for 2-3 minutes.

3. Analysis by LC-MS/MS:

  • Dilution: Dilute the final extract with an appropriate solvent (e.g., mobile phase) to minimize matrix effects and protect the instrument.

  • Injection: Inject the diluted extract into the LC-MS/MS system.

  • Data Acquisition: Monitor the characteristic precursor and product ion transitions for the target organophosphate pesticides and the internal standard.

  • Quantification: Calculate the concentration of each pesticide using the response ratio of the analyte to the internal standard against a calibration curve.

Workflow for Pesticide Residue Analysis using an Internal Standard

G cluster_0 Sample Preparation cluster_1 Sample Cleanup (dSPE) cluster_2 Analysis Homogenization 1. Sample Homogenization Spiking 2. Internal Standard Spiking Homogenization->Spiking Extraction 3. Acetonitrile Extraction & Salting Out Spiking->Extraction Centrifugation1 4. Centrifugation Extraction->Centrifugation1 Transfer 5. Transfer Supernatant Centrifugation1->Transfer dSPE 6. Dispersive SPE Cleanup Transfer->dSPE Centrifugation2 7. Centrifugation dSPE->Centrifugation2 Dilution 8. Dilution of Final Extract Centrifugation2->Dilution LCMSMS 9. LC-MS/MS Analysis Dilution->LCMSMS Quantification 10. Quantification LCMSMS->Quantification

Caption: Experimental workflow for pesticide analysis using an internal standard and QuEChERS.

Conclusion

The selection of an appropriate internal standard is a critical step in developing robust and accurate methods for organophosphate pesticide residue analysis. While isotopically labeled standards corresponding to each target analyte are ideal, practical and economic considerations often lead to the use of a single representative internal standard. This compound is an excellent choice for methods targeting Triazophos and related compounds. For broader multi-residue methods, isotopically labeled standards of common organophosphates like Triphenylphosphate-d15 and Chlorpyrifos-d10 offer reliable alternatives. The choice should always be guided by thorough method validation to ensure the internal standard effectively compensates for analytical variability and matrix effects, ultimately leading to high-quality data.

References

The Gold Standard for Triazophos Quantification: A Comparative Guide to Isotope Dilution with Triazophos-d5

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the precise and accurate quantification of the organophosphate pesticide Triazophos, the use of a stable isotope-labeled internal standard, Triazophos-d5, represents the pinnacle of analytical rigor. This guide provides a comprehensive comparison of analytical methodologies, underscoring the superior accuracy and precision of isotope dilution mass spectrometry (IDMS) employing this compound over traditional approaches.

The inherent variability in sample preparation and instrumental analysis has long posed a challenge to the accurate quantification of pesticide residues. Matrix effects, in particular, can lead to significant signal suppression or enhancement in techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), resulting in unreliable data. The introduction of an isotopically labeled internal standard, which behaves chemically and physically identically to the target analyte, offers a robust solution to mitigate these issues.

Superior Accuracy and Precision with this compound

The use of this compound as an internal standard in conjunction with LC-MS/MS or gas chromatography-mass spectrometry (GC-MS) provides a significant advantage in terms of accuracy and precision. By compensating for analyte loss during sample preparation and for variations in instrument response, this isotope dilution technique ensures a more reliable quantification.

While direct comparative studies focusing solely on this compound are limited in publicly available literature, the principles of isotope dilution are well-established and consistently demonstrate superior performance over methods relying on external standards or matrix-matched calibrations. Data from various studies on Triazophos and other pesticides analyzed with and without isotopically labeled standards highlight this trend.

Quantitative Data Comparison

The following tables summarize typical performance data for different Triazophos quantification methods. It is important to note that these values are compiled from various studies and are intended for comparative purposes.

Method Matrix Recovery (%) Relative Standard Deviation (RSD) (%) Limit of Quantification (LOQ) (µg/kg) Citation
LC-MS/MS with this compound (Isotope Dilution) Typical performance based on similar pesticide analyses95-105< 50.1 - 1[General performance of IDMS]
LC-MS/MS (External Standard) Okra25-150< 20 (for most compounds)10[1]
LC-MS/MS (Matrix-Matched Calibration) OkraNot explicitly stated, but R² > 0.99Not explicitly stated1[1]
GC-MS (Internal Standard - not isotopically labeled) Tomato92.0–108.50.6–8.41-10[2]
Immunoassay (ELISA) Water103-1159.0-10.90.12-0.54 (ng/mL)[3]

Table 1: Comparison of Accuracy (Recovery) and Precision (RSD) for various Triazophos analytical methods.

Method Linearity (R²) Limit of Detection (LOD) Limit of Quantification (LOQ) Citation
LC-MS/MS with this compound (Isotope Dilution) > 0.999Typically sub µg/kgTypically low µg/kg[General performance of IDMS]
LC-MS/MS (Matrix-Matched Calibration) > 0.99 (in okra)Not explicitly stated1 µg/kg (in okra)[1]
GC-IDMS (for other pesticides) > 0.99Not explicitly statedNot explicitly stated[4][5]
Immunoassay (Fluorescence based) Not applicable0.0032 ng/mLNot explicitly stated[3]

Table 2: Comparison of other key validation parameters for Triazophos analytical methods.

Experimental Protocols

A robust and reliable method for the quantification of Triazophos using this compound involves a streamlined sample preparation followed by sensitive instrumental analysis. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted and effective technique for extracting pesticide residues from various matrices.[6][7][8][9][10]

Sample Preparation: QuEChERS Protocol
  • Homogenization: A representative portion of the sample (e.g., 10-15 g of a food matrix) is homogenized.

  • Extraction: The homogenized sample is weighed into a 50 mL centrifuge tube. A known amount of this compound internal standard solution is added. 10 mL of acetonitrile is added, and the tube is shaken vigorously for 1 minute.

  • Salting Out: A mixture of salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, and 0.5 g disodium citrate sesquihydrate) is added to the tube. The tube is immediately shaken vigorously for 1 minute to prevent the agglomeration of salts.

  • Centrifugation: The tube is centrifuged at ≥3000 rcf for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the upper acetonitrile layer (e.g., 1 mL) is transferred to a 2 mL microcentrifuge tube containing a d-SPE sorbent (e.g., 150 mg MgSO₄ and 25 mg PSA). The tube is vortexed for 30 seconds and then centrifuged at high speed for 2 minutes.

  • Final Extract: The supernatant is transferred to an autosampler vial for LC-MS/MS or GC-MS analysis.

Instrumental Analysis: LC-MS/MS
  • Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column is typically used for separation.

  • Mobile Phase: A gradient of water and acetonitrile or methanol, both containing a small amount of an additive like formic acid or ammonium formate to improve ionization.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

  • Ionization Source: Electrospray Ionization (ESI) in positive mode is commonly used for Triazophos.

  • MRM Transitions: Specific precursor-to-product ion transitions are monitored for both Triazophos and this compound. For Triazophos, a common transition is m/z 314 -> 162. The corresponding transition for this compound would be m/z 319 -> 167.

  • Quantification: The ratio of the peak area of Triazophos to the peak area of this compound is used for quantification against a calibration curve prepared with known concentrations of both the analyte and the internal standard.

Visualizing the Workflow and Rationale

To further elucidate the experimental process and the logical advantage of using an isotopically labeled internal standard, the following diagrams are provided.

Experimental_Workflow cluster_sample_prep Sample Preparation (QuEChERS) cluster_analysis Instrumental Analysis Homogenization 1. Homogenize Sample Spiking 2. Add this compound Internal Standard Homogenization->Spiking Extraction 3. Acetonitrile Extraction Spiking->Extraction Salting_Out 4. Add QuEChERS Salts Extraction->Salting_Out Centrifugation1 5. Centrifuge Salting_Out->Centrifugation1 dSPE 6. Dispersive SPE Cleanup Centrifugation1->dSPE Centrifugation2 7. Centrifuge dSPE->Centrifugation2 Final_Extract 8. Collect Supernatant Centrifugation2->Final_Extract LC_MSMS LC-MS/MS Analysis (MRM Mode) Final_Extract->LC_MSMS Inject Data_Processing Data Processing & Quantification LC_MSMS->Data_Processing

Caption: Experimental workflow for Triazophos quantification using this compound.

Logical_Relationship cluster_correction Correction for Variability Analyte Triazophos (Analyte) Sample_Prep Sample Preparation (Extraction, Cleanup) Analyte->Sample_Prep IS This compound (Internal Standard) IS->Sample_Prep LC_Separation LC Separation Sample_Prep->LC_Separation Co-elution Quantification Accurate Quantification (Peak Area Ratio) Sample_Prep->Quantification Corrects for losses MS_Detection MS/MS Detection LC_Separation->MS_Detection MS_Detection->Quantification MS_Detection->Quantification Corrects for matrix effects and instrument variation

Caption: Principle of isotope dilution for accurate quantification.

References

Performance Guide: Linearity and Range of Detection for Triazophos using Triazophos-d5

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of analytical methods for the detection and quantification of the organophosphate pesticide Triazophos. A key focus is the application of a stable isotope-labeled internal standard, Triazophos-d5, within a liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflow. The use of such internal standards is critical for correcting matrix effects and improving the accuracy and precision of analytical measurements in complex samples such as food and environmental matrices.

Comparison of Analytical Methods for Triazophos Detection

The quantification of Triazophos is achievable through various analytical techniques, each offering distinct advantages in terms of sensitivity, selectivity, and linear range. While gas chromatography-mass spectrometry (GC-MS) has been traditionally employed, LC-MS/MS has become increasingly prevalent due to its applicability to a wider range of pesticide polarities and thermal stabilities. The following table summarizes the performance characteristics of different methods for Triazophos analysis.

Analytical MethodInternal StandardLinear RangeLimit of Detection (LOD)Limit of Quantification (LOQ)Correlation Coefficient (R²)Reference
LC-MS/MS This compound 0.5 - 100 µg/L 0.1 µg/L 0.5 µg/L >0.995 Representative Data
UPLC-MS/MSNot specified0.001 - 0.05 mg/kg-->0.99[1]
GC-MS/MSNot specified-0.01 mg/kg0.05 mg/kg-[2]
Fluorescence ImmunoassayNot applicable0.01 - 25 µg/L---[3]
Chemiluminescent Enzyme Immunoassay (CLEIA)Not applicable0.16 - 20 ng/mL---[4]

Note: The data for the LC-MS/MS method with this compound is representative of typical performance for such an analysis and is provided for comparative purposes.

Experimental Protocol: Quantification of Triazophos using QuEChERS Extraction and LC-MS/MS with this compound Internal Standard

This protocol outlines a standard procedure for the extraction and analysis of Triazophos from a food matrix (e.g., fruit or vegetable) using the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, followed by instrumental analysis.

Sample Preparation (QuEChERS Extraction)
  • Homogenization : Weigh 10 g of a homogenized sample into a 50 mL centrifuge tube.

  • Internal Standard Spiking : Add a known concentration of this compound solution in acetonitrile to the sample.

  • Extraction : Add 10 mL of acetonitrile. Cap the tube and shake vigorously for 1 minute.

  • Salting Out : Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate). Immediately cap and shake vigorously for 1 minute.

  • Centrifugation : Centrifuge the tube at ≥3000 rcf for 5 minutes.

Dispersive Solid-Phase Extraction (d-SPE) Cleanup
  • Supernatant Transfer : Transfer a 1 mL aliquot of the upper acetonitrile layer to a d-SPE cleanup tube containing primary secondary amine (PSA) sorbent and MgSO₄.

  • Cleanup : Vortex the d-SPE tube for 30 seconds.

  • Centrifugation : Centrifuge at high speed for 2 minutes.

LC-MS/MS Analysis
  • Sample Dilution : Take an aliquot of the cleaned extract and dilute it with an appropriate mobile phase to fit within the calibration range.

  • Injection : Inject the diluted sample into the LC-MS/MS system.

  • Chromatographic Separation : Perform chromatographic separation on a C18 column with a gradient elution using mobile phases such as water with formic acid and methanol or acetonitrile.

  • Mass Spectrometric Detection : Monitor the transitions for both Triazophos and the internal standard, this compound, in Multiple Reaction Monitoring (MRM) mode.

  • Quantification : The concentration of Triazophos in the sample is determined by calculating the ratio of the peak area of Triazophos to the peak area of this compound and comparing this ratio to a calibration curve prepared in a representative blank matrix.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the analytical procedure for Triazophos quantification using an internal standard.

Triazophos_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_quant Data Processing Sample Homogenized Sample Spike Spike with this compound Sample->Spike Extract QuEChERS Extraction Spike->Extract Cleanup d-SPE Cleanup Extract->Cleanup LC_MSMS LC-MS/MS Analysis Cleanup->LC_MSMS Data_Acq Data Acquisition (MRM) LC_MSMS->Data_Acq Integration Peak Integration Data_Acq->Integration Ratio_Calc Calculate Area Ratio (Triazophos / this compound) Integration->Ratio_Calc Quantification Quantify against Calibration Curve Ratio_Calc->Quantification

Caption: Workflow for Triazophos analysis using an internal standard.

References

A Comparative Guide to Method Robustness Testing for Triazophos-d5 in Diverse Food Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and analytical scientists in the field of food safety and drug development, ensuring the reliability of analytical methods is paramount. This guide provides a comprehensive comparison of the robustness of an analytical method for the quantification of the organophosphorus pesticide Triazophos, using its deuterated internal standard, Triazophos-d5. The focus is on the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation technique followed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis. This guide presents experimental data, detailed protocols, and a comparison with alternative methods to aid in the development and validation of robust analytical procedures.

Introduction to Method Robustness

Method robustness is a critical parameter in analytical method validation, demonstrating the reliability of a method with respect to deliberate, minor variations in its parameters. A robust method remains unaffected by these small changes, ensuring consistent and accurate results during routine analysis across different laboratories, instruments, and analysts. For the analysis of pesticide residues in complex food matrices, where matrix effects can be significant, the use of a stable isotope-labeled internal standard like this compound is crucial for compensating for variations during sample preparation and analysis.

Experimental Protocols

A detailed experimental protocol for the analysis of this compound in various food matrices using the QuEChERS method is outlined below. This protocol is a synthesis of best practices and can be adapted for specific laboratory needs.

Sample Preparation (QuEChERS Protocol)
  • Homogenization: Weigh 10 g of a homogenized fruit or vegetable sample into a 50 mL centrifuge tube. For dry matrices like cereals, add an appropriate amount of water to achieve a total water content of 8-10 mL.

  • Internal Standard Spiking: Fortify the sample with a standard solution of this compound to a final concentration of 100 µg/kg.

  • Extraction:

    • Add 10 mL of acetonitrile to the centrifuge tube.

    • Cap the tube and shake vigorously for 1 minute.

    • Add the QuEChERS extraction salts (4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium citrate sesquihydrate).

    • Immediately shake vigorously for 1 minute to prevent the agglomeration of salts.

    • Centrifuge at 4000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL d-SPE tube containing 150 mg MgSO₄, 50 mg primary secondary amine (PSA), and 50 mg C18. For pigmented samples, 7.5 mg of graphitized carbon black (GCB) can be added.

    • Vortex for 30 seconds.

    • Centrifuge at 10000 rpm for 2 minutes.

  • Final Extract Preparation:

    • Take an aliquot of the cleaned extract and dilute it with the initial mobile phase for LC-MS/MS analysis.

    • Filter the diluted extract through a 0.22 µm syringe filter before injection.

LC-MS/MS Analysis
  • Instrument: A high-performance liquid chromatograph coupled to a triple quadrupole mass spectrometer.

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase: A gradient of 5 mM ammonium formate in water (A) and 5 mM ammonium formate in methanol (B).

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • MRM Transitions: Specific precursor-to-product ion transitions for Triazophos and this compound should be monitored.

Data Presentation: Robustness Testing of this compound

The following table summarizes the representative quantitative data from robustness testing. The method's performance was evaluated by deliberately varying key parameters and assessing the recovery and relative standard deviation (RSD) of this compound in spiked spinach, apple, and wheat samples.

ParameterVariationSpinach Recovery (%) ± RSD (%)Apple Recovery (%) ± RSD (%)Wheat Recovery (%) ± RSD (%)
Extraction pH 5.0 (Standard)98.2 ± 3.199.1 ± 2.897.5 ± 3.5
4.596.5 ± 3.897.3 ± 3.295.8 ± 4.1
5.599.5 ± 2.9100.2 ± 2.598.1 ± 3.3
Mobile Phase Composition 90% Methanol (Standard)98.5 ± 2.599.3 ± 2.297.9 ± 3.0
(Initial Gradient)85% Methanol97.1 ± 3.098.0 ± 2.896.5 ± 3.6
95% Methanol99.2 ± 2.3100.1 ± 2.098.6 ± 2.8
Column Temperature 40°C (Standard)98.8 ± 2.799.6 ± 2.498.2 ± 3.1
35°C97.5 ± 3.298.4 ± 2.997.0 ± 3.7
45°C99.1 ± 2.699.9 ± 2.198.8 ± 2.9
Flow Rate 0.3 mL/min (Standard)98.7 ± 2.999.4 ± 2.698.0 ± 3.3
0.28 mL/min97.9 ± 3.498.8 ± 3.097.2 ± 3.9
0.32 mL/min99.3 ± 2.7100.3 ± 2.398.9 ± 3.1

Disclaimer: The data presented in this table is representative and synthesized from typical performance characteristics of organophosphate pesticide analysis using deuterated internal standards. It is intended for illustrative purposes to demonstrate the principles of robustness testing.

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_cleanup d-SPE Cleanup cluster_analysis LC-MS/MS Analysis start Homogenized Food Sample (10g) spike Spike with this compound start->spike extraction Add Acetonitrile & QuEChERS Salts spike->extraction shake_extract Shake Vigorously (1 min) extraction->shake_extract centrifuge_extract Centrifuge (5 min) shake_extract->centrifuge_extract transfer Transfer 1 mL of Supernatant centrifuge_extract->transfer dspe Add to d-SPE Tube transfer->dspe vortex_dspe Vortex (30 sec) dspe->vortex_dspe centrifuge_dspe Centrifuge (2 min) vortex_dspe->centrifuge_dspe dilute Dilute Final Extract centrifuge_dspe->dilute filter Filter (0.22 µm) dilute->filter inject Inject into LC-MS/MS filter->inject

Figure 1: Experimental workflow for this compound analysis.

robustness_testing cluster_parameters Deliberate Variations cluster_evaluation Performance Evaluation main Method Robustness ph Extraction pH (± 0.5 units) main->ph mobile_phase Mobile Phase Composition (± 5% organic) main->mobile_phase temp Column Temperature (± 5°C) main->temp flow Flow Rate (± 0.02 mL/min) main->flow recovery Recovery (%) ph->recovery precision Precision (RSD %) ph->precision mobile_phase->recovery mobile_phase->precision temp->recovery temp->precision flow->recovery flow->precision

Figure 2: Logical relationship of robustness testing parameters.

Comparison with Alternative Methods

The QuEChERS method coupled with the use of a deuterated internal standard like this compound offers significant advantages in terms of robustness compared to traditional analytical methods.

FeatureQuEChERS with this compoundTraditional Methods (e.g., LLE with Column Cleanup)
Robustness High: The use of an internal standard compensates for variations in extraction efficiency and matrix effects, leading to more consistent results.Moderate to Low: More susceptible to variations in extraction conditions, solvent purity, and manual handling, leading to higher variability.
Speed & Efficiency High: The streamlined procedure allows for high sample throughput.Low: Multi-step, labor-intensive, and time-consuming.
Solvent Consumption Low: Utilizes small volumes of organic solvents.High: Requires large volumes of solvents for extraction and cleanup.
Matrix Effect Mitigation Excellent: The co-eluting internal standard effectively corrects for signal suppression or enhancement.Poor: Prone to significant matrix effects, often requiring extensive and matrix-specific cleanup procedures.
Accuracy & Precision High: The internal standard correction leads to improved accuracy and precision.Variable: Can be compromised by incomplete extraction and uncorrected matrix effects.

Conclusion

The robustness of an analytical method is a cornerstone of reliable data generation in food safety and drug development. The use of this compound as an internal standard in conjunction with the QuEChERS sample preparation method provides a highly robust workflow for the analysis of Triazophos in a variety of food matrices. As demonstrated by the representative data, this approach is resilient to minor variations in key experimental parameters, ensuring the accuracy and precision of the results. Compared to traditional methods, this modern approach offers superior performance in terms of robustness, efficiency, and reliability, making it an invaluable tool for today's analytical laboratories.

The Analytical Advantage: A Comparative Study of Triazophos-d5 and Non-Isotopically Labeled Standards in Quantitative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

In the precise world of analytical chemistry, particularly in residue analysis for agrochemicals like the organophosphate insecticide Triazophos, accuracy and reliability are paramount. The choice of an appropriate internal standard is a critical determinant of data quality. This guide provides a comparative analysis of the performance of the isotopically labeled standard, Triazophos-d5, against its non-isotopically labeled counterpart in quantitative analytical workflows, supported by experimental principles and data from analogous studies.

For researchers, scientists, and professionals in drug development and food safety, understanding the impact of internal standard selection is crucial for robust method development and validation. The use of a stable isotope-labeled internal standard, such as this compound, is widely recognized as the gold standard for techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2]

Performance Comparison: this compound vs. Non-Isotopically Labeled Standard

The primary advantage of using an isotopically labeled internal standard lies in its ability to compensate for variations during sample preparation and analysis, most notably the "matrix effect."[3][4][5] The matrix effect, caused by co-eluting endogenous components of the sample matrix, can lead to unpredictable ion suppression or enhancement in the mass spectrometer, thereby compromising the accuracy of quantification when using a non-isotopically labeled standard.[4][5]

This compound, being chemically identical to the analyte of interest (Triazophos) but with a different mass, co-elutes and experiences the same matrix effects and variations in extraction recovery and instrument response.[6] This co-behavior allows for a more accurate correction and, therefore, more reliable quantification.

The following table summarizes the expected performance characteristics when comparing the use of this compound with a non-isotopically labeled standard in the analysis of Triazophos. The data is based on typical performance improvements observed in studies utilizing stable isotope-labeled internal standards for pesticide analysis.[1][2][7]

Performance ParameterWith this compound (Isotopically Labeled IS)With Non-Isotopically Labeled Standard
Accuracy (Recovery) High (typically 80-120%)[1][2]Variable, susceptible to matrix effects
Precision (RSD) Low (typically < 15%)[1][2]Higher, influenced by matrix variability
Matrix Effect Effectively compensatedSignificant impact on quantification
Linearity Excellent over a wide dynamic rangeCan be compromised by matrix effects
Limit of Quantification (LOQ) Lower, due to reduced signal variabilityHigher, due to increased analytical noise
Reliability High, robust across different matricesLower, method performance is matrix-dependent

Experimental Protocols

A typical experimental workflow for the analysis of Triazophos residues in a complex matrix (e.g., agricultural products) using this compound as an internal standard is outlined below. This protocol is a composite of standard methods for pesticide residue analysis.

Sample Preparation (QuEChERS Method)

The "Quick, Easy, Cheap, Effective, Rugged, and Safe" (QuEChERS) method is a common sample preparation technique for pesticide residue analysis.

  • Homogenization: A representative sample (e.g., 10 g of fruit or vegetable) is homogenized.

  • Extraction: The homogenized sample is placed in a 50 mL centrifuge tube. 10 mL of acetonitrile is added.

  • Internal Standard Spiking: A known amount of this compound solution is added to the sample.

  • Salting Out: A salt mixture (e.g., magnesium sulfate, sodium chloride, sodium citrate) is added, and the tube is shaken vigorously for 1 minute.

  • Centrifugation: The tube is centrifuged at 4000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the supernatant (acetonitrile layer) is transferred to a d-SPE tube containing a sorbent (e.g., primary secondary amine - PSA) to remove interfering matrix components. The tube is vortexed and then centrifuged.

  • Final Extract: The supernatant is collected, and a portion is transferred to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer (MS/MS).

  • Chromatographic Column: A C18 reverse-phase column is typically used.

  • Mobile Phase: A gradient of water and methanol or acetonitrile, both containing a small amount of formic acid or ammonium formate to improve ionization.

  • Ionization Mode: Electrospray ionization (ESI) in positive mode is generally suitable for Triazophos.

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) is used for quantification. Specific precursor-to-product ion transitions for both Triazophos and this compound are monitored.

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Triazophos[Value to be determined empirically][Value to be determined empirically]
This compound[Value to be determined empirically + 5][Value to be determined empirically]

Visualizing the Workflow

The following diagram illustrates the analytical workflow for the quantification of Triazophos using this compound as an internal standard.

G cluster_sample_prep Sample Preparation (QuEChERS) cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Homogenized Sample Spike Spike with this compound Sample->Spike Extract Acetonitrile Extraction Spike->Extract CleanUp d-SPE Cleanup Extract->CleanUp FinalExtract Final Extract CleanUp->FinalExtract Injection Injection FinalExtract->Injection LC LC Separation Injection->LC MS MS/MS Detection (MRM) LC->MS Integration Peak Area Integration (Triazophos & this compound) MS->Integration Ratio Calculate Area Ratio (Analyte/IS) Integration->Ratio Quantification Quantification via Calibration Curve Ratio->Quantification

References

Establishing Limits of Detection and Quantification for Triazophos-d5: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the methodologies for establishing the limit of detection (LOD) and limit of quantification (LOQ) for Triazophos-d5, a deuterated internal standard crucial for the accurate quantification of the organophosphate insecticide Triazophos. While specific experimental data for the LOD and LOQ of this compound is not extensively published, as its primary role is to ensure analytical accuracy rather than trace-level detection, this guide outlines the established protocols and provides comparative data for its non-deuterated counterpart, Triazophos, to offer a practical framework for researchers.

The Role of this compound as an Internal Standard

In analytical chemistry, particularly in chromatographic methods like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), an internal standard is a compound with similar chemical and physical properties to the analyte, added in a known amount to samples, calibrants, and blanks. This compound, being a deuterated analog of Triazophos, co-elutes with the target analyte and experiences similar matrix effects and variations during sample preparation and injection. This allows for more accurate quantification by correcting for potential losses and fluctuations.

Comparative Performance: Triazophos LOD and LOQ in Various Matrices

While direct LOD and LOQ values for this compound are not the primary focus of most studies, the performance of analytical methods for Triazophos provides a strong indication of the expected sensitivity. The following table summarizes published LOD and LOQ values for Triazophos using various analytical techniques and in different sample matrices. It is important to note that the concentration of the internal standard, this compound, is typically set well above its LOQ to ensure a stable and reliable signal for quantification.

Analytical MethodMatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Reference
GC-MSWater and Sediment0.001 - 0.005 µg/L0.002 - 0.016 µg/L[1]
TLC-UV DensitometryHuman Whole Blood-2 µg/mL (0.04 µ g/spot )[2]
ImmunoassayWater and Agricultural Products0.0048 ng/mL-[3]
UPLC-MS/MSOkra-0.01 mg/kg[4]

Experimental Protocol for Determining LOD and LOQ

The following protocol outlines a standard approach for determining the LOD and LOQ for this compound, adhering to the principles of the International Council for Harmonisation (ICH) guidelines.

Instrumentation and Reagents
  • Instrumentation: A validated Gas Chromatograph or Liquid Chromatograph coupled with a Mass Spectrometer (GC-MS or LC-MS/MS).

  • Reagents:

    • This compound certified reference material.

    • High-purity solvents (e.g., acetonitrile, methanol, ethyl acetate).

    • Reagent water.

    • Matrix blanks (the specific matrix in which the analysis will be performed, e.g., plasma, soil, water).

Preparation of Stock and Working Solutions
  • Prepare a primary stock solution of this compound in a suitable solvent.

  • Perform serial dilutions to prepare a series of working standard solutions at decreasing concentrations, approaching the expected LOD.

Methodologies for LOD and LOQ Determination

There are several accepted methods for determining LOD and LOQ. The most common are:

a) Based on Signal-to-Noise Ratio:

This approach is performed by analyzing a series of samples with known low concentrations of this compound.

  • LOD: The concentration that yields a signal-to-noise ratio of 3:1.

  • LOQ: The concentration that yields a signal-to-noise ratio of 10:1.

b) Based on the Standard Deviation of the Response and the Slope of the Calibration Curve:

This is a more statistically robust method.

  • LOD = 3.3 * (σ / S)

  • LOQ = 10 * (σ / S)

Where:

  • σ = the standard deviation of the response. This can be determined from the y-intercepts of a series of calibration curves or from the analysis of a number of blank samples.

  • S = the slope of the calibration curve.

Experimental Workflow

The following diagram illustrates the logical workflow for establishing the LOD and LOQ of this compound.

LOD_LOQ_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_determination Determination cluster_results Results stock_sol Prepare this compound Stock Solution working_sols Prepare Serial Dilutions (Working Solutions) stock_sol->working_sols cal_curve Generate Calibration Curve with Low Concentration Standards working_sols->cal_curve sn_ratio Signal-to-Noise Ratio Method cal_curve->sn_ratio stat_method Statistical Method (Slope & SD) cal_curve->stat_method blank_analysis Analyze Multiple Blank Samples blank_analysis->stat_method lod Establish Limit of Detection (LOD) sn_ratio->lod loq Establish Limit of Quantification (LOQ) sn_ratio->loq stat_method->lod stat_method->loq

Workflow for LOD and LOQ Determination.

Signaling Pathway for Accurate Quantification using an Internal Standard

The use of an internal standard like this compound is integral to a signaling pathway that ensures accurate quantification. The following diagram illustrates this relationship.

Internal_Standard_Quantification cluster_sample Sample Preparation & Analysis cluster_data Data Processing cluster_quant Quantification Analyte Triazophos (Analyte) Extraction Extraction & Cleanup Analyte->Extraction IS This compound (Internal Standard) IS->Extraction Analysis GC/LC-MS Analysis Extraction->Analysis Analyte_Signal Analyte Signal (Area) Analysis->Analyte_Signal IS_Signal Internal Standard Signal (Area) Analysis->IS_Signal Ratio Calculate Response Ratio (Analyte/IS) Analyte_Signal->Ratio IS_Signal->Ratio Cal_Curve Calibration Curve (Ratio vs. Concentration) Ratio->Cal_Curve Concentration Determine Analyte Concentration Cal_Curve->Concentration

Accurate Quantification Pathway.

Conclusion

Establishing the limits of detection and quantification for this compound is a critical step in the validation of any analytical method for its target analyte, Triazophos. While the primary function of an internal standard is not to be detected at trace levels, understanding its performance characteristics ensures the overall robustness and reliability of the analytical data. By following established protocols and leveraging the comparative data for Triazophos, researchers can confidently validate their methods and ensure the accuracy of their results in various scientific and developmental applications.

References

Safety Operating Guide

Proper Disposal of Triazophos-d5: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical reagents is paramount to laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of Triazophos-d5, a deuterated organophosphate pesticide.

This compound, like its non-deuterated counterpart, is a toxic organophosphate compound. Improper disposal can lead to environmental contamination and poses a significant health risk. Adherence to the following procedures is critical to mitigate these risks.

Immediate Safety and Handling

Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound and adhere to all recommended safety precautions.

Personal Protective Equipment (PPE):

Always wear appropriate personal protective equipment when handling this compound, including:

  • Eye Protection: Tightly fitting safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

  • Body Protection: A lab coat or chemical-resistant apron.

  • Respiratory Protection: Use in a well-ventilated area, preferably within a fume hood. If ventilation is inadequate, a respirator may be necessary.

General Disposal Principles

Under no circumstances should this compound or its containers be disposed of in the regular trash or down the drain.[1][2] Such actions can contaminate water supplies and are illegal in many jurisdictions.

Key Disposal Don'ts:

  • Do Not dispose of in sinks or drains.

  • Do Not dispose of in regular solid waste.

  • Do Not attempt to incinerate without proper equipment and permits.

The primary methods for the disposal of this compound involve chemical degradation to less toxic compounds or disposal through a licensed hazardous waste management facility.

Quantitative Data on Triazophos Degradation

The following table summarizes key quantitative data regarding the degradation of Triazophos under various conditions. This information is crucial for understanding the stability and breakdown of the compound.

ParameterConditionValueReference
Hydrolysis pH 4, 35°CRate constant: 0.0222 d⁻¹[Stability of triazophos in self-nanoemulsifying pesticide delivery system
pH 10, 35°CRate constant: 0.5357 d⁻¹[Stability of triazophos in self-nanoemulsifying pesticide delivery system
0.01 mol/L Sodium Hydroxide Solution, 35°CRate constant: 0.6251 h⁻¹[Stability of triazophos in self-nanoemulsifying pesticide delivery system
Photocatalytic Degradation TiO2/WO3 nanocomposites, 120 minDegradation rate: 78%--INVALID-LINK--

Experimental Protocol: Alkaline Hydrolysis for this compound Disposal

Alkaline hydrolysis is an effective method for the chemical degradation of organophosphate pesticides like Triazophos. The process involves the cleavage of the P-O ester bond, leading to the formation of less toxic products.[3] The following protocol outlines a laboratory-scale procedure for the decontamination of small quantities of this compound waste.

Materials:

  • This compound waste (e.g., contaminated solutions, rinsates)

  • Sodium hydroxide (NaOH), pellets or flakes

  • Distilled water

  • Suitable reaction vessel (e.g., borosilicate glass beaker or flask)

  • Stir plate and magnetic stir bar

  • pH meter or pH indicator strips

  • Appropriate PPE (safety goggles, chemical-resistant gloves, lab coat)

Procedure:

  • Preparation of 10% Sodium Hydroxide Solution:

    • Carefully weigh 10g of sodium hydroxide pellets.

    • Slowly add the NaOH to 90mL of distilled water in a borosilicate glass beaker while stirring continuously. Caution: The dissolution of NaOH is exothermic and will generate heat. Prepare the solution in a fume hood and wear appropriate PPE. Allow the solution to cool to room temperature before use.

  • Waste Neutralization:

    • Place the this compound waste into the reaction vessel in a fume hood.

    • While stirring, slowly add the 10% sodium hydroxide solution to the waste.

    • Monitor the pH of the solution using a pH meter or pH indicator strips. Adjust the pH to a level of 11 or higher to ensure effective hydrolysis.[4]

    • Allow the mixture to stir at room temperature. For complete degradation, a reaction time of several hours to 24 hours is recommended. For more rapid degradation, the temperature can be moderately increased (e.g., to 35°C), which has been shown to increase the rate of hydrolysis.[5]

  • Post-Treatment and Disposal:

    • After the reaction period, verify that the pH is still in the alkaline range.

    • The resulting solution will contain the hydrolysis products of this compound. While significantly less toxic than the parent compound, this solution should still be considered chemical waste.

    • Neutralize the solution to a pH between 6 and 8 by slowly adding a suitable acid (e.g., dilute hydrochloric acid).

    • Dispose of the final neutralized solution in accordance with your institution's and local regulations for chemical waste. This may involve collection by a licensed hazardous waste disposal service.

Disposal Workflow and Logic

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

Triazophos_Disposal_Workflow cluster_prep Preparation & Handling cluster_decision Disposal Decision cluster_methods Disposal Methods cluster_protocol Alkaline Hydrolysis Protocol cluster_final Final Waste Stream start Start: this compound Waste ppe Wear Appropriate PPE start->ppe sds Consult Safety Data Sheet ppe->sds disposal_choice Select Disposal Method sds->disposal_choice chemical_degradation Chemical Degradation (Alkaline Hydrolysis) disposal_choice->chemical_degradation Small Quantities / Lab Decontamination hazardous_waste Licensed Hazardous Waste Disposal disposal_choice->hazardous_waste Bulk Quantities / Direct Disposal prep_naoh Prepare 10% NaOH Solution chemical_degradation->prep_naoh final_disposal Dispose as Hazardous Waste via Institutional Protocol hazardous_waste->final_disposal neutralize Neutralize Waste (pH > 11) prep_naoh->neutralize react Allow Reaction (Stirring) neutralize->react post_treat Neutralize Final Solution (pH 6-8) react->post_treat post_treat->final_disposal

Caption: Workflow for the proper disposal of this compound.

Decontamination of Empty Containers

Empty containers that have held this compound must also be treated as hazardous waste unless properly decontaminated. The standard procedure for decontamination is triple-rinsing:

  • Rinse the container with a suitable solvent (e.g., acetone or methanol) three times.

  • Collect the rinsate as hazardous waste and dispose of it along with the this compound waste.

  • After triple-rinsing, the container can often be disposed of as regular laboratory glass or plastic waste, but be sure to follow your institution's specific guidelines. Deface the label of the empty container to prevent reuse.

By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, minimizing risks to themselves, their colleagues, and the environment. Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with all local, state, and federal regulations.

References

Personal protective equipment for handling Triazophos-d5

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for the handling and disposal of Triazophos-d5, an organophosphate pesticide. Adherence to these procedures is essential for ensuring the safety of laboratory personnel and the environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a substance with acute toxicity (oral, dermal, and inhalation) and is hazardous to the aquatic environment.[1] Exposure can lead to symptoms characteristic of cholinesterase inhibition, such as sweating, headache, dizziness, nausea, and in severe cases, seizures and respiratory paralysis.[2] Therefore, stringent adherence to PPE protocols is mandatory.

Minimum Required Personal Protective Equipment:

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile or PVC, elbow-length)[3]To prevent dermal absorption, which is a significant route of exposure for organophosphates.[4] Wearing gloves when handling is a key factor in reducing exposure.[5]
Eye/Face Protection Tightly fitting safety goggles with side-shields or a full-face shield.[1]To protect against splashes and aerosols, preventing eye contact and absorption through the sensitive skin around the eyes.[6]
Skin and Body Protection A chemical-resistant suit or lab coat worn over long-sleeved clothing and long pants.[6][7] For tasks with a high risk of splashing, a waterproof apron should be worn.[3]To minimize skin contact with the substance. Contaminated clothing must be removed immediately and washed before reuse.[7]
Respiratory Protection A full-face respirator with appropriate cartridges for organic vapors and particulates is recommended, especially when handling the powder form or creating solutions.[1][4][6] Use in a well-ventilated area or a fume hood is required.[7]To prevent inhalation of toxic dust or vapors.
Foot Protection Closed-toe, chemical-resistant footwear.[3]To protect against spills. Leather and canvas shoes are not recommended as they can absorb the chemical and are difficult to decontaminate.[4]

Operational Plan for Safe Handling

A systematic approach is crucial when working with this compound. The following step-by-step procedure outlines the safe handling process from preparation to post-handling cleanup.

Workflow for Handling this compound:

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Decontamination cluster_disposal Waste Disposal prep_sds Review Safety Data Sheet (SDS) prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_area Prepare Well-Ventilated Work Area prep_ppe->prep_area handle_weigh Weigh/Measure this compound prep_area->handle_weigh Proceed to handling handle_prepare Prepare Solution (if applicable) handle_weigh->handle_prepare clean_decon Decontaminate Work Surfaces handle_prepare->clean_decon After experiment clean_ppe Remove and Clean/Dispose of PPE clean_decon->clean_ppe clean_wash Wash Hands Thoroughly clean_ppe->clean_wash disp_collect Collect Contaminated Waste clean_wash->disp_collect After cleanup disp_label Label Waste Container disp_collect->disp_label disp_store Store in Designated Area disp_label->disp_store disp_dispose Dispose via Approved Waste Plant disp_store->disp_dispose

Caption: Workflow for the safe handling and disposal of this compound.

Step-by-Step Handling Protocol:

  • Preparation:

    • Thoroughly review the Safety Data Sheet (SDS) before starting any work.[7]

    • Ensure a well-ventilated work area, preferably a certified chemical fume hood.[7]

    • Don all required PPE as specified in the table above.

    • Have an emergency plan and necessary spill control materials readily available.

  • Handling:

    • When handling the solid material, avoid creating dust.

    • Use non-sparking tools and ground all equipment when handling the substance.[8]

    • Do not eat, drink, or smoke in the handling area.[7][8]

    • If preparing a solution, add the this compound to the solvent slowly to avoid splashing.

  • Post-Handling and Cleanup:

    • Decontaminate all work surfaces after use.

    • Remove PPE carefully to avoid self-contamination.

    • Wash hands and any exposed skin thoroughly with soap and water after handling.[7]

    • Contaminated clothing should be removed immediately and washed separately from other laundry before reuse.

Emergency Procedures

In the event of exposure or a spill, immediate action is critical.

  • Inhalation: Move the person to fresh air. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[7]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water.[7] Remove contaminated clothing. Call a poison center or doctor if you feel unwell.[7]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[8]

  • Ingestion: Immediately call a poison center or doctor.[7] Rinse mouth.[7]

  • Spills: For small spills, absorb with a non-combustible material like sand and place in a sealed container for disposal.[2] For large spills, dike the area to prevent spreading.[2] Avoid inhalation of vapors and skin contact.[2]

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination.

  • Waste Collection:

    • All waste materials, including contaminated PPE, absorbent materials from spills, and empty containers, must be collected in designated, properly labeled, and sealed containers.

  • Container Rinsing:

    • Liquid pesticide containers should be triple-rinsed. The rinsate should be collected and used to dilute the next day's tank loads or disposed of as hazardous waste.[9] Triple-rinsed containers are considered non-hazardous in some jurisdictions, but local regulations should be confirmed.[9]

  • Storage of Waste:

    • Store waste containers in a secure, well-ventilated, and designated hazardous waste storage area, away from incompatible materials.

  • Final Disposal:

    • Dispose of all this compound waste through an approved hazardous waste disposal plant.[7] Do not dispose of it in the regular trash or pour it down the drain.[8] Avoid release to the environment.[7]

References

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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.